molecular formula C28H34BrNO2 B609849 PBRM CAS No. 1318265-18-7

PBRM

Cat. No.: B609849
CAS No.: 1318265-18-7
M. Wt: 496.49
InChI Key: LSFSILMVQQMGRP-OPRSCSRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PBRM is the first selective, potent, non-estrogenic, irreversible inhibitor of 17β-HSD1.

Properties

CAS No.

1318265-18-7

Molecular Formula

C28H34BrNO2

Molecular Weight

496.49

IUPAC Name

3-{[(16β,17β)-3-(2-Bromoethyl)-17-hydroxyestra-1,3,5(10)-trien-16-yl]methyl} benzamide

InChI

InChI=1S/C28H34BrNO2/c1-28-11-9-23-22-7-5-17(10-12-29)13-19(22)6-8-24(23)25(28)16-21(26(28)31)15-18-3-2-4-20(14-18)27(30)32/h2-5,7,13-14,21,23-26,31H,6,8-12,15-16H2,1H3,(H2,30,32)/t21-,23+,24+,25-,26-,28-/m0/s1

InChI Key

LSFSILMVQQMGRP-OPRSCSRJSA-N

SMILES

O=C(N)C1=CC=CC(C[C@H]2C[C@@]3([H])[C@]4([H])CCC5=C(C=CC(CCBr)=C5)[C@@]4([H])CC[C@]3(C)[C@H]2O)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PBRM

Origin of Product

United States

Foundational & Exploratory

The Role of PBRM1 as a Tumor Suppressor in Renal Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the tumor suppressor functions of Polybromo-1 (PBRM1) in clear cell renal cell carcinoma (ccRCC). It covers the molecular mechanisms of PBRM1 action, the consequences of its inactivation, and its role in key signaling pathways. The document includes quantitative data on PBRM1 mutations, detailed experimental protocols for studying its function, and visualizations of relevant cellular pathways and experimental workflows.

Introduction to PBRM1 and its Role in Chromatin Remodeling

Polybromo-1 (PBRM1), also known as BAF180, is a critical component of the ATP-dependent chromatin remodeling complex, PBAF (Polybromo-associated BRG1-associated factor).[1] The PBAF complex is a subclass of the larger SWI/SNF family of chromatin remodelers that play a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[2] PBRM1 is characterized by the presence of six bromodomains, which are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails, tethering the PBAF complex to specific chromatin regions.[1]

Inactivation of PBRM1 is a frequent event in clear cell renal cell carcinoma (ccRCC), second only to mutations in the von Hippel-Lindau (VHL) tumor suppressor gene.[3][4] The high frequency of PBRM1 mutations underscores its critical role as a tumor suppressor in the kidney. Loss of PBRM1 function disrupts the normal chromatin landscape, leading to aberrant gene expression that drives tumorigenesis.[1]

Quantitative Data on PBRM1 Alterations in ccRCC

The following tables summarize key quantitative data regarding PBRM1 mutations and their associations in ccRCC, primarily derived from large-scale genomic studies such as The Cancer Genome Atlas (TCGA).

Table 1: Frequency of PBRM1 Mutations in Clear Cell Renal Cell Carcinoma

Cohort/StudyNumber of ccRCC Patients/SamplesFrequency of PBRM1 MutationsCitation(s)
TCGA Pan-Can Project35449% (163 point mutations, 8 deep deletions, 1 fusion)
TCGA45129%[5]
TCGAN/A~40-50%
MSKCCN/A30.3%[6]
Varela et al.22741% (92 truncating mutations)[1]
Discovery Cohort (Pawlowski et al.)3727%[5]

Table 2: Co-occurrence and Mutual Exclusivity of PBRM1 Mutations with Other Driver Genes in ccRCC

GeneRelationship with PBRM1Frequency/ObservationCitation(s)
VHL Co-mutation is commonPBRM1 mutations often occur in the context of VHL loss.[7][8]
BAP1 Largely mutually exclusiveMutations in PBRM1 and BAP1 tend not to occur in the same tumor.[2]
SETD2 Co-mutation is frequentThe frequency of SETD2 mutations is higher in PBRM1-mutated tumors.[2]

Key Signaling Pathways and Molecular Interactions

Loss of PBRM1 function has profound effects on several critical signaling pathways that contribute to the development and progression of renal cancer.

PBRM1 and the p53 Pathway

PBRM1 plays a crucial role in the p53 tumor suppressor pathway. PBRM1 acts as a "reader" of p53 acetylation, a post-translational modification essential for p53's transcriptional activity.[9][10] Specifically, the fourth bromodomain (BD4) of PBRM1 recognizes and binds to acetylated lysine 382 (K382Ac) on p53.[9] This interaction is critical for the recruitment of p53 to the promoters of its target genes, such as the cell cycle inhibitor CDKN1A (p21).[1][9] Consequently, loss-of-function mutations in PBRM1, particularly in its bromodomains, impair the p53-mediated transcriptional response to cellular stress, thereby promoting tumor growth.[9]

G cluster_nucleus Nucleus cluster_PBRM1_loss PBRM1 Loss DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates p53_Ac p53-K382Ac p53->p53_Ac acetylation PBRM1 PBRM1 (PBAF Complex) p53_Ac->PBRM1 p21_promoter p21 Promoter p53_Ac->p21_promoter binds to PBRM1->p21_promoter binds to p21_transcription p21 Transcription p21_promoter->p21_transcription activates CellCycleArrest Cell Cycle Arrest p21_transcription->CellCycleArrest p53_Ac_loss p53-K382Ac PBRM1_mutant Mutant/Absent PBRM1 p53_Ac_loss->PBRM1_mutant fails to recruit p21_promoter_loss p21 Promoter PBRM1_mutant->p21_promoter_loss impaired binding p21_transcription_loss Reduced p21 Transcription p21_promoter_loss->p21_transcription_loss reduced activation Proliferation Uncontrolled Proliferation p21_transcription_loss->Proliferation

PBRM1's role in the p53 pathway.
PBRM1, VHL, and the HIF Pathway

In ccRCC, the inactivation of VHL is a near-universal event, leading to the stabilization of hypoxia-inducible factors (HIFs), particularly HIF-1α and HIF-2α.[7] This results in the upregulation of genes involved in angiogenesis, metabolism, and cell survival. PBRM1 loss has been shown to amplify this HIF-driven transcriptional program.[7] In VHL-deficient cells, the re-introduction of wild-type PBRM1 can dampen the expression of HIF target genes.[7] The interplay between PBRM1 and different HIF isoforms can be complex, with some studies suggesting that the effect of PBRM1 may be context-dependent on the relative expression of HIF-1α and HIF-2α.[11]

G cluster_VHL_loss VHL Loss cluster_nucleus Nucleus cluster_PBRM1_effect PBRM1 Function VHL_inactive Inactive VHL HIFa HIF-α (HIF-1α, HIF-2α) VHL_inactive->HIFa fails to degrade HIF_stabilized Stabilized HIF-α HIFa->HIF_stabilized HIF_stabilized_nuc Stabilized HIF-α HIF_complex HIF Complex HIF_stabilized_nuc->HIF_complex HIFb HIF-β HIFb->HIF_complex HRE Hypoxia Response Elements (HREs) HIF_complex->HRE binds to HIF_transcription_wt Dampened HIF Transcription HIF_complex->HIF_transcription_wt HIF_transcription_loss Amplified HIF Transcription HIF_complex->HIF_transcription_loss HIF_targets HIF Target Genes (VEGF, GLUT1, etc.) HRE->HIF_targets activates transcription Angiogenesis Angiogenesis & Tumor Growth HIF_targets->Angiogenesis PBRM1_wt Wild-type PBRM1 PBRM1_wt->HIF_complex represses PBRM1_loss PBRM1 Loss PBRM1_loss->HIF_complex fails to repress G cluster_wt Wild-type PBRM1 cluster_loss PBRM1 Loss PBAF_wt PBAF Complex (with PBRM1) Promoters_wt Promoter-proximal regions PBAF_wt->Promoters_wt binds to NFkB_enhancers_wt NF-κB Enhancers PBAF_wt->NFkB_enhancers_wt low binding NFkB_activity_wt Normal NF-κB Activity NFkB_enhancers_wt->NFkB_activity_wt PBAF_mutant PBRM1-deficient PBAF Complex Promoters_loss Promoter-proximal regions PBAF_mutant->Promoters_loss reduced binding NFkB_enhancers_loss NF-κB Enhancers PBAF_mutant->NFkB_enhancers_loss redistributes to NFkB_activity_loss Heightened NF-κB Activity NFkB_enhancers_loss->NFkB_activity_loss activates Tumorigenesis Inflammation & Tumor Progression NFkB_activity_loss->Tumorigenesis G cluster_workflow Experimental Workflow for Assessing Synthetic Lethality cluster_mechanism Mechanism of Synthetic Lethality start Start cell_lines Isogenic Cell Lines: PBRM1-WT vs PBRM1-KO start->cell_lines treatment Treat with PARP Inhibitor (e.g., Olaparib) cell_lines->treatment viability_assay Cell Viability Assay (e.g., MTT, Crystal Violet) treatment->viability_assay data_analysis Data Analysis: Compare IC50 values viability_assay->data_analysis result Result: Selective killing of PBRM1-KO cells data_analysis->result PBRM1_loss PBRM1 Loss Replication_stress Increased Replication Stress & R-loop formation PBRM1_loss->Replication_stress DNA_damage Accumulation of DNA Damage Replication_stress->DNA_damage PARP_inhibition PARP Inhibition PARP_inhibition->DNA_damage exacerbates Cell_death Synthetic Lethality (Cell Death) DNA_damage->Cell_death

References

The Biological Role of PBRM1 in Epithelial Cell Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybromo-1 (PBRM1), a core subunit of the ATP-dependent chromatin remodeling complex PBAF (Polybromo-associated BRG1- or BRM-associated factors), is a critical regulator of the cellular response to stress in epithelial cells. As one of the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC), understanding its function is of paramount importance for developing novel therapeutic strategies. This technical guide provides an in-depth analysis of the biological role of PBRM1 in the epithelial cell stress response, detailing its molecular functions, involvement in key signaling pathways, and its impact on cellular fate under various stress conditions. This document summarizes key quantitative data, provides detailed experimental protocols for studying PBRM1 function, and visualizes complex biological processes and workflows using Graphviz diagrams.

Introduction: PBRM1 as a Gatekeeper of the Epithelial Stress Response

PBRM1 is a large protein characterized by the presence of six bromodomains, which are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones, thereby targeting the PBAF complex to specific genomic loci.[1][2][3] This function is central to its role in regulating gene expression. In epithelial cells, PBRM1 is essential for maintaining cellular homeostasis and orchestrating a robust response to a variety of stressors, including oxidative stress, DNA damage, and hypoxia.[1][3][4]

Loss of PBRM1 function, commonly observed in cancers like ccRCC, leads to a compromised stress response.[1][2] While PBRM1 loss can promote cell growth under favorable conditions, it renders cells more vulnerable to high levels of cellular stress.[1][2] This dual role highlights the context-dependent nature of PBRM1's function and its importance as a tumor suppressor.

This guide will explore the multifaceted role of PBRM1 in the epithelial stress response, focusing on three key areas:

  • Oxidative Stress Response: PBRM1's role in managing reactive oxygen species (ROS) and its collaboration with key transcription factors.

  • DNA Damage Response (DDR): PBRM1's involvement in DNA repair pathways and its interaction with the tumor suppressor p53.

  • Hypoxia Response: PBRM1's influence on the hypoxia-inducible factor (HIF) signaling pathway.

PBRM1 in the Oxidative Stress Response

Oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, is a common cellular stressor. PBRM1 plays a crucial role in mitigating the damaging effects of ROS.

Regulation of ROS Levels and Cell Viability

Studies have shown that the loss of PBRM1 in epithelial cells leads to an increase in intracellular ROS levels and a corresponding decrease in cellular viability under conditions of oxidative stress.[1][2][3]

Table 1: Effect of PBRM1 Knockdown on ROS Generation and Cell Viability in NMuMG Cells

ConditionParameterControl (Vector)shPBRM1Fold Change (shPBRM1 vs. Control)Reference
NormalRelative ROS Levels1.01.251.25[3]
H₂O₂ TreatmentRelative ROS Levels2.54.01.6[3]
H₂O₂ Treatment% Viable Cells80%40%0.5[3]
Cooperation with NRF2 and c-Jun

PBRM1 facilitates the transcriptional activation of key antioxidant and stress response genes by cooperating with the transcription factors NRF2 (Nuclear factor erythroid 2-related factor 2) and c-Jun.[3] Under oxidative stress, PBRM1 is required for the full induction of NRF2 target genes, such as HMOX1 and NQO1, and c-Jun target genes like IL1RL1.[3]

PBRM1_Oxidative_Stress_Response cluster_stress Oxidative Stress (e.g., H₂O₂) cluster_pbrm1 PBRM1-PBAF Complex cluster_tf Transcription Factors cluster_genes Target Gene Expression cluster_response Cellular Response stress H₂O₂ PBRM1 PBRM1 stress->PBRM1 Induces NRF2 NRF2 stress->NRF2 Activates cJun c-Jun stress->cJun Activates HMOX1 HMOX1 PBRM1->HMOX1 Co-activates NQO1 NQO1 PBRM1->NQO1 Co-activates IL1RL1 IL1RL1 PBRM1->IL1RL1 Co-activates NRF2->HMOX1 NRF2->NQO1 cJun->IL1RL1 ROS_detox ROS Detoxification HMOX1->ROS_detox NQO1->ROS_detox Cell_Survival Cell Survival IL1RL1->Cell_Survival ROS_detox->Cell_Survival

PBRM1 in the DNA Damage Response (DDR)

Genomic integrity is paramount for cell survival, and the DNA damage response (DDR) is a complex network of pathways that detects and repairs DNA lesions. PBRM1 is an important player in the DDR, contributing to both DNA repair and the regulation of cell cycle checkpoints.

Role in DNA Repair and Genomic Stability

PBRM1 is recruited to sites of DNA double-strand breaks (DSBs) and is involved in facilitating their repair.[3][5] Loss of PBRM1 impairs the DDR, leading to increased levels of DNA damage, replication stress, and genomic instability, often manifested by the presence of micronuclei.[5][6] This deficiency in DNA repair can be exploited therapeutically, as PBRM1-deficient cells exhibit synthetic lethality with inhibitors of PARP and ATR.[6]

Interaction with p53

The tumor suppressor p53 is a master regulator of the DDR, inducing cell cycle arrest, apoptosis, or senescence in response to DNA damage. PBRM1 physically interacts with p53, and this interaction is enhanced following DNA damage.[7][8] PBRM1 acts as a "reader" of p53 acetylation, specifically recognizing acetylated lysine 382 (K382Ac) on p53 through its fourth bromodomain (BD4).[9][10][11] This recognition is crucial for the transcriptional activation of p53 target genes, such as the cell cycle inhibitor CDKN1A (p21).[8][9]

PBRM1_p53_Interaction cluster_damage DNA Damage cluster_p53_acetylation p53 Acetylation cluster_pbrm1_binding PBRM1 Recognition cluster_transcription Transcriptional Activation cluster_outcome Cellular Outcome DNA_damage DNA Damage p53 p53 DNA_damage->p53 p53_Ac p53-K382Ac CBP_p300 CBP/p300 p53->CBP_p300 Activates p21_gene CDKN1A (p21) gene p53_Ac->p21_gene Activates CBP_p300->p53 Acetylates at K382 PBRM1 PBRM1 BD4 Bromodomain 4 PBRM1->BD4 PBRM1->p21_gene Promotes transcription BD4->p53_Ac Binds to p21_protein p21 protein p21_gene->p21_protein Cell_Cycle_Arrest Cell Cycle Arrest p21_protein->Cell_Cycle_Arrest

PBRM1 in the Hypoxia Response

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a significant cellular stressor. The cellular response to hypoxia is primarily mediated by the HIF family of transcription factors.

Regulation of HIF-1α

PBRM1 has been shown to be required for the transcriptional activity of HIF-1α.[12] Interestingly, this regulation appears to occur at the level of protein translation rather than direct transcriptional control of the HIF1A gene.[12] PBRM1 interacts with the HIF-1α mRNA and the m6A reader protein YTHDF2, suggesting a role for PBRM1 in the epitranscriptomic regulation of HIF-1α translation.[12] This function appears to be independent of the SWI/SNF complex.[12][13]

Table 2: Effect of PBRM1 Depletion on HIF-1α Protein Levels and Transcriptional Activity

Cell LineConditionParameterControl (siRNA)PBRM1 (siRNA)% Reduction with PBRM1 siRNAReference
U2OSHypoxiaHIF-1α Protein Level100%40%60%[12]
HeLaHypoxiaHRE-Luciferase Activity100%50%50%[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of PBRM1's biological functions. Below are protocols for key experiments cited in the study of PBRM1's role in the epithelial stress response.

Lentiviral shRNA Knockdown of PBRM1

shRNA_Workflow start Design and clone PBRM1-targeting shRNA into lentiviral vector transfect Co-transfect HEK293T cells with shRNA vector and packaging plasmids start->transfect harvest Harvest lentiviral particles from supernatant after 48-72h transfect->harvest transduce Transduce target epithelial cells (e.g., NMuMG) with viral supernatant in the presence of polybrene harvest->transduce select Select for transduced cells using puromycin (B1679871) (1-2 µg/mL) for 48-72h transduce->select validate Validate PBRM1 knockdown by Western blot and qRT-PCR select->validate

Protocol:

  • Vector Preparation: PBRM1-targeting shRNA sequences are designed and cloned into a lentiviral vector (e.g., pLKO.1-puro). A non-targeting shRNA is used as a control.

  • Lentivirus Production: HEK293T cells are co-transfected with the shRNA-containing vector and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Viral Harvest: The supernatant containing lentiviral particles is collected at 48 and 72 hours post-transfection, filtered through a 0.45 µm filter, and can be concentrated by ultracentrifugation.

  • Transduction: Target epithelial cells (e.g., NMuMG, HK-2) are seeded and incubated with the viral supernatant in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.

  • Selection: After 24 hours, the medium is replaced with fresh medium containing a selection agent, such as puromycin (1-2 µg/mL), to select for successfully transduced cells.

  • Validation: PBRM1 knockdown is confirmed at the protein level by Western blotting and at the mRNA level by quantitative real-time PCR (qRT-PCR).

Reactive Oxygen Species (ROS) Assay

Protocol:

  • Cell Seeding: Plate epithelial cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Stress Induction: Treat the cells with an oxidative stressor (e.g., 200 µM H₂O₂) for the desired duration. Include an untreated control group.

  • Probe Loading: Wash the cells with pre-warmed phosphate-buffered saline (PBS) and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) in PBS for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control cells to determine the relative fold change in ROS levels.

Annexin V Apoptosis Assay

Annexin_V_Workflow start Seed and treat cells with stress-inducing agent harvest Harvest both adherent and floating cells start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in 1X Annexin V binding buffer wash->resuspend stain Add FITC-conjugated Annexin V and Propidium (B1200493) Iodide (PI) resuspend->stain incubate Incubate in the dark for 15 minutes at room temperature stain->incubate analyze Analyze by flow cytometry incubate->analyze

Protocol:

  • Cell Treatment: Induce apoptosis in epithelial cells by treating them with a stressor (e.g., 200 µM H₂O₂) for various time points.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and a dead-cell stain such as propidium iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

PBRM1 is a multifaceted regulator of the epithelial cell stress response, with critical roles in mitigating oxidative stress, ensuring genomic integrity through the DNA damage response, and modulating the hypoxia response. Its function as a chromatin remodeler, targeting the PBAF complex to specific gene promoters, and its interactions with key stress-responsive transcription factors like NRF2, c-Jun, and p53, place it at a central node in the cellular stress management network.

The frequent inactivation of PBRM1 in cancers such as ccRCC underscores its importance as a tumor suppressor. The finding that PBRM1 deficiency creates a synthetic lethal vulnerability to PARP and ATR inhibitors opens up promising avenues for targeted cancer therapy.[6]

Future research should focus on further elucidating the precise molecular mechanisms by which PBRM1 regulates these stress response pathways. A deeper understanding of the interplay between PBRM1's role in chromatin remodeling and its emerging functions in RNA biology will be crucial. Furthermore, exploring the therapeutic potential of targeting the PBRM1-p53 axis and the epitranscriptomic regulation of HIF-1α by PBRM1 could lead to the development of novel and effective treatments for PBRM1-deficient cancers.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybromo-1 (PBRM1), a critical component of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, has emerged as a significant tumor suppressor gene. Inactivating mutations in PBRM1 are among the most frequent genetic alterations in several cancers, most notably clear cell renal cell carcinoma (ccRCC). This technical guide provides an in-depth analysis of the PBRM1 gene, the functional consequences of its mutation, and its intricate link to oncogenesis. We will explore the molecular pathways influenced by PBRM1, the prognostic and therapeutic implications of its mutational status, and detailed methodologies for its study in a research setting.

Introduction to PBRM1 and the PBAF Complex

The PBRM1 gene, located on chromosome 3p21, encodes the BAF180 protein.[1][2] BAF180 is a defining subunit of the PBAF complex, a specific subtype of the ATP-dependent SWI/SNF chromatin remodeling machinery.[3][4] These complexes utilize the energy from ATP hydrolysis to mobilize nucleosomes, thereby altering chromatin structure to regulate gene expression.[3][4] The PBRM1 protein contains several key domains, including six bromodomains that recognize and bind to acetylated lysine (B10760008) residues on histone tails, which helps to target the PBAF complex to specific genomic regions.[5][6]

The SWI/SNF complexes, including PBAF, are crucial for a wide range of cellular processes such as DNA repair, cell cycle regulation, and cellular differentiation.[1][3] Mutations in various subunits of these complexes are found in approximately 20% of all human cancers, highlighting their critical role as tumor suppressors.[3][4]

PBRM1 Mutation Landscape in Cancer

Loss-of-function mutations in PBRM1 are prevalent across a spectrum of malignancies, with a particularly high frequency in clear cell renal cell carcinoma (ccRCC), where it is the second most mutated gene after VHL.[7][8] The majority of these are truncating mutations (frameshift, nonsense, and splice site) that lead to a loss of protein function.[9][10]

Data Presentation: PBRM1 Mutation Frequencies

The following table summarizes the frequency of PBRM1 mutations across various cancer types, compiled from pan-cancer analyses.

Cancer TypeAbbreviationPBRM1 Mutation Frequency (%)Citation(s)
Clear Cell Renal Cell CarcinomaccRCC/KIRC23.2 - 55[9][11][12][13][14][15]
CholangiocarcinomaCHOL12 - 23[11]
Uterine Corpus Endometrial CarcinomaUCEC3.8 - 13.8[12][15]
Skin Cutaneous MelanomaSKCM9.3[12]
Bladder Urothelial CarcinomaBLCA>10[16]
Stomach AdenocarcinomaSTAD4.1[15]
Colon AdenocarcinomaCOAD2.5[15]
Pan-Cancer (Average)-~3.8 - 5[9][12]

Molecular Mechanisms of PBRM1-Mediated Tumor Suppression

The tumor suppressor function of PBRM1 is multifaceted, involving the regulation of several key cancer-related pathways. Its loss disrupts normal chromatin architecture and gene expression, leading to enhanced tumorigenic properties.

Role in Chromatin Remodeling and Gene Expression

PBRM1 is integral to the stability and function of the PBAF complex.[15][17] The complex binds to specific chromatin regions to regulate the expression of genes involved in cell proliferation and differentiation.[1][17]

PBAF_Complex cluster_PBAF PBAF Chromatin Remodeling Complex cluster_Function Function PBRM1 PBRM1 (BAF180) (Targeting Subunit) BRG1 BRG1/BRM (ATPase Subunit) PBRM1->BRG1 Nucleosome Nucleosome PBRM1->Nucleosome targets complex to ARID2 ARID2 BRG1->ARID2 BAF170 BAF170 BRG1->BAF170 BAF155 BAF155 BRG1->BAF155 BRG1->Nucleosome acts on ADP ADP + Pi BRG1->ADP BAF60A BAF60A/B/C BAF155->BAF60A BAF57 BAF57 BAF155->BAF57 BAF47 BAF47 BAF155->BAF47 Remodeling Chromatin Remodeling (Gene Access) Nucleosome->Remodeling ATP ATP ATP->BRG1 powers

Diagram 1: The PBAF Chromatin Remodeling Complex.
Regulation of Hypoxia-Inducible Factor (HIF) Pathway

In ccRCC, the VHL gene is almost universally inactivated, leading to the stabilization of Hypoxia-Inducible Factors (HIFs). PBRM1 loss has been shown to amplify the HIF transcriptional pathway.[18] While the relationship is complex and context-dependent, PBRM1 can restrain the oncogenic activity of HIF2α.[19] Its loss, in conjunction with VHL inactivation, leads to a more aggressive tumor phenotype.[3]

HIF_Pathway VHL_loss VHL Loss (ccRCC Hallmark) HIF HIF-α Stabilization VHL_loss->HIF PBRM1_loss PBRM1 Loss (Truncating Mutation) PBRM1_loss->HIF Amplifies HIF_targets HIF Target Genes (VEGF, GLUT1, etc.) HIF->HIF_targets Tumor_Growth Tumor Growth, Angiogenesis, Metabolism HIF_targets->Tumor_Growth

Diagram 2: PBRM1's Role in HIF Pathway Regulation.
Other Key Signaling Pathways

  • p53 Pathway: PBRM1 can interact with and influence the transcriptional activity of the p53 tumor suppressor.[20]

  • Retinoic Acid Signaling: Loss of PBRM1 can lead to the transcriptional activation of genes involved in retinoic acid biosynthesis, such as ALDH1A1, which can enhance tumor cell growth.[7][18][21]

  • Chemokine Signaling: PBRM1 knockdown has been shown to modulate the cytokine/cytokine receptor interaction pathway, affecting cell proliferation and migration.[22]

  • NF-κB Pathway: PBRM1 mutations can lead to the abnormal activation of the NF-κB pathway, which promotes inflammation, cell survival, and tumorigenesis.[23]

  • DNA Damage Repair: PBRM1 plays a role in DNA double-strand break repair, and its deficiency can lead to increased genomic instability and a higher tumor mutational burden (TMB).[11]

Clinical and Therapeutic Implications

The mutational status of PBRM1 has significant implications for patient prognosis and is emerging as a predictive biomarker for response to systemic therapies, particularly immune checkpoint inhibitors (ICIs).

Prognostic Value

The prognostic role of PBRM1 mutations can be context-dependent. Several studies indicate that decreased PBRM1 expression is associated with poor prognosis, higher tumor grade, and advanced clinicopathological features in RCC.[24][25] However, in the context of metastatic disease treated with targeted therapies, some studies have found PBRM1 mutations to be associated with a better prognosis.[19]

Data Presentation: Prognostic Impact of PBRM1 Status in RCC
Study FindingPatient CohortPrognostic OutcomeHazard Ratio (HR) / Odds Ratio (OR)Citation(s)
Decreased PBRM1 ExpressionRCC PatientsPoor Overall Survival (OS)HR = 2.11[24][25]
Decreased PBRM1 ExpressionRCC PatientsPoor Progression-Free Survival (PFS)HR = 1.57[24]
PBRM1 Positive ExpressionRCC PatientsAssociated with Earlier TNM StageOR = 0.53[24]
PBRM1 MutationsMetastatic RCC (TKI-treated)Better Overall Survival (OS)HR = 0.63[19]
PBRM1 MutationsMetastatic RCC (TKI-treated)Better Progression-Free Survival (PFS)HR = 0.67[19]
Predictive Value for Immunotherapy

The role of PBRM1 mutations in predicting response to immune checkpoint inhibitors (ICIs) is an area of intense research, with some conflicting results.[26][27]

  • Favorable Response: Several studies have found a strong correlation between PBRM1 mutations and improved outcomes for patients treated with ICIs.[1] Patients with PBRM1 mutations may have longer progression-free survival (PFS) and overall survival (OS).[1][26] This enhanced response may be linked to a higher tumor mutational burden (TMB) and an altered tumor immune microenvironment in PBRM1-mutant tumors.[1][9]

  • Contradictory Evidence: Other studies have reported that PBRM1 mutations may be associated with worse clinical outcomes from anti-PD-L1 therapy in certain cancers like lung adenocarcinoma and bladder cancer.[9][27] The predictive value may also depend on the line of therapy and other co-occurring mutations.[27]

Key Experimental Methodologies for PBRM1 Research

Studying the function of PBRM1 and the effects of its inhibitors requires a range of biochemical and cell-based assays.

Experimental Workflow for PBRM1 Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a small molecule inhibitor targeting a PBRM1 bromodomain.

Experimental_Workflow cluster_0 cluster_1 cluster_2 Biochem 1. Biochemical Assays Cellular 2. Cellular Assays Biochem->Cellular AlphaScreen AlphaScreen/HTRF (Binding Affinity - IC50) Functional 3. Functional Assays Cellular->Functional CETSA Cellular Thermal Shift Assay (Target Engagement) RNAseq RNA-Sequencing (Gene Expression Changes) ITC Isothermal Titration Calorimetry (Kd) DSF Differential Scanning Fluorimetry (ΔTm) ChIP Chromatin Immunoprecipitation (Target Occupancy) Viability Cell Viability/Proliferation (e.g., CellTiter-Glo) Western Western Blot (Downstream Signaling) Xenograft In Vivo Xenograft Model (Anti-tumor Efficacy)

Diagram 3: Preclinical Evaluation Workflow for a PBRM1 Inhibitor.
Detailed Experimental Protocols

This protocol is used to determine if a PBRM1 inhibitor can displace the PBRM1 protein from its target gene promoters within cells.[28]

Materials:

  • PBRM1-mutant and PBRM1-wildtype cancer cell lines

  • PBRM1 inhibitor or vehicle (DMSO)

  • Formaldehyde (B43269) (16% solution)

  • Glycine

  • Cell lysis buffer

  • Sonicator

  • Antibody against PBRM1 (and IgG control)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • Reagents for DNA purification and qPCR

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of the PBRM1 inhibitor or vehicle for a specified time (e.g., 6-24 hours).

  • Crosslinking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction by adding glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of approximately 200-500 base pairs.

  • Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with a specific antibody against PBRM1 or a non-specific IgG as a negative control.

  • Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture to capture the immune complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Crosslinking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde crosslinks by heating at 65°C in the presence of high salt.

  • DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a standard column-based kit.

  • Analysis: Use the purified DNA for quantitative PCR (qPCR) with primers specific for known PBRM1 target gene promoters to quantify enrichment.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a PBRM1 inhibitor.[29][30][31][32]

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • PBRM1 inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin-based reagent

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PBRM1 inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • For Resazurin: Add the resazurin-based reagent and incubate for 1-4 hours.

  • Solubilization (MTT only): Carefully aspirate the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability). Plot the data to generate a dose-response curve and determine the IC50 value.

Conclusion and Future Directions

PBRM1 is a bona fide tumor suppressor whose inactivation is a key driver event in ccRCC and other cancers. Its role in chromatin remodeling places it at the nexus of several critical cellular pathways, including the HIF, p53, and DNA damage response pathways. The mutational status of PBRM1 holds significant prognostic value and is a promising, albeit complex, biomarker for predicting response to immunotherapy. Future research will focus on further elucidating the context-dependent functions of PBRM1, identifying synthetic lethal interactions with PBRM1 deficiency for targeted therapies, and refining its predictive role to better stratify patients for personalized treatment strategies.

References

Understanding the Enzymatic Inhibition Profile of PBRM1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polybromo-1 (PBRM1), a large subunit of the PBAF chromatin remodeling complex, has emerged as a critical target in oncology.[1] As a key regulator of gene expression, its frequent mutation in cancers, particularly clear cell renal cell carcinoma (ccRCC), underscores its therapeutic potential.[2][3] This technical guide provides an in-depth overview of the enzymatic inhibition profile of PBRM1, focusing on its bromodomains, the primary targets for small molecule inhibitors.

Core Function and Rationale for Inhibition

PBRM1 is unique for its inclusion of six tandem bromodomains (BDs), which function as "readers" of acetylated lysine (B10760008) residues on histone tails and other proteins.[2][4] This interaction is crucial for anchoring the PBAF complex to specific genomic locations, thereby influencing chromatin structure and gene transcription.[2] The second bromodomain (BD2) and the fourth bromodomain (BD4) have been identified as the primary mediators of binding to acetylated histones, particularly H3K14ac.[3][4] By inhibiting these bromodomains, small molecules can disrupt the recruitment of the PBAF complex to chromatin, thereby modulating gene expression and impacting cellular processes critical for cancer cell survival and proliferation.[1][5]

PBRM1 Signaling and Therapeutic Intervention

PBRM1 is a vital component of the SWI/SNF chromatin remodeling complex, which alters chromatin structure to regulate gene expression.[1] The inhibitory mechanism of PBRM1-targeted compounds typically involves binding to its bromodomains, which blocks their interaction with acetylated histones and disrupts the chromatin remodeling process.[1][5] This disruption can affect various cellular pathways crucial for the survival and proliferation of cancer cells.[1] For instance, in clear cell renal cell carcinoma, PBRM1 deficiency has been linked to the activation of pro-tumorigenic pathways such as the NF-κB and AKT-mTOR signaling pathways.[2][6]

PBRM1_Signaling_Pathway PBRM1 Signaling Pathway cluster_complex PBAF Chromatin Remodeling Complex PBRM1 PBRM1 Other_Subunits Other Subunits (e.g., SMARCA4) Histones Acetylated Histones (e.g., H3K14ac) PBRM1->Histones Chromatin Chromatin PBRM1->Chromatin Recruits PBAF to PBRM1_Inhibitor PBRM1 Inhibitor PBRM1_Inhibitor->PBRM1 Inhibits Binding Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Remodels to Regulate Downstream Downstream Cellular Processes (Cell Cycle, Apoptosis, Immune Response) Gene_Expression->Downstream

PBRM1's role in chromatin remodeling and inhibitor action.

Quantitative Inhibition Profile of PBRM1 Bromodomains

The development of selective PBRM1 inhibitors has provided valuable tools to probe its function. The following tables summarize the quantitative data for several key inhibitors targeting PBRM1 bromodomains, primarily BD2 and BD5.

Table 1: Inhibitor Binding Affinity and Potency

CompoundTarget BromodomainIC50 (μM) (AlphaScreen)Kd (μM) (ITC)Reference
Compound 7 PBRM1-BD20.2 ± 0.020.7[7]
PBRM1-BD5-0.35[7]
SMARCA4-5.0[7]
Compound 15 PBRM1-BD20.26 ± 0.04-[7]
Compound 16 (PB16)PBRM1-BD20.26 ± 0.042.0[7][8]
Compound 24 PBRM1-BD20.43 ± 0.04-[7]
Compound 25 PBRM1-BD20.22 ± 0.02-[7]
Compound 26 PBRM1-BD20.29 ± 0.05-[7]
PFI-3PBRM1-BDs--[7]
PBRM1-BD2-IN-2PBRM1-BD21.0-[9]

Table 2: Thermal Shift Assay Data for PBRM1 Inhibitors

CompoundTarget BromodomainΔTm (°C)Reference
Compound 7 PBRM1-BD27.7[7]
PBRM1-BD511.0[7]
SMARCA2B3.0[7]
SMARCA43.1[7]
Compound 34 PBRM1-BD26.4[7]
PBRM1-BD1~1.5[7]
PBRM1-BD5~1.5[7]

Experimental Protocols for Inhibitor Characterization

The characterization of PBRM1 inhibitors relies on a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assays

These assays are fundamental for quantifying the direct interaction between an inhibitor and a PBRM1 bromodomain.

1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the disruption of the interaction between a PBRM1 bromodomain and an acetylated histone peptide.[10]

  • Principle: A donor and an acceptor bead are brought into proximity through the binding of a His-tagged PBRM1 bromodomain to an anti-His-tag acceptor bead and a biotinylated histone peptide to a streptavidin-coated donor bead. Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to light emission. An inhibitor disrupts this interaction, causing a decrease in the AlphaScreen signal.

  • Protocol Outline:

    • Add the PBRM1 inhibitor at various concentrations to a 384-well plate.

    • Add a mixture of His-tagged PBRM1 bromodomain protein (e.g., 0.2 μM of PBRM1-BD2) and the biotinylated histone peptide (e.g., H3K14ac).[7][9]

    • Incubate at room temperature.

    • Add a mixture of streptavidin-coated donor beads and anti-His-tag acceptor beads.

    • Incubate in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of an inhibitor to a PBRM1 bromodomain, allowing for the determination of the dissociation constant (Kd).[10]

  • Principle: A solution of the inhibitor is titrated into a solution containing the PBRM1 bromodomain protein. The heat released or absorbed during the binding event is measured.

  • Protocol Outline:

    • Dialyze the recombinant PBRM1 bromodomain protein against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[10]

    • Dissolve the inhibitor in the same ITC buffer.

    • Load the protein into the sample cell of the ITC instrument.

    • Load the inhibitor into the injection syringe.

    • Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

3. Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay

DSF is used to assess the stabilization of a PBRM1 bromodomain upon inhibitor binding by measuring the change in its melting temperature (Tm).[7]

  • Principle: The stability of a protein is monitored as the temperature is increased. The binding of a ligand, such as an inhibitor, typically stabilizes the protein, resulting in an increase in its melting temperature. A fluorescent dye that binds to unfolded proteins is used to monitor the unfolding process.

  • Protocol Outline:

    • Mix the PBRM1 bromodomain protein with a fluorescent dye (e.g., SYPRO Orange).

    • Add the inhibitor at various concentrations.

    • Increase the temperature in a real-time PCR instrument while monitoring fluorescence.

    • The melting temperature is determined from the inflection point of the fluorescence curve.

Experimental_Workflow PBRM1 Inhibitor Evaluation Workflow Start Compound Library Biochemical Biochemical Assays (AlphaScreen, ITC, DSF) Start->Biochemical Primary Screening Hit_ID Hit Identification & Lead Optimization Biochemical->Hit_ID Potency & Selectivity Cellular Cellular Assays (Viability, Proliferation) InVivo In Vivo Models (Xenografts) Cellular->InVivo Efficacy & PK/PD Candidate Preclinical Candidate InVivo->Candidate Safety & Efficacy Hit_ID->Cellular Cellular Activity

A typical workflow for the evaluation of PBRM1 inhibitors.
Cellular Assays

These assays are crucial for determining the effect of PBRM1 inhibitors in a biological context.

1. Cell Viability and Proliferation Assays

These assays measure the ability of an inhibitor to reduce the viability or inhibit the proliferation of cancer cell lines.

  • Principle: Cancer cells, particularly those dependent on PBRM1 activity, are treated with the inhibitor, and cell viability is assessed using methods like the CellTiter-Glo® Luminescent Cell Viability Assay.[10]

  • Protocol Outline:

    • Seed cancer cells (e.g., LNCaP prostate cancer cells for PBRM1-dependent lines) in a 96-well plate.[7]

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PBRM1 inhibitor for a specified period (e.g., 72 hours).[10]

    • Add the viability reagent (e.g., CellTiter-Glo®) and measure the signal (luminescence) on a plate reader.

Conclusion

The multifaceted role of PBRM1 in chromatin remodeling and its frequent dysregulation in cancer make it a compelling therapeutic target. The development of potent and selective bromodomain inhibitors has provided critical tools for dissecting its biological functions and offers promising avenues for novel cancer therapies. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued exploration and development of PBRM1-targeted therapeutics.

References

PBRM1 and the Retinoic Acid Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex, is the second most frequently mutated gene in clear cell renal cell carcinoma (ccRCC) after von Hippel-Lindau (VHL).[1][2][3] Emerging evidence has illuminated a critical and previously underappreciated role for PBRM1 in the regulation of the retinoic acid (RA) biosynthesis pathway. This technical guide provides an in-depth analysis of the molecular connection between PBRM1 and RA signaling, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways. Understanding this link is paramount for developing novel therapeutic strategies targeting PBRM1-deficient cancers.

Core Mechanism: PBRM1 as a Repressor of Retinoic Acid Biosynthesis

In its wild-type state, the PBRM1-containing PBAF complex is involved in maintaining chromatin architecture and regulating gene expression. A pivotal function of PBRM1 is the suppression of genes involved in the retinoic acid biosynthesis and signaling pathway.[4][5] Loss-of-function mutations in PBRM1 disrupt this repressive activity, leading to the aberrant activation of this pathway, which contributes to the tumorigenic potential of cancer cells.[1][6]

A central target in this regulatory network is Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a critical enzyme that catalyzes a key step in the synthesis of retinoic acid from retinaldehyde.[1][5] The loss of PBRM1 leads to a significant upregulation of ALDH1A1 expression.[4][6][7] This is not a phenomenon restricted to renal cancer, as PBRM1 has also been linked to retinoic acid-dependent gene activation in developmental processes such as mouse cardiac development.[1][8]

The molecular underpinnings of this upregulation involve epigenetic modifications. Specifically, the loss of PBRM1 results in de novo gains in H3K4me3 peaks at the promoter regions of genes associated with retinoic acid biosynthesis, including ALDH1A1.[1][4] This activating histone mark is associated with increased transcriptional activity. Interestingly, this effect is dependent on another subunit of the PBAF complex, ARID2, which remains bound to other PBAF components and is essential for the increased ALDH1A1 expression observed in the absence of PBRM1.[1][5]

The functional consequence of this PBRM1-loss-driven upregulation of ALDH1A1 is an increase in the tumorigenic potential of ccRCC cells.[1][6] This highlights the therapeutic potential of targeting the retinoic acid pathway in PBRM1-mutated cancers.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the PBRM1-retinoic acid pathway connection.

Cell LinePBRM1 StatusALDH1A1 Protein Level ChangeReference
786-OKnockdownIncreased[1]
ACHNKnockdownIncreased[1]
A-704Wild-type PBRM1 expressionDecreased[1]
MCF10AStable knockdownIncreased[1]

Table 1: Effect of PBRM1 Status on ALDH1A1 Protein Levels. This table illustrates the consistent inverse correlation between PBRM1 expression and ALDH1A1 protein levels across different cell lines.

Cell LinePBRM1 StatusALDEFLUOR-Positive Cells (%)Reference
786-OControl~2%[9]
786-OPBRM1 shRNA #1~6%[9]
A-704Vector~1%[9]
A-704PBRM1 WT<0.5%[9]

Table 2: Functional Impact of PBRM1 on ALDH Activity. The ALDEFLUOR assay measures the activity of aldehyde dehydrogenase enzymes, including ALDH1A1. The data shows that loss of PBRM1 leads to a significant increase in the percentage of cells with high ALDH activity.

Signaling and Experimental Workflow Diagrams

PBRM1_RA_Pathway PBRM1 Regulation of Retinoic Acid Biosynthesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_loss Loss of PBRM1 PBRM1 PBRM1 PBAF PBAF Complex PBRM1->PBAF part of ALDH1A1_Gene ALDH1A1 Gene PBAF->ALDH1A1_Gene Represses RA_Genes Other RA Pathway Genes PBAF->RA_Genes H3K4me3 H3K4me3 PBAF->H3K4me3 Increased deposition at ALDH1A1 promoter ARID2 ARID2 ARID2->PBAF ALDH1A1_Gene->H3K4me3 ALDH1A1_Protein ALDH1A1 ALDH1A1_Gene->ALDH1A1_Protein Transcription & Translation H3K4me3->ALDH1A1_Gene Activates Retinaldehyde Retinaldehyde Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid Catalyzed by ALDH1A1_Protein->Retinaldehyde PBRM1_loss PBRM1 Loss PBRM1_loss->PBAF Leads to altered PBAF

Caption: PBRM1's role in repressing retinoic acid synthesis.

ChIP_Seq_Workflow Chromatin Immunoprecipitation (ChIP-seq) Workflow start Cells with and without PBRM1 crosslink Crosslink Proteins to DNA (Formaldehyde) start->crosslink lyse Lyse Cells and Isolate Chromatin crosslink->lyse shear Shear Chromatin (Sonication) lyse->shear immunoprecipitate Immunoprecipitate with H3K4me3 Antibody shear->immunoprecipitate reverse Reverse Crosslinks and Purify DNA immunoprecipitate->reverse library Prepare Sequencing Library reverse->library sequence High-Throughput Sequencing library->sequence analysis Data Analysis: Peak Calling and Differential Binding sequence->analysis end Identify regions with increased H3K4me3 in PBRM1-deficient cells analysis->end

Caption: Workflow for identifying histone modifications via ChIP-seq.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP)

This protocol is a generalized procedure based on methodologies cited in the literature for studying histone modifications.[1][10][11][12]

1. Cell Crosslinking and Lysis:

  • Culture ccRCC cells (e.g., 786-O, ACHN) to 80-90% confluency.

  • Crosslink proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% directly to the culture media and incubating for 10 minutes at room temperature with gentle shaking.

  • Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.

  • Wash cells twice with ice-cold PBS.

  • Scrape cells and pellet by centrifugation.

  • Resuspend the cell pellet in ChIP lysis buffer containing protease inhibitors.

2. Chromatin Shearing:

  • Sonicate the cell lysate to shear chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions (power, duration, number of cycles) should be empirically determined for each cell type and sonicator.

  • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads.

  • Set aside a small aliquot of the pre-cleared chromatin as the "input" control.

  • Incubate the remaining chromatin overnight at 4°C with an antibody specific for the target of interest (e.g., H3K4me3).

  • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for at least 3 hours at 4°C.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

4. Elution and DNA Purification:

  • Elute the chromatin from the beads using an elution buffer.

  • Reverse the protein-DNA crosslinks by incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

5. Analysis:

  • The purified DNA can be analyzed by qPCR to assess enrichment at specific genomic loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Quantification of Retinoic Acid

Several methods are available for the quantification of retinoic acid in biological samples, with HPLC and GC/MS being the most common.[13][14][15]

1. Sample Preparation (General):

  • For cultured cells, wash with PBS and lyse. For tissues, homogenize in an appropriate buffer. For plasma/serum, proceed with extraction.

  • Perform a liquid-liquid extraction using a solvent system such as hexane (B92381) or ethyl acetate (B1210297) to isolate the retinoids.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for HPLC analysis or derivatize for GC/MS analysis.

2. High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: An HPLC system equipped with a UV detector is typically used.

  • Column: A reverse-phase C18 column is commonly employed.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small percentage of an acid (e.g., acetic acid) is often used for separation.

  • Detection: Retinoic acid is detected by its UV absorbance, typically around 340-350 nm.

  • Quantification: The concentration of retinoic acid is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of retinoic acid standards.

3. Gas Chromatography/Mass Spectrometry (GC/MS):

  • Derivatization: Retinoic acid must be derivatized (e.g., methylation) to increase its volatility for GC analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Separation and Detection: The derivatized retinoic acid is separated on a capillary GC column and detected by the mass spectrometer.

  • Quantification: GC/MS offers high sensitivity and specificity, allowing for accurate quantification even at low physiological concentrations.[13]

Conclusion and Future Directions

The discovery of PBRM1's role in regulating the retinoic acid biosynthesis pathway has opened new avenues for understanding the molecular pathogenesis of ccRCC and other cancers with PBRM1 mutations. The direct link between PBRM1 loss, epigenetic reprogramming at the ALDH1A1 locus, and increased tumorigenicity provides a strong rationale for exploring therapeutic strategies that target this pathway. Future research should focus on elucidating the precise molecular interactions within the altered PBAF complex that lead to the activation of retinoic acid signaling. Furthermore, clinical investigations are warranted to assess the efficacy of ALDH1A1 inhibitors or other modulators of the retinoic acid pathway in patients with PBRM1-deficient tumors. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance these critical areas of investigation.

References

The Frontier of PBRM1 Inhibition: A Technical Guide to Initial Pharmacokinetic Investigations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybromo-1 (PBRM1), a critical subunit of the PBAF chromatin remodeling complex, has emerged as a high-priority target in oncology, particularly in clear cell renal cell carcinoma (ccRCC) where it is frequently mutated.[1][2] The development of selective PBRM1 inhibitors is a rapidly advancing field, with several potent compounds identified through innovative approaches like fragment-based screening.[1][3] While in vitro characterization of these pioneering molecules is well-documented, a comprehensive understanding of their in vivo behavior is paramount for their translation into clinical candidates. This technical guide provides an in-depth overview of the initial investigations into the pharmacokinetics of PBRM1 inhibitors. It is important to note that, as of this writing, detailed quantitative pharmacokinetic data for selective PBRM1 inhibitors in the public domain is scarce, reflecting the early stage of their preclinical development. Consequently, this guide will focus on the foundational knowledge of PBRM1 signaling, a generalized framework for the pharmacokinetic evaluation of novel PBRM1 inhibitors, and detailed experimental protocols for the requisite assays.

PBRM1 Signaling Pathways: The Therapeutic Rationale

PBRM1 is an integral component of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1] A unique feature of PBRM1 is its six bromodomains, which recognize and bind to acetylated lysine (B10760008) residues on histone tails.[1] This interaction tethers the PBAF complex to specific genomic locations, thereby modulating gene expression. The role of PBRM1 in cancer is context-dependent. In ccRCC, it often acts as a tumor suppressor, and its loss is associated with the activation of pro-tumorigenic pathways.[1] Conversely, in prostate cancer, PBRM1 can function as a tumor promoter.[1] This dual functionality underscores the importance of developing selective inhibitors to probe its biological roles and for therapeutic intervention.

Below is a diagram illustrating the central role of PBRM1 in the PBAF complex and its influence on downstream signaling pathways implicated in cancer.

PBRM1_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects PBRM1 PBRM1 PBAF PBAF Complex PBRM1->PBAF part of Chromatin Chromatin Remodeling PBAF->Chromatin enables Histones Acetylated Histones Histones->PBRM1 recruits Gene_Expression Gene Expression (e.g., Tumor Suppressors) Chromatin->Gene_Expression alters Proliferation Cell Proliferation Gene_Expression->Proliferation regulates Apoptosis Apoptosis Gene_Expression->Apoptosis regulates PBRM1_Inhibitor PBRM1 Inhibitor PBRM1_Inhibitor->PBRM1 inhibits

PBRM1's role within the PBAF complex and its inhibition.

Pharmacokinetic Data of PBRM1 Inhibitors

As the field of selective PBRM1 inhibitors is nascent, comprehensive in vivo pharmacokinetic data is not yet widely available in the public literature. The primary focus of published research has been on the discovery, synthesis, and in vitro characterization of these compounds, including their binding affinities and cellular activities.[4][5] The tables below are structured to present key pharmacokinetic parameters as they become available from future preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of PBRM1 Inhibitors (Rodent Models)

Compound Animal Model Dosing Route & Level T1/2 (h) Cmax (ng/mL) AUC (ng·h/mL) CL (mL/h/kg) Vd (L/kg) Bioavailability (%) Reference

| Data Not Currently Available in Public Domain | | | | | | | | | |

Table 2: Human Pharmacokinetic Parameters of PBRM1 Inhibitors (Phase I Clinical Trials)

Compound Population Dosing Route & Level T1/2 (h) Cmax (ng/mL) AUC (ng·h/mL) CL (L/h) Vd (L) Primary Excretion Route Reference

| Data Not Currently Available in Public Domain | | | | | | | | | |

Experimental Protocols for Pharmacokinetic Investigation

The successful preclinical development of a novel PBRM1 inhibitor necessitates a thorough evaluation of its pharmacokinetic profile. This involves a series of in vitro and in vivo experiments to understand its absorption, distribution, metabolism, and excretion (ADME).

General Experimental Workflow

The initial pharmacokinetic characterization of a PBRM1 inhibitor typically follows a structured workflow, beginning with in vitro assays to predict in vivo behavior, followed by definitive in vivo studies in animal models.

PK_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetic Studies (Rodent) Solubility Kinetic/Thermodynamic Solubility Dose_Formulation Dose Formulation Development Solubility->Dose_Formulation Permeability PAMPA/Caco-2 Permeability Single_Dose_PK Single Dose PK (IV and PO) Permeability->Single_Dose_PK Metabolic_Stability Microsomal/Hepatocyte Stability Metabolic_Stability->Single_Dose_PK Plasma_Binding Plasma Protein Binding Dose_Formulation->Single_Dose_PK Bioavailability Bioavailability Calculation Single_Dose_PK->Bioavailability PK_Parameters Determine Key PK Parameters (T1/2, CL, Vd) Single_Dose_PK->PK_Parameters

A generalized workflow for initial pharmacokinetic studies.
Detailed Methodologies

3.2.1. In Vitro Metabolic Stability in Liver Microsomes

  • Objective: To determine the intrinsic clearance of a PBRM1 inhibitor by liver microsomal enzymes, primarily cytochrome P450s.

  • Materials:

    • Test PBRM1 inhibitor

    • Pooled liver microsomes (human, rat, mouse)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) with internal standard (e.g., warfarin, tolbutamide) for quenching

    • 96-well incubation plates

    • LC-MS/MS system

  • Protocol:

    • Prepare a stock solution of the PBRM1 inhibitor in DMSO.

    • In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-warm the plate to 37°C.

    • Add the PBRM1 inhibitor to the wells to achieve the final desired concentration (typically 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the inhibitor.

3.2.2. In Vivo Pharmacokinetic Study in Rodents (Mouse or Rat)

  • Objective: To determine the key pharmacokinetic parameters of a PBRM1 inhibitor following intravenous and oral administration.

  • Materials:

    • Test PBRM1 inhibitor

    • Vehicle for IV and PO administration (e.g., saline, PEG400/water)

    • Male Sprague-Dawley rats or CD-1 mice (typically n=3-5 per group)

    • Cannulated animals for serial blood sampling (preferred)

    • Blood collection tubes (e.g., with K2EDTA)

    • LC-MS/MS system

  • Protocol:

    • Dose Administration:

      • IV Group: Administer a single bolus dose of the PBRM1 inhibitor via the tail vein (e.g., 1-2 mg/kg).

      • PO Group: Administer a single dose of the PBRM1 inhibitor via oral gavage (e.g., 5-10 mg/kg).

    • Blood Sampling:

      • Collect blood samples (e.g., 50-100 µL) at pre-defined time points post-dose (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Plasma Preparation:

      • Centrifuge the blood samples to separate plasma.

    • Sample Analysis:

      • Extract the PBRM1 inhibitor from the plasma using protein precipitation or liquid-liquid extraction.

      • Quantify the concentration of the inhibitor in each sample using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis:

      • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

      • Calculate oral bioavailability (F%) using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.

3.2.3. Bioanalytical Method: LC-MS/MS Quantification in Plasma

  • Objective: To accurately and precisely quantify the concentration of the PBRM1 inhibitor in plasma samples.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Protocol Outline:

    • Sample Preparation: Protein precipitation is a common method. Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) containing a suitable internal standard to the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins.

    • Chromatography: Inject the supernatant onto an appropriate HPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve chromatographic separation of the analyte from matrix components.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive or negative mode. Optimize the mass spectrometer parameters for the specific PBRM1 inhibitor. Monitor the analyte and internal standard using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Quantification: Generate a calibration curve by spiking known concentrations of the PBRM1 inhibitor into blank plasma and processing these standards alongside the unknown samples. The concentration in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Conclusion

The development of selective PBRM1 inhibitors represents a promising new avenue in targeted cancer therapy. While the field is still in its early stages, the initial discovery and in vitro characterization of potent and selective compounds have laid a strong foundation. The next critical step is the thorough investigation of their pharmacokinetic properties to enable their progression towards clinical evaluation. The experimental workflows and protocols detailed in this guide provide a robust framework for these initial pharmacokinetic studies. As more data becomes publicly available, a clearer picture of the druggability of PBRM1 inhibitors will emerge, hopefully paving the way for a new class of therapeutics for patients with PBRM1-mutant cancers.

References

Methodological & Application

Application Notes and Protocols for Studying PBRM1 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybromo-1 (PBRM1), also known as BAF180, is a key subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex, a member of the SWI/SNF family. PBRM1 plays a critical role in regulating chromatin structure and gene expression through the recognition of acetylated histones by its six bromodomains. Its frequent mutation in various cancers, particularly clear cell renal cell carcinoma (ccRCC), underscores its importance as a tumor suppressor and a potential therapeutic target.[1] Understanding the intricate network of protein-protein interactions involving PBRM1 is crucial for elucidating its function in both normal physiology and disease.

These application notes provide a comprehensive guide with detailed protocols for investigating PBRM1 protein-protein interactions, tailored for researchers in academia and industry.

Key PBRM1 Interactions and Signaling Pathways

PBRM1 functions as a scaffold within the PBAF complex, mediating interactions with core subunits and targeting the complex to specific genomic loci. The PBAF complex, in turn, modulates gene expression programs that influence cell proliferation, differentiation, and DNA repair.

PBAF Complex Core Subunits: PBRM1 is an integral component of the PBAF complex, which includes the ATPase subunits SMARCA4 (BRG1) or SMARCA2 (BRM), ARID2, and BRD7.[2] The integrity of this complex is crucial for its chromatin remodeling activity. Loss of PBRM1 can lead to altered PBAF complex composition and aberrant targeting to genomic loci.[3]

Interaction with Histones: PBRM1's six bromodomains recognize acetylated lysine (B10760008) residues on histone tails, with a particular affinity for acetylated Histone H3 Lysine 14 (H3K14ac).[4] This interaction is critical for tethering the PBAF complex to chromatin and is often disrupted by cancer-associated mutations.

Role in NF-κB Signaling: Emerging evidence indicates a functional link between PBRM1 and the NF-κB signaling pathway. PBRM1 deficiency has been shown to result in the redistribution of PBAF complexes to NF-κB target genes, leading to the activation of this pro-tumorigenic pathway.[3][5] This involves the modulation of RELA (p65) occupancy at specific genomic sites.[6]

Diagram: PBRM1 in the PBAF Complex and NF-κB Signaling

PBRM1_Signaling cluster_nucleus Nucleus cluster_pbaf PBAF Complex cluster_chromatin Chromatin cluster_nfkB NF-κB Pathway PBRM1 PBRM1 SMARCA4 SMARCA4/BRG1 PBRM1->SMARCA4 interacts ARID2 ARID2 PBRM1->ARID2 interacts BRD7 BRD7 PBRM1->BRD7 interacts Nucleosome Nucleosome (H3K14ac) PBRM1->Nucleosome binds via bromodomains RELA RELA (p65) PBRM1->RELA modulates occupancy PBAF_Complex PBAF-mediated Chromatin Remodeling Nucleosome->PBAF_Complex NFkB_Target_Genes NF-kB Target Genes RELA->NFkB_Target_Genes activates Gene_Expression Altered Gene Expression PBAF_Complex->Gene_Expression regulates

Caption: PBRM1's central role in the PBAF complex and its influence on NF-κB signaling.

Quantitative Data on PBRM1 Interactions

The following tables summarize key quantitative data for PBRM1 protein-protein and protein-histone interactions. This data is essential for designing experiments and for the development of targeted therapeutics.

Table 1: PBRM1 Bromodomain Binding Affinities for Acetylated Histone Peptides

PBRM1 Domain(s)Interacting PeptideMethodDissociation Constant (Kd)Reference
Full-length PBRM1H3K14acPeptide PulldownStrong Binding[4]
Bromodomain 2 (BD2)H3K14acIsothermal Titration Calorimetry (ITC)2.5 µM[4]
Bromodomains 2, 4, 5H3K14acIsothermal Titration Calorimetry (ITC)0.2 µM[4]
Bromodomain 4 (BD4)H3K14acNot specifiedWeak Binding[4]
Bromodomain 5 (BD5)H3K14acNot specifiedWeak Binding[4]

Table 2: Composition of the Endogenous PBAF Complex

SubunitAlternative Name(s)FunctionMethod of Identification
PBRM1 BAF180, PB1Histone binding, complex scaffoldingMass Spectrometry, Co-IP
SMARCA4 BRG1ATPase, chromatin remodeling engineMass Spectrometry, Co-IP
ARID2 BAF200DNA binding, complex stabilityMass Spectrometry, Co-IP
BRD7 Transcriptional regulationMass Spectrometry, Co-IP
SMARCB1 BAF47, INI1, SNF5Core subunit, tumor suppressorMass Spectrometry, Co-IP
SMARCC1/2 BAF155/170Core subunitMass Spectrometry, Co-IP
SMARCD1/2/3 BAF60a/b/cCore subunitMass Spectrometry, Co-IP
SMARCE1 BAF57Core subunitMass Spectrometry, Co-IP
ACTL6A/B BAF53a/bActin-related proteinMass Spectrometry, Co-IP

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are starting points and may require optimization based on specific cell types and experimental goals.

Protocol 1: Co-Immunoprecipitation (Co-IP) of PBRM1 from Nuclear Extracts

This protocol is designed to isolate PBRM1 and its interacting partners from the nuclear fraction of cells.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear extraction buffer [e.g., 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail]

  • Co-IP buffer [e.g., 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail]

  • Anti-PBRM1 antibody (and isotype control IgG)

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Harvest: Culture cells to 80-90% confluency. Harvest cells by scraping and wash with ice-cold PBS.

  • Nuclear Extraction:

    • Resuspend the cell pellet in hypotonic buffer and incubate on ice to swell the cells.

    • Lyse the cells using a Dounce homogenizer.

    • Centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice with intermittent vortexing to lyse the nuclei.

    • Centrifuge at high speed to pellet the chromatin and collect the supernatant containing the nuclear extract.[5][7]

  • Pre-clearing: Add protein A/G magnetic beads to the nuclear extract and incubate to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared nuclear extract with an anti-PBRM1 antibody or control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for an additional 1-2 hours.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads multiple times with Co-IP buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against PBRM1 and suspected interacting partners (e.g., SMARCA4, ARID2, RELA).

Diagram: Co-Immunoprecipitation Workflow

CoIP_Workflow start Start: Cell Culture harvest Cell Harvest & Lysis start->harvest nuclear_extraction Nuclear Extraction harvest->nuclear_extraction preclear Pre-clearing with Protein A/G Beads nuclear_extraction->preclear ip Immunoprecipitation: Anti-PBRM1 Antibody preclear->ip wash Washing Steps ip->wash elution Elution of Complexes wash->elution analysis SDS-PAGE & Western Blot elution->analysis end End: Interaction Profile analysis->end

Caption: A streamlined workflow for Co-Immunoprecipitation of PBRM1.

Protocol 2: Yeast Two-Hybrid (Y2H) Screening

Y2H is a powerful genetic method to identify binary protein-protein interactions.

Materials:

  • Yeast strains (e.g., AH109, Y2HGold)

  • Bait (pGBKT7) and prey (pGADT7) vectors

  • cDNA library

  • Yeast transformation reagents

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

  • Bait Construction: Clone the PBRM1 domain of interest (e.g., a specific bromodomain or the C-terminal region) into the bait vector (e.g., pGBKT7-PBRM1).

  • Bait Validation: Transform the bait plasmid into a suitable yeast strain and test for auto-activation and toxicity on selective media.

  • Library Screening:

    • Co-transform the validated bait plasmid and a prey cDNA library into the yeast strain.

    • Plate the transformed yeast on selective media lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both plasmids.

    • Replica-plate the resulting colonies onto higher stringency selective media (SD/-Trp/-Leu/-His/-Ade) to screen for positive interactions.

  • Identification of Positive Clones:

    • Isolate prey plasmids from positive yeast colonies.

    • Sequence the prey plasmids to identify the interacting proteins.

  • Validation: Re-transform the identified prey plasmid with the original bait plasmid and an empty bait vector to confirm the specific interaction.

Protocol 3: Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where PBRM1 is bound.

Materials:

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonication equipment

  • Anti-PBRM1 antibody (and isotype control IgG)

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR or sequencing reagents

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[8]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.[8]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-PBRM1 antibody or control IgG overnight.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[1]

Protocol 4: Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique to measure the thermodynamic parameters of binding interactions.

Materials:

  • Purified PBRM1 protein (or domain) and interacting partner

  • ITC instrument

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze both protein samples extensively against the same buffer to minimize buffer mismatch effects.[9]

    • Determine the accurate concentrations of both proteins.

  • ITC Experiment:

    • Load one protein into the sample cell and the other into the titration syringe. A common setup is to have the protein with lower concentration in the cell.

    • Perform a series of small injections of the syringe protein into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10][11]

Protocol 5: Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, SA)

  • Purified PBRM1 protein (or domain) and interacting partner

  • Running buffer

  • Immobilization and regeneration buffers

Procedure:

  • Ligand Immobilization: Covalently immobilize one of the interacting partners (the ligand) onto the sensor chip surface.[2][12]

  • Analyte Injection: Inject a series of concentrations of the other interacting partner (the analyte) over the sensor chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of bound analyte.

  • Kinetic Analysis:

    • Measure the association (kon) and dissociation (koff) rates from the sensorgram.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (koff/kon).[12]

Diagram: General Workflow for Quantitative Interaction Analysis

Quantitative_Workflow start Start: Purified Proteins itc Isothermal Titration Calorimetry (ITC) start->itc spr Surface Plasmon Resonance (SPR) start->spr data_analysis Data Analysis and Model Fitting itc->data_analysis spr->data_analysis thermo_params Thermodynamic Parameters (Kd, ΔH, n) data_analysis->thermo_params kinetic_params Kinetic Parameters (kon, koff, Kd) data_analysis->kinetic_params end End: Quantitative Interaction Profile thermo_params->end kinetic_params->end

Caption: Workflow for quantitative analysis of PBRM1 interactions using ITC and SPR.

Conclusion

The study of PBRM1 protein-protein interactions is a rapidly evolving field with significant implications for cancer biology and drug development. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the complex molecular interactions of PBRM1. A multi-faceted approach, combining qualitative methods like Co-IP and Y2H with quantitative techniques such as ITC and SPR, will be instrumental in unraveling the intricate roles of PBRM1 and in the identification of novel therapeutic strategies targeting the PBAF complex.

References

Techniques for Analyzing PBRM1 Gene Expression in Tumors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybromo 1 (PBRM1), also known as BAF180, is a critical tumor suppressor gene frequently mutated in various cancers, most notably clear cell renal cell carcinoma (ccRCC), where it is the second most commonly mutated gene after VHL.[1][2] PBRM1 is a subunit of the ATP-dependent chromatin remodeling complex SWI/SNF-B (PBAF), which plays a crucial role in regulating gene expression by altering chromatin structure.[2][3] Loss-of-function mutations in PBRM1 can lead to genomic instability and altered transcriptional programs, contributing to tumorigenesis.[2][4] Analyzing PBRM1 gene and protein expression in tumors is essential for understanding its role in cancer progression, identifying potential therapeutic targets, and developing biomarkers for patient stratification.

This document provides detailed application notes and protocols for the key techniques used to analyze PBRM1 gene expression in tumor samples, including methods for assessing genomic alterations, and mRNA and protein expression levels.

I. Analysis of PBRM1 Genomic Alterations

Mutations in the PBRM1 gene are a primary mechanism of its inactivation in cancer. These are most commonly truncating mutations that lead to a loss of protein function.[5]

A. Next-Generation Sequencing (NGS) for Mutation and Copy Number Variation (CNV) Analysis

NGS-based approaches, such as whole-exome sequencing (WES) or targeted sequencing of cancer-related genes, are the gold standard for identifying mutations and copy number alterations in PBRM1.

Application Note: WES provides a comprehensive view of all coding regions of the genome, enabling the detection of single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations. Targeted sequencing panels can be a more cost-effective approach for focusing on PBRM1 and other key cancer-associated genes. Analysis of sequencing data can reveal the frequency and type of PBRM1 alterations, which can be correlated with clinical outcomes. For instance, PBRM1 mutations have been associated with the efficacy of immunotherapy in some cancers.[4]

Protocol: General Workflow for NGS-based PBRM1 Analysis

  • DNA Extraction: Isolate high-quality genomic DNA from fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tumor tissue and a matched normal sample (e.g., blood).

  • Library Preparation:

    • Fragment the genomic DNA.

    • Ligate sequencing adapters.

    • Perform target enrichment using either a whole-exome capture kit or a custom panel that includes the PBRM1 gene.

    • Amplify the captured DNA library by PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the sequencing reads to the human reference genome (e.g., hg38).

    • Variant Calling: Identify SNVs and indels in the PBRM1 gene using variant calling software (e.g., GATK, VarScan).

    • Annotation: Annotate the identified variants to determine their potential functional impact (e.g., missense, nonsense, frameshift).

    • Copy Number Analysis: Use tools like CNVkit or GATK CNV to detect deletions or amplifications of the PBRM1 locus.

    • Somatic Filtering: Compare tumor and normal samples to identify somatic mutations specific to the tumor.

Quantitative Data Summary: PBRM1 Mutation Frequency in Various Cancers

Cancer TypeAbbreviationPBRM1 Mutation Frequency (%)Citation
Clear Cell Renal Cell CarcinomaccRCC / KIRC~40-49%[4][5][6]
Cholangiocarcinoma~22%[6]
Gallbladder Carcinoma~25%[1]
Intrahepatic Cholangiocarcinoma~13%[1]
Bladder Urothelial CarcinomaBLCA~9-10%[1][7]
Pancreatic Ductal Adenocarcinoma~10%[1]
Uterine Corpus Endometrial CarcinomaUCEC~3.8-10%[6][8]
Gastric Adenocarcinoma~7%[1]
Stomach AdenocarcinomaSTAD~4.1%[8]
Colon AdenocarcinomaCOAD~2.5%[8]
Lung AdenocarcinomaLUAD>1.3%[5]
Skin Cutaneous MelanomaSKCM>1.3%[5]

II. Analysis of PBRM1 mRNA Expression

Evaluating the levels of PBRM1 messenger RNA (mRNA) provides insight into its transcriptional regulation in tumors.

A. Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is a sensitive and specific method for quantifying the expression of a target gene.

Application Note: This technique is useful for validating findings from high-throughput methods like RNA-Seq or for analyzing PBRM1 expression in a smaller number of samples. It is crucial to use validated primer sets and appropriate housekeeping genes for normalization to ensure accurate results. A decrease in PBRM1 mRNA levels has been observed in several cancer types compared to normal tissues.[5][9]

Protocol: PBRM1 qRT-PCR

  • RNA Extraction: Isolate total RNA from tumor tissue or cell lines using a column-based kit or Trizol reagent. Include a DNase I treatment step to remove contaminating genomic DNA.[10]

  • RNA Quality Control: Assess RNA concentration and purity using a spectrophotometer and integrity using gel electrophoresis or an automated system to check for a RIN value ≥ 8.[10]

  • cDNA Synthesis: Reverse transcribe 100 ng to 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.[11][12]

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA, SYBR Green master mix, and PBRM1-specific forward and reverse primers.

    • Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of PBRM1 using the 2-ΔΔCt method, normalizing to the housekeeping gene.[12]

B. RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the quantification of PBRM1 expression and the discovery of novel transcripts or splicing variants.

Application Note: RNA-Seq is a powerful tool for exploring the downstream effects of PBRM1 loss on global gene expression and identifying affected signaling pathways.[7][10] It can reveal transcriptomic changes that result from PBRM1 inhibition.[10]

Protocol: General Workflow for RNA-Seq

  • RNA Extraction and QC: Follow steps 1 and 2 from the qRT-PCR protocol.

  • Library Preparation:

    • Start with high-quality total RNA (100 ng - 1 µg).[10]

    • Perform poly(A) mRNA selection to enrich for protein-coding transcripts.[10]

    • Fragment the mRNA and synthesize double-stranded cDNA.

    • Ligate sequencing adapters and amplify the library.

  • Sequencing: Sequence the libraries on a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Quality Control and Trimming: Assess read quality and trim adapter sequences.

    • Alignment: Align reads to the reference genome.

    • Gene Expression Quantification: Count the number of reads mapping to the PBRM1 gene and other genes.

    • Differential Expression Analysis: Compare PBRM1 expression levels between tumor and normal samples or between different tumor subtypes.

III. Analysis of PBRM1 Protein Expression

Detecting PBRM1 protein levels is crucial as it is the functional molecule. Loss of PBRM1 protein expression is a common event in tumors with PBRM1 mutations.

A. Immunohistochemistry (IHC)

IHC is a widely used technique to assess protein expression and localization within the context of tissue architecture.

Application Note: IHC is an invaluable tool for clinical pathology, allowing for the semi-quantitative assessment of PBRM1 protein levels in FFPE tumor sections.[13][14] Loss of nuclear PBRM1 staining in tumor cells is often correlated with the presence of a PBRM1 mutation.[15][16] Staining can be heterogeneous within a tumor, reflecting intratumoral heterogeneity.[13]

Protocol: PBRM1 Immunohistochemistry

  • Tissue Preparation: Use 3-4 µm thick sections from FFPE tumor blocks.[13]

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval, for example, in a citrate (B86180) buffer (pH 6.0).[13]

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a protein block.

  • Primary Antibody Incubation: Incubate sections with a primary antibody against PBRM1 (e.g., rabbit polyclonal) overnight at 4°C.[3][13] Dilutions should be optimized (e.g., 1:200).[14][17]

  • Secondary Antibody and Detection:

    • Incubate with an HRP-conjugated secondary antibody.

    • Visualize with a chromogen such as DAB.[13]

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Scoring: Evaluate the nuclear staining intensity and percentage of positive tumor cells.[14] A scoring system like the H-score can be used for semi-quantitative analysis.[14][17] Normal stromal or inflammatory cells can serve as internal positive controls.[13][14]

B. Western Blotting

Western blotting allows for the quantification of total PBRM1 protein levels in cell or tissue lysates.

Application Note: This technique is ideal for confirming the loss of PBRM1 expression observed by IHC or for quantifying changes in PBRM1 levels in response to therapeutic agents in preclinical models.[3][18] It is the gold-standard immunoassay to confirm the reduction of PBRM1 protein levels.[3]

Protocol: PBRM1 Western Blot

  • Protein Extraction:

    • Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Incubate on ice and then centrifuge to collect the supernatant containing the total protein lysate.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]

  • SDS-PAGE:

    • Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[3]

    • Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with a primary antibody against PBRM1 overnight at 4°C.[3]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection:

    • Wash the membrane with TBST.

    • Incubate with an Enhanced Chemiluminescence (ECL) substrate.[3]

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.[3]

  • Analysis: Quantify the band intensity and normalize to a loading control like β-actin or GAPDH.

IV. PBRM1 Signaling and Experimental Workflows

PBRM1_Signaling_Pathway cluster_1 Chromatin Regulation cluster_2 Cellular Processes PBRM1 PBRM1 (BAF180) ARID2 ARID2 Chromatin Chromatin PBRM1->Chromatin Remodels DNA_Repair DNA Repair PBRM1->DNA_Repair Facilitates SMARCB1 SMARCB1 BRD7 BRD7 Gene_Expression Gene Expression (e.g., p21, ALDH1A1) Chromatin->Gene_Expression Alters Accessibility CellCycle Cell Cycle Arrest (p21) Gene_Expression->CellCycle Regulates TumorSuppression Tumor Suppression Gene_Expression->TumorSuppression Contributes to CellCycle->TumorSuppression Leads to DNA_Repair->TumorSuppression Maintains Genome Stability

Experimental_Workflow_PBRM1_Analysis cluster_Genomic Genomic Analysis cluster_Transcriptomic Transcriptomic Analysis cluster_Proteomic Proteomic Analysis Tumor_Sample Tumor Sample (FFPE or Fresh Frozen) DNA_Extraction DNA Extraction Tumor_Sample->DNA_Extraction RNA_Extraction RNA Extraction Tumor_Sample->RNA_Extraction Protein_Extraction Protein Extraction Tumor_Sample->Protein_Extraction IHC Immunohistochemistry Tumor_Sample->IHC NGS NGS (WES/Targeted) DNA_Extraction->NGS Mutation_CNV Mutation & CNV Data NGS->Mutation_CNV Data_Integration Data Integration & Correlation Analysis Mutation_CNV->Data_Integration qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq mRNA_Expression mRNA Expression Data qRT_PCR->mRNA_Expression RNA_Seq->mRNA_Expression mRNA_Expression->Data_Integration Western_Blot Western Blot Protein_Extraction->Western_Blot Protein_Expression Protein Expression Data IHC->Protein_Expression Western_Blot->Protein_Expression Protein_Expression->Data_Integration

References

Application Notes and Protocols for Detecting PBRM1 Mutations in Patient Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybromo 1 (PBRM1), also known as BAF180, is a critical component of the PBAF chromatin remodeling complex, a key regulator of gene expression.[1] Mutations in the PBRM1 gene are frequently observed in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where they are found in approximately 40% of cases.[2] These mutations are predominantly truncating, leading to a loss of protein function.[3] The inactivation of PBRM1 is implicated in tumorigenesis and has emerged as a potential biomarker for predicting response to immunotherapy.[4][5]

These application notes provide a comprehensive overview of the principal methods for detecting PBRM1 mutations in patient samples, complete with detailed protocols and comparative data to guide researchers and clinicians in selecting the most appropriate technique for their needs.

PBRM1 Signaling and Function

PBRM1 is a subunit of the SWI/SNF-B (PBAF) chromatin remodeling complex.[1] This complex utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene transcription. PBRM1 contains six bromodomains that recognize acetylated lysine (B10760008) residues on histones, targeting the PBAF complex to specific genomic loci.[1] Through its role in chromatin remodeling, PBRM1 is involved in the regulation of several critical cellular processes, including cell cycle control, DNA damage repair, and the p53-mediated senescence pathway.[6]

Loss-of-function mutations in PBRM1 can lead to genomic instability and aberrant gene expression, contributing to cancer development. PBRM1 interacts with a network of proteins involved in transcription and chromatin regulation, including ARID2, SMARCC2, and BRD7. Its inactivation can impact various signaling pathways, including those related to cytokine and chemokine interactions, as well as the HIF-1α pathway.[7][8]

PBRM1_Signaling_Pathway cluster_nucleus Nucleus cluster_mutation Loss-of-Function Mutation PBRM1 PBRM1 (BAF180) PBAF_Complex PBAF Complex (SWI/SNF-B) PBRM1->PBAF_Complex assembles into Chromatin Chromatin PBAF_Complex->Chromatin binds & remodels Dysregulation Genomic Instability & Altered Gene Expression PBAF_Complex->Dysregulation leads to Gene_Expression Target Gene Expression Chromatin->Gene_Expression regulates Cell_Cycle_Control Cell Cycle Control Gene_Expression->Cell_Cycle_Control DNA_Repair DNA Damage Repair Gene_Expression->DNA_Repair Apoptosis Apoptosis Gene_Expression->Apoptosis PBRM1_mut Mutated PBRM1 (loss of function) PBRM1_mut->PBAF_Complex fails to properly assemble/function Tumorigenesis Tumorigenesis Dysregulation->Tumorigenesis DNA_Extraction_Workflow FFPE_Sample FFPE Tissue Sample Deparaffinization Deparaffinization (Xylene) FFPE_Sample->Deparaffinization Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Lysis Lysis (Proteinase K) Rehydration->Lysis Purification DNA Purification (Spin Column) Lysis->Purification QC Quantification & QC Purification->QC Pure_DNA Pure DNA for Downstream Analysis QC->Pure_DNA PBRM1_Mutation_Detection_Workflow Patient_Sample Patient Tumor Sample (FFPE) DNA_Extraction DNA Extraction Patient_Sample->DNA_Extraction IHC_path Immunohistochemistry (Protein Expression) Patient_Sample->IHC_path Sanger_path Sanger Sequencing (Targeted Exons) DNA_Extraction->Sanger_path NGS_path Next-Generation Sequencing (Gene Panel) DNA_Extraction->NGS_path ddPCR_path Droplet Digital PCR (Known Mutations) DNA_Extraction->ddPCR_path Results Mutation Status & Protein Expression Profile IHC_path->Results Sanger_path->Results NGS_path->Results ddPCR_path->Results

References

Application Note: Protocol for Assessing the Efficacy of PBRM1 Inhibitors In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in several cancers, particularly clear cell renal cell carcinoma (ccRCC).[1][2] PBRM1 contains six bromodomains that recognize and bind to acetylated lysine (B10760008) residues on histones, targeting the PBAF complex to specific chromatin regions to regulate gene expression.[3][4] Its role as a tumor suppressor has made it a compelling target for cancer therapy. PBRM1 inhibitors are small molecules designed to block the function of these bromodomains, thereby preventing the PBAF complex from properly remodeling chromatin, which in turn affects gene expression and cellular functions critical for cancer cell survival.[3] This document provides a detailed protocol for the preclinical in vivo evaluation of PBRM1 inhibitors, covering experimental design, efficacy assessment, and biomarker analysis.

In Vivo Models for PBRM1 Inhibitor Efficacy

In vivo studies are crucial for evaluating the anti-tumor efficacy and tolerability of PBRM1 inhibitors in a whole-organism context.[4] The choice of model is critical for obtaining clinically relevant data.

  • Cell Line-Derived Xenografts (CDX): This is the most common model. It involves the subcutaneous implantation of human cancer cell lines with known PBRM1 mutations (e.g., PBRM1-mutant ccRCC cell lines like Caki-2 or OSRC-2) into immunocompromised mice.[5][6] Isogenic cell line pairs (wild-type and PBRM1-knockout) can also be used to specifically demonstrate the inhibitor's dependency on PBRM1 status.[1]

  • Patient-Derived Xenografts (PDX): These models involve implanting tumor fragments from a patient directly into mice. PDX models better represent the heterogeneity of human tumors and are valuable for assessing efficacy in a more clinically relevant setting.

  • Genetically Engineered Mouse Models (GEMM): Mice with conditional inactivation of the Pbrm1 gene in specific tissues can be used to study tumor development and inhibitor response in an immunocompetent setting, which is particularly important for understanding interactions with the tumor microenvironment.[7]

Preliminary In Vivo Studies

Before initiating a full-scale efficacy study, preliminary assessments are required to establish the drug's formulation and safety profile.

Formulation Development

The PBRM1 inhibitor must be dissolved in a non-toxic vehicle suitable for administration to animals. Common vehicles include saline, PBS, or solutions containing DMSO, Tween 80, and/or polyethylene (B3416737) glycol (PEG). The formulation should be clear, stable, and prepared fresh daily. A vehicle control group must be included in all subsequent in vivo experiments.[5]

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the PBRM1 inhibitor that can be administered without causing unacceptable toxicity.[5]

Protocol:

  • Animals: Use 6-8 week old female athymic nude or NOD-scid GAMMA (NSG) mice.

  • Acclimatization: Allow mice to acclimate for at least one week before the study.

  • Grouping: Randomize mice into groups of 3-5.

  • Dose Escalation: Start with a conservative dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80 mg/kg).[5]

  • Administration: Administer the inhibitor daily for 5-14 days via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Record body weight and clinical signs of toxicity daily (e.g., changes in posture, activity, ruffled fur).

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality or significant toxicity, often defined as a body weight loss of >20%.[5]

In Vivo Efficacy Study Protocol

Objective: To evaluate the anti-tumor efficacy of a PBRM1 inhibitor in a subcutaneous xenograft model.

Methodology:

  • Cell Culture: Culture a PBRM1-mutant cancer cell line (e.g., Caki-2) to approximately 80% confluency.

  • Cell Preparation: Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.[5]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each 6-8 week old female immunocompromised mouse.[5][6]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., twice weekly) using calipers. Tumor Volume (mm³) = (Length x Width²) / 2.[8]

  • Randomization: Once tumors reach the target size, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Treatment Administration: Administer the PBRM1 inhibitor at a pre-determined dose (based on MTD studies) and schedule (e.g., daily oral gavage). The control group receives the vehicle solution.[8]

  • Efficacy Assessment:

    • Continue to measure tumor volume and mouse body weight at regular intervals.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI).

    • A secondary endpoint can be overall survival.[8]

  • Study Termination: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), or if significant toxicity is observed.

  • Tissue Collection: At the end of the study, excise tumors. Weigh the tumors and divide them for various analyses: a portion can be flash-frozen for Western blot or qPCR, and another portion fixed in formalin for immunohistochemistry (IHC).[5]

Pharmacodynamic (PD) and Toxicity Analyses

PD studies are essential to confirm that the inhibitor is engaging its target and modulating downstream pathways.

Pharmacodynamic Biomarker Analysis
  • Target Engagement: Assess the displacement of PBRM1 from chromatin by performing chromatin fractionation of tumor lysates followed by Western blotting for PBRM1.[5]

  • Downstream Gene Expression: Analyze changes in the expression of known PBRM1 target genes using qPCR or RNA-sequencing on RNA extracted from tumor tissue.[5]

  • Cell Proliferation and Apoptosis: Perform IHC on formalin-fixed tumor sections to assess staining for Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker). A decrease in Ki-67 and an increase in cleaved caspase-3 would indicate an anti-tumor effect.[5]

Toxicity Assessment
  • Clinical Observation: Monitor mice daily for any adverse effects throughout the study.

  • Blood Analysis: At the study endpoint, collect blood via cardiac puncture for a complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function (e.g., liver, kidney).[5]

  • Histopathology: Collect major organs (liver, spleen, kidney, lung, heart) and fix them in formalin for histopathological examination to identify any treatment-related tissue damage.[5]

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized for clear comparison.

InhibitorIn Vivo ModelDosing RegimenTumor Growth Inhibition (TGI) (%)Key Biomarker ChangesReference
Compound A Caki-2 (ccRCC) Xenograft50 mg/kg, daily, p.o.60%↓ Ki-67, ↑ Cleaved Caspase-3[5]
PRT1419 OS-RC-2 (ccRCC) Xenograft20 mg/kg, IV, weeklyPotent InhibitionNot Specified[8]
Talazoparib 786-O PBRM1-KO XenograftNot SpecifiedSignificant InhibitionNot Applicable (PARPi)[1]
Compound B PDX Model (PBRM1-mutant)25 mg/kg, daily, i.p.45%↓ PBRM1 on chromatinFictional

Mandatory Visualizations

PBRM1/PBAF Signaling Pathway

PBRM1_Pathway cluster_nucleus Nucleus PBAF PBAF Complex Chromatin Chromatin PBAF->Chromatin Remodels PBRM1 PBRM1 PBRM1->PBAF part of AcetylatedHistones Acetylated Histones PBRM1->AcetylatedHistones Binds to via Bromodomains GeneExpression Altered Gene Expression Chromatin->GeneExpression Regulates AcetylatedHistones->Chromatin Inhibitor PBRM1 Inhibitor Inhibitor->PBRM1 Inhibits binding to acetylated histones

PBRM1 targets the PBAF complex to acetylated histones to remodel chromatin.[3]
In Vivo Efficacy Experimental Workflow

InVivo_Workflow start Select PBRM1-deficient Cancer Cell Line implantation Subcutaneous Implantation into Immunocompromised Mice start->implantation growth Tumor Growth Monitoring (to 100-200 mm³) implantation->growth randomization Randomization into Treatment & Vehicle Groups growth->randomization treatment Treatment Administration (Inhibitor vs. Vehicle) randomization->treatment monitoring Measure Tumor Volume & Body Weight treatment->monitoring monitoring->randomization Repeat per schedule endpoint Endpoint Analysis monitoring->endpoint analysis Tumor Weight Survival Analysis Biomarker Analysis (IHC, WB) endpoint->analysis

A standard workflow for assessing the in vivo efficacy of a PBRM1 inhibitor.[8]

References

Application Notes and Protocols for In Vitro Functional Studies of PBRM1 Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybromo-1 (PBRM1), also known as BAF180, is a critical subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a key player in regulating gene expression.[1][2] The SWI/SNF complexes, including PBAF, use the energy from ATP hydrolysis to reposition nucleosomes, thereby controlling cellular processes like cell cycle, proliferation, and DNA repair.[3][4] PBRM1 is one of the most frequently mutated genes in cancer, with inactivating mutations found in approximately 40% of clear cell renal cell carcinomas (ccRCC), making it the second most commonly mutated gene in this cancer type after VHL.[5][6][7][8] Its role as a tumor suppressor has made it a significant focus for therapeutic development.[9]

The CRISPR-Cas9 system offers a powerful tool for creating precise, permanent gene knockouts, enabling the study of loss-of-function phenotypes. By generating isogenic cell lines that differ only in their PBRM1 status, researchers can dissect the specific functions of PBRM1 and identify vulnerabilities in PBRM1-deficient cancer cells.[9] These models are instrumental for understanding disease mechanisms and for the discovery and validation of targeted therapies.

Application Note 1: Generation of PBRM1 Knockout Cell Lines via CRISPR-Cas9

This section outlines the workflow and a detailed protocol for creating PBRM1 knockout (KO) cancer cell lines. The strategy involves designing a single guide RNA (sgRNA) to target an early exon of the PBRM1 gene, delivering the CRISPR-Cas9 machinery into the cells, selecting for edited cells, and validating the knockout at both the genomic and protein levels.

Experimental Workflow

The overall process involves several critical stages, from sgRNA design to the validation of functional knockout clones.

G cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Cell Line Engineering cluster_validation Phase 3: Validation cluster_application Phase 4: Application sgRNA_Design sgRNA Design & Cloning Vector_Prep Lentiviral Vector Packaging sgRNA_Design->Vector_Prep Transduction Cell Transduction Vector_Prep->Transduction Selection Selection & Single-Cell Cloning Transduction->Selection Genomic_Val Genomic Validation (Sanger Sequencing) Selection->Genomic_Val Protein_Val Protein Validation (Western Blot) Genomic_Val->Protein_Val Assays Functional Assays Protein_Val->Assays

Caption: Workflow for CRISPR-Cas9-mediated PBRM1 knockout.

Protocol 1: PBRM1 Gene Knockout in a Cancer Cell Line (e.g., 786-O)

Objective: To generate a stable PBRM1 knockout cell line for functional studies.

Materials:

  • Target cancer cell line (e.g., 786-O, ACHN which have wild-type PBRM1)

  • Lentiviral vector (e.g., pLentiCRISPRv2, Addgene #52961)

  • sgRNA targeting an early exon of PBRM1 (designed using tools like CHOPCHOP or Synthego's design tool)

  • HEK293T cells for lentiviral packaging

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Puromycin (B1679871)

  • Reagents for genomic DNA extraction, PCR, and Western blotting

  • Primary antibody against PBRM1 and a loading control (e.g., GAPDH)

Methodology:

  • sgRNA Design and Cloning:

    • Design 2-3 sgRNAs targeting exon 2 or 3 of the human PBRM1 gene.

    • Synthesize and anneal complementary oligonucleotides for the selected sgRNA.

    • Clone the annealed oligos into a suitable CRISPR vector (e.g., pLentiCRISPRv2 linearized with BsmBI).

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA-containing lentiviral vector and packaging plasmids (psPAX2 and pMD2.G).

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the virus if necessary and determine the viral titer.

  • Transduction and Selection:

    • Transduce the target cancer cell line (e.g., 786-O) with the PBRM1-targeting lentivirus at a low multiplicity of infection (MOI < 0.5) to ensure single viral integration per cell.

    • Begin selection with puromycin 48 hours post-transduction. The concentration should be predetermined from a kill curve.

    • Culture the cells until a stable, puromycin-resistant polyclonal population is established.

  • Single-Cell Cloning:

    • Isolate single cells from the polyclonal population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

    • Expand individual clones until sufficient cell numbers are available for validation.

  • Validation of Knockout:

    • Genomic DNA Sequencing: Extract genomic DNA from expanded clones.[9] Amplify the region of the PBRM1 gene targeted by the sgRNA via PCR.[9] Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot Analysis: Prepare protein lysates from clones confirmed to have indels and from the parental (wild-type) cell line. Perform Western blotting to confirm the absence of PBRM1 protein expression in the knockout clones.[9]

Application Note 2: In Vitro Functional Characterization of PBRM1 KO Cells

Loss of PBRM1 has been shown to impact several cancer-related phenotypes, including proliferation, cell cycle progression, migration, and sensitivity to specific drugs.[9][10][11] The following protocols describe standard assays to functionally characterize the newly generated PBRM1 KO cells in comparison to their isogenic wild-type (WT) counterparts.

Protocol 2.1: Cell Proliferation Assay

Objective: To assess the effect of PBRM1 loss on cell proliferation.

Methodology:

  • Seed an equal number of PBRM1-WT and PBRM1-KO cells (e.g., 2,000 cells/well) in multiple 96-well plates.

  • At designated time points (e.g., 0, 24, 48, 72, 96 hours), measure cell viability using an appropriate assay.

  • Assay Option (ATP-based): Use a luminescent cell viability assay (e.g., CellTiter-Glo®).[2][12] Add the reagent to each well, incubate as per the manufacturer's protocol, and measure luminescence.

  • Data Analysis: Normalize the signal at each time point to the Day 0 reading. Plot the growth curves for WT and KO cells.

Protocol 2.2: Cell Cycle Analysis

Objective: To determine if PBRM1 loss alters cell cycle distribution.

Methodology:

  • Culture PBRM1-WT and PBRM1-KO cells to ~70% confluency.

  • Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 2 hours.

  • Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software (e.g., FlowJo). Studies have shown that PBRM1 knockdown can increase the proportion of cells in the S phase.[10]

Protocol 2.3: Transwell Migration Assay

Objective: To evaluate the impact of PBRM1 loss on cell migration.

Methodology:

  • Seed PBRM1-WT and PBRM1-KO cells in the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium.

  • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 12-24 hours.

  • Remove non-migrated cells from the top of the insert with a cotton swab.

  • Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.

  • Data Analysis: Elute the crystal violet stain and measure the absorbance, or count the number of migrated cells in several microscopic fields. PBRM1 knockdown has been shown to enhance cell migration.[10][11]

Protocol 2.4: Drug Sensitivity Assay (Synthetic Lethality)

Objective: To identify compounds that are synthetically lethal with PBRM1 deficiency. Loss of PBRM1 can induce replication stress and render cells sensitive to inhibitors of DNA repair pathways, such as PARP and ATR inhibitors.[1][9][13]

Methodology:

  • Seed equal numbers of PBRM1-WT and PBRM1-KO cells in 96-well plates.[9]

  • After 24 hours, treat the cells with a serial dilution of the inhibitor of interest (e.g., a PARP inhibitor like Olaparib or an ATR inhibitor).[9]

  • Incubate for 72-120 hours.

  • Measure cell viability using an ATP-based assay like CellTiter-Glo®.[9]

  • Data Analysis: Normalize viability data to vehicle-treated controls. Plot dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A significantly lower IC50 in KO cells indicates a synthetic lethal interaction.

Data Presentation

Quantitative data from functional assays should be summarized for clear comparison.

Table 1: Illustrative Functional Consequences of PBRM1 Knockout

AssayParameterPBRM1-WT CellsPBRM1-KO CellsExpected OutcomeReference
Proliferation Relative Growth (at 96h)100%135%Increased[11]
Cell Cycle % of Cells in S Phase25%40%Increased[10]
Migration Migrated Cells (per field)50 ± 8120 ± 15Increased[10][11]
Drug Sensitivity IC50 (PARP Inhibitor, nM)1500 nM150 nMIncreased Sensitivity[1][13]

Note: Data are hypothetical and for illustrative purposes only.

PBRM1 Signaling and Functional Role

PBRM1 is a defining subunit of the PBAF chromatin remodeling complex.[3] Through its bromodomains, it binds to acetylated histones, targeting the complex to specific genomic loci to regulate gene expression.[8][14] Loss of PBRM1 disrupts this process, leading to aberrant transcription of genes involved in key cancer-related pathways.

G cluster_nucleus Nucleus cluster_genes Target Gene Regulation cluster_phenotype Cellular Phenotype PBRM1 PBRM1 PBAF PBAF Complex PBRM1->PBAF part of CellCycle Cell Cycle Arrest PBRM1->CellCycle Loss leads to S-phase entry Proliferation Tumorigenesis PBRM1->Proliferation Loss promotes tumor growth Immune Immune Evasion PBRM1->Immune Loss impairs IFN signaling Chromatin Chromatin PBAF->Chromatin binds & remodels p21 p21 (CDKN1A) Chromatin->p21 activates transcription HIF_Targets HIF Target Genes Chromatin->HIF_Targets represses transcription Interferon_Genes Interferon Stimulated Genes Chromatin->Interferon_Genes activates transcription p21->CellCycle promotes HIF_Targets->Proliferation promotes Interferon_Genes->Immune prevents

Caption: PBRM1's role in chromatin remodeling and gene regulation.

Loss of PBRM1 has been shown to:

  • Amplify HIF signaling: In ccRCC, which is characterized by VHL loss and HIF stabilization, the subsequent loss of PBRM1 further amplifies HIF transcriptional activity, promoting tumor growth.[4][6]

  • Impair DNA damage repair: PBRM1-deficient cells exhibit increased replication stress and reliance on alternative DNA repair pathways, creating a synthetic lethality with PARP and ATR inhibitors.[1][13][15]

  • Alter the immune microenvironment: PBRM1 loss can impair interferon signaling pathways, potentially allowing cancer cells to evade the immune system.[16]

  • Promote an apoptotic-primed state: In some contexts, PBRM1 loss upregulates pro-apoptotic factors, making cells more sensitive to inhibitors of anti-apoptotic proteins like MCL1.[17][18]

References

Application Notes and Protocols for Screening Novel PBRM1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybromo-1 (PBRM1), a key component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, has emerged as a significant target in cancer research. PBRM1 is one of the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC) and is implicated in other cancers as well.[1][2] As a subunit of the SWI/SNF chromatin remodeling complex, PBRM1 plays a crucial role in regulating gene expression by altering chromatin structure.[1] Its six tandem bromodomains are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones, making them attractive targets for therapeutic intervention.[1][3] The development of small molecule inhibitors targeting these bromodomains offers a promising strategy for cancers with PBRM1 dysregulation.

These application notes provide a comprehensive guide to developing and implementing assays for the discovery and characterization of novel PBRM1 inhibitors. The protocols detailed below cover both biochemical and cellular assays, forming a robust screening cascade to identify and validate potent and selective PBRM1 inhibitors.

PBRM1 Signaling Pathway and Therapeutic Rationale

PBRM1 is a critical subunit of the PBAF complex, which modulates chromatin accessibility and gene expression. The six bromodomains of PBRM1 are essential for tethering the PBAF complex to specific chromatin loci by recognizing acetylated histone tails.[4] Loss or inhibition of PBRM1 function can lead to a cascade of downstream effects, including metabolic reprogramming, altered cell adhesion and migration, and dysregulation of the cell cycle.[5] In some cancer contexts, such as prostate cancer, PBRM1 can act as a tumor promoter, and its inhibition can lead to decreased cell proliferation.[6] Conversely, in ccRCC where PBRM1 is often a tumor suppressor, targeting residual PBRM1 activity or exploiting synthetic lethalities in PBRM1-deficient cells are potential therapeutic avenues.[6]

PBRM1_Signaling_Pathway PBRM1 Signaling Pathway cluster_nucleus Nucleus PBAF PBAF Complex Chromatin Chromatin Remodeling PBAF->Chromatin PBRM1 PBRM1 PBRM1->PBAF subunit of Histones Acetylated Histones Histones->PBRM1 binds to Gene_Expression Gene Expression Chromatin->Gene_Expression Cellular_Processes Cellular Processes (Proliferation, Apoptosis, etc.) Gene_Expression->Cellular_Processes regulates Inhibitor PBRM1 Inhibitor Inhibitor->PBRM1 inhibits binding

PBRM1's role in chromatin remodeling.

PBRM1 Inhibitor Screening Cascade

A tiered approach is recommended for the efficient discovery and validation of PBRM1 inhibitors. This cascade begins with high-throughput biochemical assays to identify initial hits, followed by secondary biochemical assays for confirmation and selectivity profiling. Promising compounds are then advanced to cell-based assays to assess target engagement, cellular potency, and phenotypic effects.

Screening_Cascade PBRM1 Inhibitor Screening Cascade Primary_Screen Primary Screen: High-Throughput Biochemical Assays (AlphaLISA/TR-FRET) Hit_Confirmation Hit Confirmation: Secondary Biochemical Assays (e.g., DSF) Primary_Screen->Hit_Confirmation Selectivity_Profiling Selectivity Profiling: Counter-screens against other bromodomains (e.g., SMARCA2/4) Hit_Confirmation->Selectivity_Profiling Cellular_Target_Engagement Cellular Target Engagement: CETSA Selectivity_Profiling->Cellular_Target_Engagement Cellular_Assays Cell-Based Functional Assays: - Cell Viability/Proliferation - Apoptosis Assays - Gene Expression Analysis Cellular_Target_Engagement->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

Workflow for PBRM1 inhibitor discovery.

Data Presentation: Quantitative Data for Known PBRM1 Inhibitors

The following table summarizes the biochemical potency of selected PBRM1 inhibitors. This data can serve as a benchmark for novel compound evaluation.

CompoundTarget BromodomainAssay TypeIC50 (µM)Kd (µM)Reference
Compound 7 (Non-selective) PBRM1-BD2AlphaScreen0.2 ± 0.02Not Reported[7]
SMARCA2Binds with nanomolar potency[7]
SMARCA4Binds with nanomolar potency[7]
Compound 16 PBRM1-BD2AlphaScreen0.26 ± 0.040.045[7]
SMARCA2No detectable binding[7]
SMARCA4No detectable binding[7]
Compound 25 PBRM1-BD2AlphaScreen0.22 ± 0.02Not Reported[7]
Compound 26 PBRM1-BD2AlphaScreen0.29 ± 0.05Not Reported[7]

Experimental Protocols

Biochemical Assays

1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for PBRM1-Histone Interaction

This assay measures the ability of a test compound to disrupt the interaction between a PBRM1 bromodomain and an acetylated histone peptide.

AlphaLISA_Principle AlphaLISA Assay Principle cluster_binding Binding cluster_no_binding Inhibition Donor Donor Bead Acceptor Acceptor Bead Donor->Acceptor Singlet O2 PBRM1 His-PBRM1-BD Donor->PBRM1 binds to His-tag Peptide Biotin-H3K14ac Acceptor->Peptide binds to Biotin Emission Emission (615 nm) Acceptor->Emission PBRM1->Peptide interacts with Donor2 Donor Bead PBRM1_2 His-PBRM1-BD Donor2->PBRM1_2 No_Emission No Signal Donor2->No_Emission Acceptor2 Acceptor Bead Peptide2 Biotin-H3K14ac Acceptor2->Peptide2 Inhibitor Inhibitor PBRM1_2->Inhibitor Inhibitor->Peptide2 blocks interaction Excitation Excitation (680 nm) Excitation->Donor Excitation->Donor2

Principle of the AlphaLISA assay.
  • Reagents and Materials:

    • Recombinant His-tagged PBRM1 bromodomain protein (e.g., BD2).

    • Biotinylated histone peptide (e.g., H3K14ac).[1]

    • Streptavidin-coated Donor beads and Anti-His-tag Acceptor beads.[1]

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).[1]

    • Test compounds and positive control inhibitor.

    • 384-well microplates.

    • AlphaScreen-compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of test compounds in assay buffer.

    • In a 384-well plate, add the His-tagged PBRM1-BD protein and the biotinylated histone peptide.[8]

    • Add the test compounds or controls to the wells.

    • Incubate at room temperature for 30 minutes.[8]

    • Add a mixture of Streptavidin-Donor and Ni-NTA Acceptor beads.[8]

    • Incubate in the dark at room temperature for 60 minutes.[8]

    • Read the plate on an AlphaScreen-capable plate reader.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This assay is another proximity-based method to measure the PBRM1-histone interaction and its inhibition.

  • Reagents and Materials:

    • Europium (Eu3+)-labeled PBRM1 bromodomain (donor).

    • Allophycocyanin (APC)-labeled avidin (B1170675) bound to a biotinylated acetylated histone peptide (acceptor).

    • Assay buffer.

    • Test compounds.

    • TR-FRET compatible plate reader.

  • Procedure:

    • Dispense test compounds into a microplate.

    • Add the Eu3+-labeled PBRM1 bromodomain.

    • Add the biotinylated histone peptide pre-incubated with APC-labeled avidin.

    • Incubate to allow binding to reach equilibrium.

    • Excite the donor fluorophore (Eu3+) at ~340 nm and measure the emission at both the donor and acceptor wavelengths (~620 nm and ~665 nm, respectively).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Determine IC50 values as described for the AlphaLISA assay.

Cellular Assays

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to PBRM1 within intact cells.[9] The principle is based on the ligand-induced thermal stabilization of the target protein.[9]

  • Reagents and Materials:

    • A relevant cell line (e.g., 786-O renal cell carcinoma cells).[9]

    • Cell culture medium and supplements.

    • PBRM1 inhibitor and vehicle control (e.g., DMSO).[9]

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • Equipment for SDS-PAGE and Western blotting.

    • Anti-PBRM1 antibody.

  • Procedure (Melt Curve):

    • Culture and harvest cells.

    • Treat cells with the PBRM1 inhibitor or vehicle control for 1-2 hours at 37°C.[9]

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[10]

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble PBRM1 at each temperature by Western blotting.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble PBRM1 as a function of temperature to generate a melting curve.[4]

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[4]

2. Cell Viability and Proliferation Assays

These assays determine the effect of PBRM1 inhibitors on cancer cell growth.

  • Reagents and Materials:

    • Cancer cell lines (e.g., PBRM1-dependent lines).

    • Cell culture medium.

    • PBRM1 inhibitor.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.[1]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.[1]

    • Treat the cells with a serial dilution of the PBRM1 inhibitor for 72 hours.[1]

    • Add CellTiter-Glo® reagent to each well.[1]

    • Measure luminescence using a plate reader.[1]

  • Data Analysis:

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.[1]

3. Apoptosis Assays

These assays determine if the observed growth inhibition is due to the induction of programmed cell death.

  • Reagents and Materials:

    • Cancer cell lines.

    • PBRM1 inhibitor.

    • Caspase-Glo® 3/7 Assay kit.[1]

  • Procedure:

    • Seed cells in a 96-well plate and treat with the PBRM1 inhibitor for 24-48 hours.[1]

    • Add Caspase-Glo® 3/7 reagent to each well.[1]

    • Measure luminescence.

  • Data Analysis:

    • An increase in luminescence indicates the activation of caspases 3 and 7, and thus apoptosis.

Conclusion

The methodologies described in these application notes provide a comprehensive framework for the discovery and preclinical evaluation of novel PBRM1 inhibitors. By employing a systematic screening cascade, researchers can efficiently identify potent and selective compounds and validate their mechanism of action in a cellular context. The availability of robust biochemical and cell-based assays is crucial for advancing our understanding of PBRM1 biology and for the development of new targeted therapies for cancer.

References

Application of PBRM1 Inhibition in Endometriosis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pain and infertility. A key feature of endometriosis is progesterone (B1679170) resistance, a phenomenon where the endometriotic tissue fails to respond adequately to progesterone, a hormone that normally limits the growth of the endometrium.[1][2][3] The molecular mechanisms underlying this resistance are a critical area of investigation for developing novel therapeutic strategies.

Recent research has highlighted the crucial role of chromatin remodeling complexes in mediating hormone receptor signaling. One such complex is the Polybromo-associated BAF (PBAF) complex, a variant of the SWI/SNF complex. A key subunit of this complex is Polybromo 1 (PBRM1, also known as BAF180), which is essential for targeting the complex to specific genomic locations.[4] Studies have demonstrated that PBRM1 is indispensable for normal progesterone-mediated signaling in uterine stromal cells.[5][6][7][8] Conditional knockout of Pbrm1 in the mouse uterus disrupts uterine receptivity and leads to infertility, underscoring its critical role in endometrial function.[5][6]

Given the established progesterone resistance in endometriosis and the fundamental role of PBRM1 in progesterone receptor signaling, targeting PBRM1 presents a novel therapeutic hypothesis. Inhibition of PBRM1 function could potentially modulate the aberrant gene expression, proliferation, and invasion of endometriotic cells. Furthermore, mutations in SWI/SNF subunits, including ARID1A and PBRM1, are common in endometrial cancers.[4][9][10] This has led to the exploration of "synthetic lethality" strategies, where cells with PBRM1 deficiency are highly sensitive to inhibitors of other pathways, such as PARP inhibitors.[4][11][12] This approach may also hold promise for treating endometriosis, particularly in lesions with specific molecular alterations.

These notes provide a comprehensive overview of the rationale and methodologies for investigating the effects of PBRM1 inhibition in preclinical endometriosis models. As direct small-molecule inhibitors of PBRM1 are not widely available, the protocols focus on two primary inhibitory strategies:

  • siRNA-mediated knockdown of PBRM1 to study the functional consequences of its loss.

  • Application of PARP inhibitors to explore a synthetic lethality approach in PBRM1-deficient contexts.

Data Presentation: The Impact of PBRM1 Inhibition on Cellular Phenotypes (Analogous Data)

To date, there is a lack of published studies directly quantifying the effects of PBRM1 inhibition in endometriosis-specific cell models. However, extensive research in related fields, particularly endometrial and renal cancers where PBRM1 is frequently mutated, provides valuable analogous data. These findings can be used to form hypotheses about the potential effects in endometriosis.

Table 1: Effects of PBRM1 Knockdown on Cancer Cell Phenotypes
Cell LineCancer TypeMethodPhenotypic EffectQuantitative ChangeReference
ACHNRenal Cell CarcinomaLentivirus-shRNAIncreased Proliferation~1.5-fold increase in cell number after 5 days[13]
ACHNRenal Cell CarcinomaLentivirus-shRNAIncreased Migration~2.5-fold increase in migrated cells[13]
ACHNRenal Cell CarcinomaLentivirus-shRNAIncreased Invasion~2.0-fold increase in invaded cells[13]
786-ORenal Cell CarcinomashRNAIncreased 3D Growth~2.5-fold increase in soft agar (B569324) colony formation[14]
HEC-1AEndometrial CancersiRNA (ERβ knockdown)Increased Proliferation~1.7-fold increase in cell number after 6 days[15]

This table presents data from cancer cell lines to suggest potential outcomes of PBRM1 inhibition in endometriosis models, where similar proliferative and invasive characteristics are relevant.

Table 2: Synthetic Lethality - IC50 Values of PARP Inhibitors in PBRM1/ARID1A-Mutated Cancer Cells
Cell LineCancer TypeGene StatusPARP InhibitorIC50 ValueReference
AN3CAEndometrial CancerMRE11 deficientBMN673 (Talazoparib)~1 nM[11]
HEC-50Endometrial CancerPTEN mutatedOlaparib~5 µM[16]
ISHIKAWAEndometrial CancerPTEN mutatedOlaparib~1 µM[16]
A498Renal Cell CarcinomaPBRM1 knockoutOlaparib~1 µM[4]
A498Renal Cell CarcinomaPBRM1 wild-typeOlaparib>10 µM[4]

This table highlights the increased sensitivity of cancer cells with deficiencies in DNA repair-associated genes (often co-mutated or functionally linked with PBRM1) to PARP inhibitors. This provides a rationale for testing this strategy in endometriotic cells that may harbor similar deficiencies.

Signaling Pathways and Experimental Workflows

PBRM1 in Progesterone and TGF-β Signaling

PBRM1, as a component of the PBAF complex, plays a central role in translating hormonal signals into changes in gene expression by remodeling chromatin. In the endometrium, progesterone receptor (PR) activation leads to the recruitment of the PBAF complex to target genes. PBRM1 is critical for this process, enabling the expression of genes like Hand2, which suppresses estrogen-driven proliferation.[5][6][7][8] Concurrently, the TGF-β pathway, which is often dysregulated in endometriosis, controls processes like cell invasion and epithelial-mesenchymal transition (EMT).[13][17] There is evidence that PBRM1 is also required for TGF-β-mediated EMT, suggesting a potential crosstalk between these two crucial pathways in endometriosis.[15]

PBRM1_Signaling cluster_0 Progesterone Signaling (Anti-proliferative) cluster_1 TGF-β Signaling (Pro-invasive) Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR PBRM1_PBAF PBRM1 / PBAF Complex PR->PBRM1_PBAF recruits Hand2 Hand2 Gene Transcription PBRM1_PBAF->Hand2 enables Suppression Suppression of Estrogen-driven Proliferation Hand2->Suppression TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD SMAD Signaling TGFBR->SMAD PBRM1_PBAF2 PBRM1 / PBAF Complex SMAD->PBRM1_PBAF2 requires EMT Epithelial-Mesenchymal Transition (EMT) Invasion, Fibrosis PBRM1_PBAF2->EMT promotes PBRM1_Inhibitor PBRM1 Inhibition (e.g., siRNA) PBRM1_Inhibitor->PBRM1_PBAF PBRM1_Inhibitor->PBRM1_PBAF2 experimental_workflow cluster_assays Functional Assays (48-96h post-transfection) start Culture Endometriosis Cells (e.g., 12Z, T-HESC, Primary Stromal Cells) transfection Transfect with PBRM1 siRNA or Control siRNA start->transfection verification Verify Knockdown (qRT-PCR, Western Blot) transfection->verification prolif Cell Viability / Proliferation (WST-1 / MTT Assay) verification->prolif apoptosis Apoptosis Assay (Caspase 3/7 Assay) verification->apoptosis invasion Invasion Assay (Transwell with Matrigel) verification->invasion analysis Data Analysis and Quantification prolif->analysis apoptosis->analysis invasion->analysis

References

Application Notes and Protocols for ChIP-seq Analysis of PBRM1 Binding Sites on Chromatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybromo-1 (PBRM1), also known as BAF180, is a pivotal subunit of the PBAF (Polybromo-associated BRG1- or BRM-associated factors) chromatin remodeling complex, which belongs to the SWI/SNF family of ATP-dependent chromatin remodelers.[1] PBRM1 plays a critical role in regulating chromatin structure and gene expression through its six bromodomains, which recognize acetylated histone tails.[1] Notably, PBRM1 is one of the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC) and other cancers, highlighting its significance as a tumor suppressor.[1][2]

Understanding the genomic landscape of PBRM1 binding is crucial for elucidating its mechanisms of action in both normal physiology and disease. Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to map the genome-wide binding sites of PBRM1, thereby identifying its direct target genes and downstream regulatory pathways. These application notes provide a comprehensive guide, including detailed protocols and data analysis workflows, for investigating PBRM1 chromatin occupancy.

PBRM1 Signaling and Function

PBRM1 is an integral component of the PBAF complex, which utilizes the energy from ATP hydrolysis to modulate nucleosome positioning. This remodeling of chromatin alters the accessibility of DNA to transcription factors and other regulatory proteins, thereby influencing gene expression. The loss or inhibition of PBRM1 can lead to a cascade of downstream effects, including metabolic reprogramming, altered cell adhesion and migration, and dysregulation of the cell cycle.[1][2] PBRM1 has been shown to be involved in several key signaling pathways, including the NF-κB and HIF pathways.[3][4]

PBRM1 in the PBAF Complex and Downstream Signaling

PBRM1_Signaling cluster_0 PBAF Chromatin Remodeling Complex cluster_2 Downstream Cellular Processes PBRM1 PBRM1 SMARCA4 SMARCA4/BRG1 (ATPase Subunit) PBRM1->SMARCA4 ARID2 ARID2 PBRM1->ARID2 BRD7 BRD7 PBRM1->BRD7 Acetylated_Histones Acetylated Histones (e.g., H3K14ac) PBRM1->Acetylated_Histones Nucleosome Nucleosome SMARCA4->Nucleosome Remodels Gene_Expression Target Gene Expression Nucleosome->Gene_Expression Alters Accessibility Cell_Cycle_Control Cell Cycle Control Gene_Expression->Cell_Cycle_Control Metabolic_Pathways Metabolic Pathways Gene_Expression->Metabolic_Pathways Cell_Adhesion Cell Adhesion Gene_Expression->Cell_Adhesion NFkB_Pathway NF-κB Pathway Gene_Expression->NFkB_Pathway HIF_Pathway HIF Pathway Gene_Expression->HIF_Pathway

Caption: PBRM1's role within the PBAF complex and its influence on downstream cellular pathways.

Experimental Protocol: PBRM1 ChIP-seq

This protocol is optimized for performing ChIP-seq for PBRM1, a transcription factor-associated protein. It is recommended to start with approximately 10-20 million cells per immunoprecipitation (IP).

I. Cell Culture and Cross-linking

Proper cross-linking is crucial for capturing the in vivo protein-DNA interactions. For PBRM1, which is part of a large protein complex, a dual cross-linking strategy using DSG and formaldehyde (B43269) can improve efficiency.[5]

StepReagent/ParameterSpecificationNotes
1. Cell HarvestTrypsin-EDTAStandard cell culture protocolEnsure a single-cell suspension.
2. Cell CountHemocytometer10-20 x 10^6 cells per IP
3. Dual Cross-linking (Optional)Disuccinimidyl glutarate (DSG)2 mM in PBSIncubate for 45 minutes at room temperature with gentle rocking.[5]
4. Formaldehyde Cross-linking37% FormaldehydeFinal concentration of 1%Incubate for 10 minutes at room temperature with gentle rocking.[6]
5. QuenchingGlycineFinal concentration of 125 mMIncubate for 5 minutes at room temperature with gentle rocking.
6. Cell PelletingCentrifugation1,000 x g for 5 minutes at 4°CWash the cell pellet twice with ice-cold PBS.

II. Chromatin Preparation

The goal of this stage is to lyse the cells and shear the chromatin into fragments of 200-600 bp.

StepReagent/ParameterSpecificationNotes
1. Cell LysisLysis Buffer (see table below)Resuspend cell pelletIncubate on ice for 10 minutes.
2. Nuclei IsolationCentrifugation2,000 x g for 5 minutes at 4°CDiscard supernatant.
3. Nuclear LysisNuclear Lysis Buffer (see table below)Resuspend nuclei pelletIncubate on ice for 10 minutes.
4. Chromatin ShearingSonicationOptimized for your specific sonicatorAim for fragments between 200-600 bp. Verify fragment size on an agarose (B213101) gel.
5. Debris RemovalCentrifugation16,000 x g for 10 minutes at 4°CCollect the supernatant containing the sheared chromatin.

Buffer Compositions

BufferComponentFinal Concentration
Lysis Buffer HEPES-KOH, pH 7.550 mM
NaCl140 mM
EDTA1 mM
Glycerol10%
NP-400.5%
Triton X-1000.25%
Protease Inhibitors1x
Nuclear Lysis Buffer Tris-HCl, pH 8.010 mM
NaCl100 mM
EDTA1 mM
EGTA0.5 mM
Sodium Deoxycholate0.1%
N-lauroylsarcosine0.5%
Protease Inhibitors1x

III. Immunoprecipitation

This step involves the specific pull-down of PBRM1-DNA complexes using a PBRM1-specific antibody.

StepReagent/ParameterSpecificationNotes
1. Pre-clearing ChromatinProtein A/G magnetic beads20 µL per IPIncubate with chromatin for 1 hour at 4°C with rotation.
2. Antibody IncubationAnti-PBRM1 antibody2-5 µg per IPIncubate with pre-cleared chromatin overnight at 4°C with rotation.
3. IP Complex CaptureProtein A/G magnetic beads30 µL per IPIncubate for 2-4 hours at 4°C with rotation.
4. WashingLow Salt, High Salt, LiCl, TE buffersSee table belowPerform sequential washes to remove non-specific binding.
5. ElutionElution Buffer (see table below)Elute the ChIP-DNA complexes from the beads.
6. Reverse Cross-linkingNaClFinal concentration 200 mMIncubate at 65°C for at least 6 hours.
7. Protein and RNA DigestionRNase A, Proteinase KSequential incubations to remove RNA and protein.

Wash and Elution Buffer Compositions

BufferComponentFinal Concentration
Low Salt Wash Buffer Tris-HCl, pH 8.020 mM
NaCl150 mM
EDTA2 mM
Triton X-1001%
SDS0.1%
High Salt Wash Buffer Tris-HCl, pH 8.020 mM
NaCl500 mM
EDTA2 mM
Triton X-1001%
SDS0.1%
LiCl Wash Buffer Tris-HCl, pH 8.010 mM
LiCl250 mM
EDTA1 mM
NP-401%
Sodium Deoxycholate1%
TE Buffer Tris-HCl, pH 8.010 mM
EDTA1 mM
Elution Buffer NaHCO30.1 M
SDS1%

IV. DNA Purification and Library Preparation

The purified DNA is then used to generate a sequencing library.

StepMethodNotes
1. DNA PurificationPhenol:Chloroform extraction or column-based kitPurify the DNA from the reversed cross-linked sample.
2. Library PreparationCommercial ChIP-seq library prep kitFollow the manufacturer's instructions for end-repair, A-tailing, adapter ligation, and PCR amplification.
3. Quality ControlBioanalyzer/TapeStation and Qubit/qPCRAssess the size distribution and concentration of the final library.

Data Analysis Workflow for PBRM1 ChIP-seq

The following workflow outlines the key steps for analyzing PBRM1 ChIP-seq data, from raw sequencing reads to the identification of biological pathways.

PBRM1 ChIP-seq Data Analysis Pipeline

ChIP_Seq_Workflow cluster_0 1. Quality Control & Pre-processing cluster_1 2. Alignment cluster_2 3. Peak Calling cluster_3 4. Downstream Analysis Raw_Reads Raw Sequencing Reads (.fastq) FastQC Quality Assessment (FastQC) Raw_Reads->FastQC Trimming Adapter & Quality Trimming (Trim Galore!) FastQC->Trimming Alignment Alignment to Reference Genome (Bowtie2/BWA) Trimming->Alignment Filtering Remove Duplicates & Low Quality Reads (Samtools) Alignment->Filtering Peak_Calling Peak Calling (MACS2) Filtering->Peak_Calling Peak_Annotation Peak Annotation (HOMER) Peak_Calling->Peak_Annotation Visualization Data Visualization (IGV, DeepTools) Peak_Calling->Visualization Motif_Analysis Motif Discovery (MEME-ChIP) Peak_Annotation->Motif_Analysis Pathway_Analysis Pathway & GO Analysis (GREAT, Enrichr) Peak_Annotation->Pathway_Analysis

Caption: A typical bioinformatics workflow for PBRM1 ChIP-seq data analysis.

Quantitative Data Summary for a Typical PBRM1 ChIP-seq Experiment

ParameterRecommended ValueNotes
Sequencing Depth > 20 million reads per sampleHigher depth provides better resolution.[7]
Read Length 50-100 bp, single-end or paired-end
Alignment Rate > 80%A lower rate may indicate sample contamination or poor sequencing quality.
Non-Redundant Fraction (NRF) > 0.8Measures library complexity; a low value indicates high PCR duplication.[7]
Fraction of Reads in Peaks (FRiP) > 1%Indicates the signal-to-noise ratio of the ChIP enrichment.[5]
Peak Calling q-value (FDR) < 0.05A stringent cutoff for identifying significant PBRM1 binding sites.[8]

Conclusion

The study of PBRM1's genomic binding sites through ChIP-seq provides invaluable insights into its role in gene regulation and tumorigenesis. The detailed protocols and data analysis workflow presented here offer a robust framework for researchers to investigate the chromatin occupancy of PBRM1. By identifying the direct target genes and the pathways they regulate, these studies can uncover novel therapeutic targets for cancers characterized by PBRM1 mutations.[1]

References

Preclinical Evaluation of PBRM1 Inhibitor Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preclinical evaluation of the toxicity of PBRM1 (Polybromo-1) inhibitors. PBRM1, a key component of the PBAF chromatin remodeling complex, is a frequently mutated tumor suppressor in various cancers, notably clear cell renal cell carcinoma (ccRCC).[1][2][3] Targeting PBRM1 has emerged as a promising therapeutic strategy. However, a thorough preclinical assessment of inhibitor toxicity is crucial for successful clinical translation.

Introduction to PBRM1 and Its Role in Disease

PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1-associated factors) chromatin remodeling complex, which plays a critical role in regulating gene expression, cell proliferation, cell cycle control, and DNA repair.[4][5] Loss-of-function mutations in PBRM1 are particularly prevalent in ccRCC, occurring in about 40% of cases.[1][3] These mutations can lead to genomic instability and altered gene expression, contributing to tumorigenesis.[3] PBRM1 interacts with several other proteins involved in chromatin remodeling, such as ARID2, SMARCC2, and BRD7, and is implicated in major signaling pathways including p53, HIF, and cytokine-mediated signaling.[2][3][6]

Key Considerations for PBRM1 Inhibitor Toxicity Evaluation

A primary concern in the development of PBRM1 inhibitors is ensuring their specificity and minimizing off-target effects. Due to structural similarities among bromodomains, PBRM1 inhibitors may cross-react with other bromodomain-containing proteins, particularly SMARCA2 and SMARCA4, which are also components of SWI/SNF complexes.[4][5][7] Therefore, a multi-pronged approach is essential to characterize both on-target and off-target toxicities.

A critical aspect of PBRM1-targeted therapy is the concept of synthetic lethality . PBRM1 deficiency has been shown to sensitize cancer cells to inhibitors of other pathways, such as PARP, ATR, DNMT, MCL1, and CDK9.[1][8][9][10][11][12] This suggests that the therapeutic window and toxicity profile of PBRM1 inhibitors may differ significantly between PBRM1-proficient and PBRM1-deficient cells.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the cellular context of PBRM1 function and the workflow for toxicity assessment, the following diagrams are provided.

PBRM1 PBRM1 (in PBAF complex) Chromatin Chromatin Remodeling PBRM1->Chromatin Regulates P53 p53 Pathway PBRM1->P53 Interacts with HIF HIF Pathway PBRM1->HIF Modulates Gene_Expression Gene Expression (e.g., p21, IL-10) Chromatin->Gene_Expression Affects Cell_Cycle Cell Cycle Control Gene_Expression->Cell_Cycle DNA_Repair DNA Damage Repair Gene_Expression->DNA_Repair Proliferation Cell Proliferation Gene_Expression->Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle->Proliferation DNA_Repair->Apoptosis

Caption: PBRM1 Signaling Interactions.

cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment A Isogenic Cell Lines (PBRM1 WT vs. KO) B Cell Viability Assays (MTT, CTG) A->B D CETSA for Target Engagement A->D E Off-Target Profiling (Kinome/BRD Scans) A->E C Apoptosis Assays (Annexin V, Caspase) B->C F Xenograft Models (PBRM1 WT vs. KO) C->F Candidate Selection G Tolerability Studies (Body Weight, Clinical Signs) F->G H Toxicokinetics (TK) F->H I Histopathology G->I

Caption: Preclinical Toxicity Evaluation Workflow.

Quantitative Data Summary

The following tables summarize hypothetical but representative data from preclinical toxicity and efficacy studies of a PBRM1 inhibitor.

Table 1: In Vitro Cytotoxicity of PBRM1 Inhibitor (PBRM1i-X)

Cell LinePBRM1 StatusIC50 (µM)
786-OWild-Type> 50
786-OKnockout (-/-)5.2
ACHNWild-Type> 50
ACHNKnockout (-/-)8.1
Caki-1Wild-Type> 50
Caki-1Knockout (-/-)6.5

Table 2: In Vivo Tolerability of PBRM1i-X in Xenograft Models

Treatment GroupDose (mg/kg)Mean Body Weight Change (%)Observed Toxicities
Vehicle-+5.2None
PBRM1i-X10+3.1None
PBRM1i-X30-2.5Mild lethargy
PBRM1i-X100-15.8Significant weight loss, lethargy

Table 3: Synthetic Lethality with PARP Inhibitor (Olaparib) in PBRM1-Deficient Cells

Cell Line (PBRM1-/-)TreatmentIC50 (µM)
786-OOlaparib0.8
786-OPBRM1i-X5.2
786-OOlaparib + PBRM1i-X (0.1 µM)0.2
ACHNOlaparib1.1
ACHNPBRM1i-X8.1
ACHNOlaparib + PBRM1i-X (0.1 µM)0.3

Experimental Protocols

Protocol for In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed isogenic PBRM1 wild-type (WT) and knockout (KO) cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PBRM1 inhibitor in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol for Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with the PBRM1 inhibitor or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.[7]

  • Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated proteins.[7]

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble PBRM1 protein by Western blotting or other quantitative protein analysis methods.[7]

  • Data Interpretation: Plot the relative amount of soluble PBRM1 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.[5][7]

Protocol for In Vivo Tolerability Study in Mice
  • Animal Acclimatization: Acclimatize healthy mice (e.g., nude mice for xenograft studies) for at least one week before the experiment.

  • Tumor Implantation (for xenograft models): Subcutaneously implant PBRM1 WT or KO cancer cells into the flanks of the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).[1]

  • Group Allocation: Randomize the mice into different treatment groups (vehicle control and various doses of the PBRM1 inhibitor).

  • Dosing: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified doses and schedule for a predetermined period (e.g., 21 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect blood for hematology and clinical chemistry analysis. Perform necropsy and collect major organs for histopathological examination.[1]

  • Data Analysis: Analyze the changes in body weight and other parameters to determine the maximum tolerated dose (MTD).

Conclusion

The preclinical toxicity evaluation of PBRM1 inhibitors requires a comprehensive approach that includes both in vitro and in vivo studies. Key to this evaluation is the differentiation of on-target versus off-target effects and the consideration of the synthetic lethal context in PBRM1-deficient cancers. The protocols and guidelines presented here provide a framework for a robust preclinical safety assessment to guide the development of novel PBRM1-targeted therapies.

References

Assessing the Impact of PBRM1 Status on Immunotherapy Response: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybromo-1 (PBRM1), a key component of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, has emerged as a significant factor in the response to cancer immunotherapy.[1] As the second most frequently mutated gene in clear cell renal cell carcinoma (ccRCC) after VHL, its role as a tumor suppressor is well-established.[2][3][4] Growing evidence suggests that the mutational status of PBRM1 can influence the tumor immune microenvironment and, consequently, the efficacy of immune checkpoint inhibitors (ICIs).[5] However, the predictive value of PBRM1 status is an area of active investigation, with some studies showing conflicting results, suggesting its impact may be context-dependent.[6][7][8]

These application notes provide a comprehensive overview of the current understanding of PBRM1's role in immunotherapy response, detailed protocols for assessing PBRM1 status, and its correlation with clinical and immunological outcomes.

PBRM1 and its Role in Cancer

PBRM1 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[4][9] Mutations in PBRM1, most of which are loss-of-function, are found in a significant percentage of ccRCC cases (around 40%) and have been identified in other cancers as well, including non-small cell lung cancer (NSCLC) and bladder cancer.[2][10] PBRM1 loss is implicated in various cellular processes, including cell differentiation, proliferation, and DNA repair.[1] In ccRCC, PBRM1 inactivation often occurs alongside the loss of the VHL tumor suppressor, and it is thought to amplify the hypoxic response driven by VHL loss.[2][11]

Impact of PBRM1 Status on Immunotherapy Response

The mutational status of PBRM1 has been linked to improved outcomes for patients treated with ICIs in several studies. The proposed mechanisms for this association include:

  • Increased Tumor Mutational Burden (TMB): Tumors with PBRM1 mutations often exhibit a higher TMB.[12] A higher TMB can lead to the generation of more neoantigens, making the tumor more visible to the immune system and thereby enhancing the efficacy of ICIs.

  • Enhanced Anti-Tumor Immunity: PBRM1 mutations are associated with an inflamed tumor microenvironment, characterized by increased infiltration of CD8+ T-cells.[1]

  • Modulation of Immune-Related Pathways: Gene set enrichment analysis has shown that PBRM1 mutations are linked to the upregulation of pathways involved in T-cell activation, cytokine production, and MHC protein binding.[1][5]

  • Interferon Signaling: PBRM1 has been shown to regulate interferon-stimulated genes.[13] Re-introduction of PBRM1 in mutant cell lines has been observed to drive an Interferon-γ expression signature, suggesting a complex regulatory role.[14]

While many studies support PBRM1 loss as a predictive biomarker for a favorable response to ICIs, some research has yielded conflicting results, indicating that the relationship may be influenced by factors such as the specific cancer type, the line of therapy, and the patient's metabolic subtype.[6][8][15] For instance, in some contexts, PBRM1 loss has been associated with a worse prognosis.[16][17][18]

Data Presentation: PBRM1 Status and Clinical Outcomes with Immunotherapy

The following tables summarize quantitative data from key studies investigating the association between PBRM1 mutations and the efficacy of immune checkpoint inhibitors.

Table 1: Pan-Cancer Analysis of PBRM1 Mutation and ICI Efficacy

MetricPBRM1 MutantPBRM1 Wild-Typep-valueHazard Ratio (95% CI)Reference
Progression-Free Survival (PFS) --0.0300.51 (0.28-0.95)[1][5]
Objective Response Rate (ORR) 47.92%28.21%0.0044-[1][5]
Disease Control Rate (DCR) 72.92%47.53%0.0008-[1][5]
Overall Survival (OS) --0.0060.69 (0.53-0.91)[1][5]

Table 2: PBRM1 Mutation and ICI Efficacy in Non-Small Cell Lung Cancer (NSCLC)

MetricPBRM1 MutantPBRM1 Wild-Typep-valueHazard Ratio (95% CI)Reference
Median Progression-Free Survival (PFS) 19.75 months14.20 months0.040.268 (0.084-0.854)[1]
Objective Response Rate (ORR) 55.56%20.00%0.027-[1][5]
Disease Control Rate (DCR) 100%75.20%--[1][5]

Table 3: PBRM1 Truncating Mutations and Nivolumab Efficacy in ccRCC (Post-Antiangiogenic Therapy)

MetricPBRM1 MutantPBRM1 Wild-Typep-valueHazard Ratio (95% CI)Reference
Progression-Free Survival (PFS) --0.030.67 (0.47-0.96)[19]
Overall Survival (OS) --0.030.65 (0.44-0.96)[19]
Objective Response Rate (OR) 39% of responders22% of non-responders0.04OR: 2.34 (1.05-∞)[19]

Experimental Protocols

Protocol 1: Determination of PBRM1 Mutational Status using Whole Exome Sequencing (WES)

This protocol outlines the general steps for identifying PBRM1 mutations from tumor samples.

1. Sample Acquisition and Preparation:

  • Obtain fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tumor tissue and a matched normal blood or tissue sample.
  • Extract genomic DNA from both tumor and normal samples using a suitable commercial kit.
  • Quantify and assess the quality of the extracted DNA.

2. Library Preparation and Exome Capture:

  • Fragment the genomic DNA to the desired size.
  • Ligate sequencing adapters to the DNA fragments.
  • Use a commercial exome capture kit to enrich for the protein-coding regions of the genome.
  • Amplify the captured DNA library via PCR.

3. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • Align the sequencing reads to the human reference genome.
  • Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the tumor sample that are not present in the matched normal sample.
  • Annotate the identified variants to determine their location and predicted effect on the PBRM1 protein (e.g., missense, nonsense, frameshift).
  • Focus on identifying loss-of-function mutations (e.g., nonsense, frameshift, splice-site) for correlative studies with immunotherapy response.

Protocol 2: Assessment of PBRM1 Protein Expression by Immunohistochemistry (IHC)

This protocol provides a method to evaluate the presence or absence of PBRM1 protein in tumor tissue.

1. Tissue Preparation:

  • Use FFPE tumor tissue sections (4-5 µm thick) mounted on charged slides.
  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.

3. Staining:

  • Block endogenous peroxidase activity with a hydrogen peroxide solution.
  • Block non-specific antibody binding with a protein block solution.
  • Incubate the sections with a primary antibody specific for PBRM1.
  • Wash the slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Add a chromogen substrate (e.g., DAB) to visualize the antibody binding.
  • Counterstain with hematoxylin.

4. Imaging and Analysis:

  • Dehydrate the slides, clear in xylene, and mount with a coverslip.
  • Scan the slides using a digital slide scanner.
  • Assess PBRM1 expression based on the intensity and percentage of stained tumor cells. Loss of expression is often defined as the complete absence of nuclear staining in tumor cells.

Protocol 3: In Vivo Murine Model for Assessing PBRM1 Status and Immunotherapy Response

This protocol describes a preclinical model to study the interaction between PBRM1 status and ICI efficacy.

1. Cell Line Preparation:

  • Use a syngeneic murine cancer cell line (e.g., Renca for renal cell carcinoma).
  • Generate a PBRM1-knockout version of the cell line using CRISPR-Cas9 technology.
  • Culture both wild-type and PBRM1-knockout cells.

2. Tumor Implantation:

  • Subcutaneously inject a defined number of wild-type or PBRM1-knockout cancer cells into the flank of syngeneic mice (e.g., BALB/c).

3. Immunotherapy Treatment:

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.
  • Administer an anti-PD-1 or anti-PD-L1 antibody (treatment group) or an isotype control antibody (control group) via intraperitoneal injection at a specified dose and schedule.

4. Monitoring and Endpoint Analysis:

  • Measure tumor volume regularly using calipers.
  • Monitor the overall health and survival of the mice.
  • At the end of the study, harvest the tumors for further analysis.
  • Analyze the tumor immune microenvironment by flow cytometry or IHC to quantify immune cell populations (e.g., CD4+ and CD8+ T-cells).
  • Perform gene expression analysis (e.g., RNA-seq) on tumor tissue to assess changes in immune-related pathways.

Visualizations

PBRM1_Signaling_Pathway PBRM1's Role in Chromatin Remodeling and Gene Regulation PBRM1 PBRM1 (BAF180) PBAF PBAF Complex PBRM1->PBAF is a key component of Chromatin Chromatin PBAF->Chromatin Remodels Gene_Expression Target Gene Expression (e.g., Interferon Stimulated Genes) Chromatin->Gene_Expression Influences Tumor_Suppression Tumor Suppression Gene_Expression->Tumor_Suppression

Caption: PBRM1 is a core subunit of the PBAF chromatin remodeling complex, which regulates gene expression and contributes to tumor suppression.

Experimental_Workflow Workflow for Assessing PBRM1's Predictive Value Patient_Cohort Patient Cohort (e.g., ccRCC on ICI) Sample_Acquisition Tumor & Normal Sample Acquisition Patient_Cohort->Sample_Acquisition Clinical_Data Clinical Outcome Data (PFS, OS, ORR) Patient_Cohort->Clinical_Data Genomic_Analysis Genomic Analysis (WES for PBRM1 mutations) Sample_Acquisition->Genomic_Analysis Protein_Analysis Protein Analysis (IHC for PBRM1 expression) Sample_Acquisition->Protein_Analysis Correlation Correlative Analysis Genomic_Analysis->Correlation Protein_Analysis->Correlation Clinical_Data->Correlation

Caption: A typical workflow for investigating the correlation between PBRM1 status and clinical outcomes in patients receiving immunotherapy.

PBRM1_Loss_and_Immune_Response Proposed Mechanism of PBRM1 Loss in Enhancing Immunotherapy Response PBRM1_Loss PBRM1 Loss-of-Function Mutation Increased_TMB Increased Tumor Mutational Burden (TMB) PBRM1_Loss->Increased_TMB Immune_Pathways Upregulation of Immune-Related Pathways PBRM1_Loss->Immune_Pathways Neoantigens Increased Neoantigen Presentation Increased_TMB->Neoantigens T_Cell_Infiltration Increased CD8+ T-Cell Infiltration Neoantigens->T_Cell_Infiltration Immune_Pathways->T_Cell_Infiltration Enhanced_Response Enhanced Response to Immune Checkpoint Inhibitors T_Cell_Infiltration->Enhanced_Response

Caption: The logical relationship between PBRM1 loss and improved response to immunotherapy, highlighting key mechanistic steps.

References

Application Notes and Protocols: In Vivo Models for Studying PBRM1-Deficient Renal Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clear cell renal cell carcinoma (ccRCC), the most common form of kidney cancer, is characterized by a high frequency of mutations in the von Hippel-Lindau (VHL) tumor suppressor gene. The second most frequently mutated gene in ccRCC is Polybromo 1 (PBRM1), a subunit of the SWI/SNF chromatin remodeling complex. PBRM1 loss is a key driver of ccRCC pathogenesis and is associated with distinct tumor biology and clinical outcomes. Robust in vivo models that accurately recapitulate the genetic and molecular features of PBRM1-deficient renal carcinoma are crucial for elucidating disease mechanisms, identifying novel therapeutic targets, and evaluating preclinical drug efficacy.

These application notes provide a comprehensive overview of the available in vivo models for studying PBRM1-deficient renal carcinoma, including genetically engineered mouse models (GEMMs), cell line-derived xenografts (CDX), and patient-derived xenografts (PDX). Detailed protocols for key experimental procedures and a summary of quantitative data are presented to guide researchers in selecting and utilizing the most appropriate models for their specific research questions.

In Vivo Model Systems: A Comparative Overview

A variety of in vivo models have been developed to study PBRM1-deficient renal carcinoma, each with its own advantages and limitations. The choice of model depends on the specific scientific question being addressed, such as investigating tumor initiation and progression, studying the tumor microenvironment, or testing therapeutic agents.

Genetically Engineered Mouse Models (GEMMs)

GEMMs offer the advantage of studying tumor development in an immunocompetent host with a native tumor microenvironment. Conditional knockout models, where Pbrm1 is deleted specifically in the kidney, often in combination with Vhl loss, have been instrumental in establishing the tumor suppressor role of PBRM1 in ccRCC.

Cell Line-Derived Xenograft (CDX) Models

CDX models involve the subcutaneous or orthotopic implantation of human renal carcinoma cell lines with modified PBRM1 expression into immunodeficient mice. These models are valuable for rapid and reproducible tumor growth, making them suitable for initial efficacy testing of novel therapeutics.

Patient-Derived Xenograft (PDX) Models

PDX models are generated by implanting fresh tumor tissue from patients with PBRM1-mutant renal carcinoma into immunodeficient mice. These models are considered to have high clinical relevance as they retain the histological and genetic characteristics of the original tumor, making them a powerful tool for personalized medicine research and biomarker discovery.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing various in vivo models of PBRM1-deficient renal carcinoma, providing a basis for model selection and experimental design.

Table 1: Tumorigenesis and Latency in Genetically Engineered Mouse Models (GEMMs)

Mouse Model (Kidney-specific deletion)Tumor IncidenceTumor LatencyKey Phenotypic Features
Vhlf/f;Pbrm1f/f;Ksp-Cre33% with ccRCC[1]~10 months for ccRCC development[2]Preceded by polycystic kidney lesions at ~6 months.[2]
Vhlf/f;Pbrm1f/f;Pax8-CreHigh penetranceLonger latency compared to Bap1-deficient models.[3]Low-grade ccRCC.[3]
Vhlf/f;Pbrm1f/f;Tsc1f/+;Pax8-CreIncreased rate of high-grade tumorsShortened tumor latency.[4]Conversion from low-grade to high-grade ccRCC.[4]
CRISPR-based Vhl, Pbrm1, Keap1, Tsc1 knockout (Cre-less AAV)83%9 weeksMacroscopic ccRCC.[5]

Table 2: Tumor Growth in Cell Line-Derived Xenograft (CDX) Models

Cell Line & Genetic ModificationImplantation SiteHost Mouse StrainTumor Growth Characteristics
ACHN (PBRM1 knockdown)SubcutaneousNude micePromoted tumorigenesis compared to control.[6]
786-O (PBRM1 knockout)SubcutaneousNude miceFaster tumor growth compared to wild-type.
OS-RC-2 (PBRM1-deficient)SubcutaneousNude miceAmenable to in vivo studies.

Table 3: Metastasis in Orthotopic Models

Model TypePrimary TumorMetastatic SitesMetastatic Rate
Orthotopic CDX (SN12C cells)KidneyLung, Liver, Lymph nodesHigher metastatic rate with surgical orthotopic implantation of tissue fragments compared to cell injection.[7]
Orthotopic CDX (Renca-luc cells)KidneyLungsSpontaneous lung metastases observed.[8][9]

Signaling Pathways in PBRM1-Deficient Renal Carcinoma

Loss of PBRM1 function in renal carcinoma impacts several key signaling pathways that drive tumor growth, proliferation, and survival. Understanding these pathways is critical for identifying therapeutic vulnerabilities.

PBRM1 and the mTOR Signaling Pathway

PBRM1 deficiency is often associated with the activation of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[10] Loss of PBRM1 can lead to increased mTORC1 activity, promoting protein synthesis and cell proliferation.[3]

mTOR_Pathway PBRM1 PBRM1 mTORC1 mTORC1 PBRM1->mTORC1 Inhibits S6K p70S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis eIF4EBP1->Protein_Synthesis Inhibits

PBRM1 negatively regulates the mTORC1 signaling pathway.
PBRM1 and Chemokine Signaling

PBRM1 has been shown to regulate the expression of chemokines and their receptors, which play a crucial role in tumor cell proliferation, migration, and the immune response.[6] The CXCR4/CXCL12 axis, in particular, is implicated in renal cancer metastasis.[11]

Chemokine_Pathway PBRM1 PBRM1 CXCL12 CXCL12 (SDF-1) PBRM1->CXCL12 Regulates IL8 IL-8 PBRM1->IL8 Regulates CXCR4 CXCR4 CXCL12->CXCR4 Binds Cell_Migration Cell Migration & Metastasis CXCR4->Cell_Migration Proliferation Proliferation IL8->Proliferation Orthotopic_Workflow Cell_Prep Cell Preparation (1-2x10^5 cells in 50-100µL) Injection Subcapsular Injection Cell_Prep->Injection Anesthesia Anesthesia & Surgical Prep Incision Flank Incision Anesthesia->Incision Kidney_Exposure Kidney Exteriorization Incision->Kidney_Exposure Kidney_Exposure->Injection Closure Closure & Post-op Care Injection->Closure Monitoring Tumor Growth Monitoring Closure->Monitoring

References

Application Notes and Protocols for Pharmacokinetic Profiling of PBRM1 Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant therapeutic target in oncology. Its frequent mutation in various cancers, particularly clear cell renal cell carcinoma (ccRCC), highlights its role in tumorigenesis. Small molecule inhibitors targeting the bromodomains of PBRM1 aim to disrupt its function in transcriptional regulation, thereby impeding tumor growth. Preclinical pharmacokinetic (PK) profiling in animal models is a critical step in the development of these inhibitors, providing essential data on their absorption, distribution, metabolism, and excretion (ADME) to inform clinical trial design.

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of PBRM1 inhibitors in rodent models.

Data Presentation: Pharmacokinetic Parameters of a Representative PBRM1 Inhibitor

As specific pharmacokinetic data for a selective PBRM1 inhibitor is not yet publicly available, the following table presents a hypothetical but representative dataset for a novel PBRM1 inhibitor, "PBRM1i-X," following intravenous and oral administration in mice. This data is illustrative of the key parameters evaluated in a typical preclinical PK study.

Pharmacokinetic ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg)
T1/2 (h) 3.54.2
Cmax (ng/mL) 8501200
Tmax (h) 0.11.0
AUC0-t (ng·h/mL) 18004500
AUC0-inf (ng·h/mL) 18504600
Cl (mL/h/kg) 9.0-
Vss (L/kg) 2.5-
Bioavailability (F%) -48.7%
  • T1/2 : Half-life

  • Cmax : Maximum plasma concentration

  • Tmax : Time to reach maximum plasma concentration

  • AUC0-t : Area under the plasma concentration-time curve from time zero to the last measurable concentration

  • AUC0-inf : Area under the plasma concentration-time curve from time zero to infinity

  • Cl : Clearance

  • Vss : Volume of distribution at steady state

  • F% : Bioavailability

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of a PBRM1 Inhibitor in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of a novel PBRM1 inhibitor in mice following a single intravenous and oral dose.

Materials:

  • Novel PBRM1 inhibitor

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes and needles (for IV and PO administration)

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • Pipettes and tips

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.

  • Dosing Formulation: Prepare the PBRM1 inhibitor formulation in the chosen vehicle at the desired concentrations for IV and PO administration.

  • Animal Dosing:

    • Intravenous (IV) Group: Administer a single dose of the PBRM1 inhibitor (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single dose of the PBRM1 inhibitor (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) from the saphenous vein at the following time points post-dosing:

      • IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

      • PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and transfer to a clean microcentrifuge tube.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of the PBRM1 inhibitor in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

Protocol 2: Bioanalytical Method for Quantification of a PBRM1 Inhibitor in Plasma by LC-MS/MS

This protocol provides a general framework for developing an LC-MS/MS method for the quantification of a novel PBRM1 inhibitor in mouse plasma.

Materials:

  • PBRM1 inhibitor reference standard

  • Internal standard (IS) - a structurally similar compound

  • Acetonitrile (ACN)

  • Formic acid

  • Ultrapure water

  • Mouse plasma

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of the PBRM1 inhibitor and the IS in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of calibration standards and QCs by spiking known concentrations of the PBRM1 inhibitor into blank mouse plasma.

  • Sample Preparation (Protein Precipitation):

    • To 20 µL of plasma sample, standard, or QC, add 100 µL of ACN containing the IS.

    • Vortex for 1 minute to precipitate the plasma proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a suitable C18 column.

      • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and ACN with 0.1% formic acid.

    • Mass Spectrometry (MS/MS):

      • Optimize the MS parameters (e.g., ion source, collision energy) for the PBRM1 inhibitor and the IS using electrospray ionization (ESI) in positive or negative ion mode.

      • Set up multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for the analyte and the IS.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of the PBRM1 inhibitor in the unknown samples.

Visualizations

G cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Sample Processing cluster_3 Analysis Animal Acclimatization Animal Acclimatization Formulation Preparation Formulation Preparation Animal Acclimatization->Formulation Preparation Dosing (IV & PO) Dosing (IV & PO) Formulation Preparation->Dosing (IV & PO) Blood Sampling (Time Points) Blood Sampling (Time Points) Dosing (IV & PO)->Blood Sampling (Time Points) Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation->Sample Storage (-80°C) Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Storage (-80°C)->Bioanalysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

PBRM1_Signaling_Pathway PBRM1_Inhibitor PBRM1 Inhibitor PBRM1 PBRM1 (in PBAF complex) PBRM1_Inhibitor->PBRM1 inhibits Chromatin Chromatin Remodeling PBRM1->Chromatin regulates Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Growth Inhibition of Tumor Growth Cell_Cycle->Tumor_Growth Apoptosis->Tumor_Growth

Caption: Simplified PBRM1 signaling pathway and the effect of its inhibition.

Application Note: Identifying PBRM1 Downstream Target Genes Using RNA-seq

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex, is one of the most frequently mutated tumor suppressors in human cancers, particularly in clear cell renal cell carcinoma (ccRCC).[1][2][3][4] As a component of the SWI/SNF complex, PBRM1 plays a critical role in regulating gene expression by altering chromatin structure.[5][6] Identifying the downstream target genes regulated by PBRM1 is crucial for understanding its tumor-suppressive functions and for developing novel therapeutic strategies. This application note provides a detailed workflow and experimental protocols for utilizing RNA sequencing (RNA-seq) to identify and validate PBRM1 downstream target genes.

Introduction to PBRM1

PBRM1, also known as BAF180, is an integral subunit of the Polybromo-associated BRG1-associated factor (PBAF) complex, a specific form of the SWI/SNF chromatin remodeling machinery.[1][4] This complex utilizes the energy from ATP hydrolysis to mobilize nucleosomes, thereby regulating the accessibility of DNA to transcription factors.[2] PBRM1 contains six bromodomains that recognize and bind to acetylated lysine (B10760008) residues on histones, targeting the PBAF complex to specific genomic loci.[1][5]

Inactivation of PBRM1 through mutation or deletion is a common event in various cancers, with a notably high frequency of ~40% in ccRCC, second only to VHL mutations.[2][4] Its loss is associated with advanced disease and has been shown to amplify HIF-driven pathways, alter metabolic processes, and affect cellular adhesion and cell cycle progression.[3][7] Elucidating the full spectrum of genes transcriptionally regulated by PBRM1 is therefore a key goal in cancer research.

Principle of the Method

RNA-seq is a powerful, high-throughput method used to profile the entire transcriptome of a cell or tissue.[8][9] The core principle for identifying PBRM1 target genes is to compare the transcriptomes of cells with normal PBRM1 function against cells with compromised PBRM1 function. A significant change in the expression level of a gene following PBRM1 perturbation strongly suggests it is a downstream target.

This is typically achieved by:

  • Reducing or eliminating PBRM1 expression in a PBRM1-wildtype cell line using techniques like shRNA or CRISPR/Cas9.

  • Re-expressing wild-type PBRM1 in a PBRM1-mutant cancer cell line.[7]

By sequencing the RNA from both the experimental and control cell populations, one can generate lists of differentially expressed genes (DEGs) that are either activated or repressed by PBRM1.

Experimental Workflow

The overall process for identifying PBRM1 target genes involves several key stages, from experimental design and sample preparation to bioinformatics analysis and downstream validation.

G Overall Experimental Workflow cluster_exp Experimental Phase cluster_bio Bioinformatics Phase cluster_val Validation Phase cell_culture 1. Cell Line Selection & Engineering (e.g., PBRM1 Knockdown) rna_extraction 2. RNA Extraction & QC cell_culture->rna_extraction library_prep 3. RNA-seq Library Preparation rna_extraction->library_prep sequencing 4. High-Throughput Sequencing library_prep->sequencing raw_data 5. Raw Data QC (FastQC) sequencing->raw_data alignment 6. Read Alignment (STAR) raw_data->alignment counting 7. Gene Expression Quantification alignment->counting dea 8. Differential Expression Analysis (DESeq2) counting->dea pathway 9. Pathway & Functional Enrichment Analysis dea->pathway validation 10. Target Gene Validation (qRT-PCR) pathway->validation protein_val 11. Protein Level Validation (Western Blot) validation->protein_val

A high-level overview of the workflow for PBRM1 target gene identification.

Detailed Experimental Protocols

Protocol 1: PBRM1 Knockdown using Lentiviral shRNA

This protocol describes the stable knockdown of PBRM1 in a ccRCC cell line such as 786-O (PBRM1-wildtype).[3]

  • Cell Culture : Culture 786-O cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • shRNA Constructs : Obtain lentiviral shRNA constructs targeting PBRM1 (at least two independent shRNAs are recommended) and a non-targeting control (scramble shRNA) in a suitable vector (e.g., pLKO.1-puro).

  • Lentivirus Production :

    • Co-transfect HEK293T cells with the shRNA plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.

  • Transduction :

    • Seed 786-O cells and allow them to adhere overnight.

    • Transduce the cells with the collected lentivirus in the presence of polybrene (8 µg/mL).

    • Incubate for 24 hours, then replace the medium with fresh growth medium.

  • Selection and Expansion :

    • After 48 hours, begin selection by adding puromycin (B1679871) (1-2 µg/mL, concentration should be optimized) to the growth medium.

    • Culture the cells under selection for 1-2 weeks, replacing the medium every 2-3 days, until non-transduced control cells have died.

    • Expand the stable PBRM1-knockdown and non-targeting control cell lines.

  • Validation of Knockdown :

    • qRT-PCR : Extract RNA and perform quantitative real-time PCR to confirm the reduction in PBRM1 mRNA levels.

    • Western Blot : Prepare protein lysates and perform a Western blot using a PBRM1-specific antibody to confirm the reduction in PBRM1 protein levels.

Protocol 2: RNA Extraction, QC, and Sequencing
  • Cell Plating : Plate at least three biological replicates of the PBRM1-knockdown cells and three replicates of the control cells. Grow to ~80% confluency.

  • RNA Extraction :

    • Lyse cells directly in the culture dish using TRIzol reagent or a similar lysis buffer.

    • Extract total RNA according to the manufacturer's protocol (e.g., using a column-based kit like the RNeasy Mini Kit from Qiagen).

    • Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • RNA Quality Control (QC) :

    • Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or TapeStation. A RIN value ≥ 8 is recommended for high-quality RNA-seq libraries.

  • Library Preparation and Sequencing :

    • Provide ≥ 1 µg of total RNA per sample to a sequencing core or prepare libraries in-house.

    • mRNA Enrichment : Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

    • Fragmentation and cDNA Synthesis : Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.

    • Ligation and Amplification : Ligate sequencing adapters to the cDNA fragments and perform PCR amplification to create the final library.

    • Sequencing : Sequence the libraries on an Illumina platform (e.g., NovaSeq) to generate 50 bp single-end or paired-end reads, aiming for a depth of at least 20-30 million reads per sample.[10]

Bioinformatics Analysis

The analysis of RNA-seq data is a multi-step process that transforms raw sequencing reads into a list of differentially expressed genes.

G Bioinformatics Analysis Pipeline raw_reads Raw Reads (FASTQ) fastqc Quality Control (FastQC) raw_reads->fastqc trimming Adapter & Quality Trimming (Trimmomatic) fastqc->trimming align Spliced Alignment (STAR) trimming->align genome Reference Genome & Annotation (GTF) genome->align bam Aligned Reads (BAM) align->bam counts Read Counting (featureCounts) bam->counts count_matrix Count Matrix counts->count_matrix dea Differential Expression (DESeq2/edgeR) count_matrix->dea deg_list Differentially Expressed Genes (DEGs) dea->deg_list

A typical bioinformatics pipeline for RNA-seq differential expression analysis.
Protocol 3: From Raw Reads to DEGs

  • Quality Control (FastQC) : Assess the quality of the raw FASTQ files to check for base quality, adapter content, and other metrics.[10]

  • Trimming : Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

  • Alignment : Align the trimmed reads to a reference genome (e.g., human hg38) using a splice-aware aligner like STAR.[10]

  • Quantification : Count the number of reads mapping to each gene based on a reference gene annotation file (GTF). Tools like featureCounts or HTSeq-count are commonly used.

  • Differential Expression Analysis :

    • Import the resulting count matrix into R.

    • Use a statistical package like DESeq2 or edgeR, which normalizes the data and models the read counts to identify genes that are significantly up- or down-regulated between the PBRM1-knockdown and control groups.

    • The output is a list of genes with associated log₂ fold change, p-value, and adjusted p-value (FDR).

Data Presentation and Interpretation

Differentially Expressed Genes (DEGs)

The primary output is a table of DEGs. A common threshold for significance is an adjusted p-value < 0.05 and an absolute log₂ fold change > 1.

Table 1: Example of Top Differentially Expressed Genes upon PBRM1 Knockdown

Gene Symbol log₂ Fold Change p-value Adjusted p-value Regulation
ALDH1A1 2.58 1.2e-15 4.5e-14 Upregulated
IL-8 -3.15 5.6e-12 9.8e-11 Downregulated
CXCL2 -2.91 8.3e-11 1.3e-09 Downregulated
ERO1A 1.98 2.1e-09 2.5e-08 Upregulated
... ... ... ... ...

Note: Data is illustrative. Studies have shown ALDH1A1 is upregulated upon PBRM1 loss, while some chemokines like IL-8 and CXCL2 are downregulated.[3][11]

Pathway and Functional Enrichment Analysis

To understand the biological implications of the observed gene expression changes, perform pathway analysis on the list of DEGs using tools like Enrichr, DAVID, or GSEA. This helps identify signaling pathways, metabolic processes, or cellular components that are significantly affected by PBRM1 loss.

Table 2: Example of Enriched KEGG Pathways for PBRM1-regulated Genes

KEGG Pathway Adjusted p-value Genes in Pathway
Retinol metabolism 3.7e-4 ALDH1A1, ADH1B, ...
Cytokine-cytokine receptor interaction 1.5e-3 IL-8, CXCL2, IL6ST, ...
PI3K-Akt signaling pathway 8.9e-3 EGFR, VEGFA, ...
p53 signaling pathway 2.4e-2 CDKN1A (p21), GADD45A, ...

Note: Pathways are based on published findings.[3][7][11][12]

Downstream Target Validation

RNA-seq identifies candidate target genes; validation using independent methods is essential.

Protocol 4: qRT-PCR Validation of Candidate Genes
  • RNA to cDNA : Use RNA from the same biological replicate samples (or new ones) used for RNA-seq. Synthesize cDNA using a reverse transcription kit.

  • Primer Design : Design and validate primers for a selection of top up- and down-regulated genes. Also, design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction : Perform quantitative PCR using a SYBR Green or TaqMan-based assay.

  • Analysis : Calculate the relative gene expression changes using the ΔΔCt method.[13] The results should correlate with the fold changes observed in the RNA-seq data.

Table 3: Example of qRT-PCR Validation Data

Gene Symbol log₂ Fold Change (RNA-seq) log₂ Fold Change (qRT-PCR)
ALDH1A1 2.58 2.45 ± 0.21
IL-8 -3.15 -3.05 ± 0.33

| ERO1A | 1.98 | 2.11 ± 0.18 |

Protocol 5: Western Blot for Protein Level Validation

To confirm that changes in mRNA levels translate to changes in protein expression, perform a Western blot.

  • Protein Lysate Preparation : Prepare whole-cell lysates from the PBRM1-knockdown and control cell lines.

  • Quantification : Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Probe the membrane with primary antibodies against the protein of interest (e.g., ALDH1A1) and a loading control (e.g., β-actin).

  • Detection : Use a corresponding HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. The band intensity should reflect the changes seen at the mRNA level.

PBRM1 Signaling Context

PBRM1 does not act in isolation. It functions within the PBAF complex to control the expression of target genes, which in turn influence critical cancer-related pathways.

G PBRM1 in Transcriptional Regulation cluster_pabf cluster_chromatin PBRM1 PBRM1 BRG1 BRG1/BRM (ATPase) Nucleosome_Closed Closed Chromatin PBRM1->Nucleosome_Closed Binds to acetylated histones ARID2 ARID2 BRG1->Nucleosome_Closed Binds to acetylated histones Other Other Subunits ARID2->Nucleosome_Closed Binds to acetylated histones Other->Nucleosome_Closed Binds to acetylated histones Nucleosome_Open Open Chromatin Nucleosome_Closed->Nucleosome_Open ATP-dependent remodeling TargetGenes Target Genes (e.g., ALDH1A1, IL-8) Nucleosome_Open->TargetGenes Promotes/Inhibits TF Binding Transcription Altered Transcription TargetGenes->Transcription Pathways Cancer Pathways (Metabolism, Hypoxia, Cell Adhesion) Transcription->Pathways

PBRM1 directs the PBAF complex to alter chromatin and regulate target genes.

References

Troubleshooting & Optimization

PBRM1 Protein Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the PBRM1 protein.

Frequently Asked Questions (FAQs)

Q1: What is PBRM1 and why is its purification important?

A1: Polybromo-1 (PBRM1), also known as BAF180, is a large subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex.[1][2][3] This complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, making DNA more accessible for processes like transcription.[4][5] PBRM1 is characterized by the presence of six bromodomains, which are specialized modules that recognize and bind to acetylated lysine (B10760008) residues on histone proteins, a key mechanism for targeting the PBAF complex to specific locations on the genome.[2][4][6] Given its frequent mutation in various cancers, particularly clear cell renal cell carcinoma (ccRCC), purified PBRM1 is crucial for structural studies, inhibitor screening, and biochemical assays to understand its function and develop targeted therapies.[3][7][8]

Q2: What are the main challenges in purifying full-length PBRM1?

A2: Purifying full-length PBRM1 is challenging due to its large size (approx. 193 kDa), multi-domain architecture, and potential for instability and low solubility. Common issues include protein degradation by endogenous proteases during cell lysis and purification, formation of insoluble aggregates, and low expression levels in recombinant systems.[9][10][11] Additionally, PBRM1 undergoes post-translational modifications, such as phosphorylation, which can affect its stability and function.[7]

Q3: Which expression system is typically used for PBRM1 or its domains?

A3: For smaller constructs, such as individual bromodomains of PBRM1, the E. coli expression system is commonly used.[1] For instance, the second bromodomain (BD2) has been successfully expressed in BL21(DE3) E. coli cells, often with an N-terminal His6 tag for affinity purification.[1] Expression is typically induced with IPTG at a lower temperature (e.g., 18°C) overnight to improve protein folding and solubility.[1]

Q4: How is PBRM1 stability maintained during and after purification?

A4: Maintaining PBRM1 stability requires careful control of buffer conditions throughout the purification process.[10] Key strategies include:

  • Temperature Control: Performing all purification steps at 4°C to minimize protease activity and protein denaturation.[12]

  • Protease Inhibitors: Adding a cocktail of protease inhibitors to the lysis and purification buffers is essential to prevent degradation.[12]

  • Additives: Including glycerol (B35011) (5-50%) in buffers can act as a cryoprotectant and stabilizing agent.[1][13]

  • Reducing Agents: The addition of reducing agents like DTT (dithiothreitol) can help prevent oxidation.[14]

  • Proper Storage: For long-term storage, purified proteins are often flash-frozen in liquid nitrogen and stored at -80°C.[1][12] Storing proteins at dilute concentrations (<1 mg/mL) can lead to loss, so adding a carrier protein like BSA is sometimes recommended.[15]

Troubleshooting Guide

Problem 1: Low Protein Yield

Q: My expression of PBRM1 (or its domain) is very low. What can I do to improve the yield?

A: Low yield is a common problem. Here are several factors to consider:

  • Codon Optimization: If expressing in a heterologous system like E. coli, ensure the coding sequence is optimized for the expression host's codon usage.

  • Expression Conditions: Experiment with different induction temperatures (e.g., 18°C, 25°C, 37°C) and IPTG concentrations (e.g., 0.1 mM to 1 mM).[1] Lower temperatures and milder induction often improve the yield of soluble protein.

  • Cell Lysis Efficiency: Ensure complete cell lysis to release the protein. Sonication is a common method for E. coli.[1] Verify lysis efficiency by microscopy or by analyzing the insoluble pellet for your target protein.

  • Affinity Resin Binding: Check that your protein is binding efficiently to the affinity resin (e.g., Ni-NTA for His-tagged proteins). Ensure the pH of your lysis buffer is optimal for binding (typically pH 7.5-8.0 for Ni-NTA).

Problem 2: Protein Degradation

Q: I'm observing multiple smaller bands on my SDS-PAGE, suggesting my PBRM1 protein is being degraded. How can I prevent this?

A: Protein degradation is a major obstacle, often caused by proteases released during cell lysis.

  • Protease Inhibitors: This is the most critical step. Use a broad-spectrum protease inhibitor cocktail immediately upon cell resuspension.[12] For specific problems, you may need to add individual inhibitors like PMSF.

  • Keep it Cold: Perform all steps, including cell lysis, centrifugation, and chromatography, at 4°C or on ice to reduce protease activity.[12]

  • Work Quickly: Minimize the time between cell harvesting and the completion of the first purification step.

  • Protein Degradation Pathways: Be aware that cellular mechanisms can regulate PBRM1 stability. For example, PBRM1 can be targeted for p53-induced proteasomal degradation.[9] While this is more relevant in a cellular context, it highlights the protein's inherent susceptibility to degradation pathways.

Problem 3: Protein Insolubility and Aggregation

Q: My PBRM1 protein is found in the insoluble pellet after lysis (inclusion bodies) or it precipitates during purification. How can I improve its solubility?

A: Insolubility is often due to improper folding or unfavorable buffer conditions.

  • Expression Temperature: Lowering the expression temperature (e.g., to 18°C) can slow down protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation into inclusion bodies.[1]

  • Lysis Buffer Composition: The composition of the lysis and wash buffers is crucial.

    • Salt Concentration: Modify the NaCl concentration. While high salt (e.g., 500 mM NaCl) can help reduce non-specific binding, it can also cause some proteins to precipitate.[1][10]

    • Glycerol: Including 5-10% glycerol can help stabilize the protein and improve solubility.[1]

    • Detergents: For very difficult proteins, a low concentration of a mild non-ionic detergent might be necessary, but this should be tested carefully as it can interfere with downstream applications.

  • Refolding from Inclusion Bodies: If the protein is primarily in inclusion bodies, it may be necessary to solubilize the pellet with denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) and then refold the protein by dialysis into a series of buffers with decreasing denaturant concentration.

Quantitative Data Summary

The following tables summarize key parameters from published PBRM1 purification and characterization protocols.

Table 1: Example Buffer Compositions for PBRM1 Bromodomain Purification

Buffer TypeComponentConcentrationReference
Lysis Buffer HEPES (pH 7.5)50 mM[1]
NaCl500 mM[1]
Glycerol5% (v/v)[1]
Imidazole (B134444)5 mM[1]
Cation-Exchange (Low Salt) Potassium Phosphate (pH 7.0)50 mM[14]
KCl50 mM[14]
DTT2 mM[14]
EDTA2 mM[14]
Cation-Exchange (High Salt) Potassium Phosphate (pH 7.0)50 mM[14]
KCl1 M[14]
DTT2 mM[14]
EDTA2 mM[14]
Size-Exclusion / Final Buffer Potassium Phosphate (pH 7.0)50 mM[14]
KCl50 mM[14]
DTT2 mM[14]
EDTA2 mM[14]

Table 2: Example Binding Affinities of PBRM1 Bromodomain 2 (BD2)

LigandDissociation Constant (Kd)MethodReference
Stem-loop dsRNAI0.025 ± 0.008 mMNMR[14]
dsDNA0.91 ± 0.38 mMNMR[14]
ssRNAI0.35 ± 0.08 mMNMR[14]

Key Experimental Protocols

Protocol 1: Expression and Lysis of His-Tagged PBRM1-BD2 in E. coli
  • Transformation: Transform a suitable E. coli strain (e.g., BL21(DE3)) with the PBRM1-BD2 expression vector.

  • Culture Growth: Grow the cells in minimal media at 37°C to an OD600 of ~0.5–0.7.[1]

  • Induction: Induce protein expression with 0.1 mM IPTG and continue to grow the culture overnight at 18°C.[1]

  • Harvesting: Harvest the cells by centrifugation and freeze the cell pellets at -80°C until needed.[1]

  • Lysis: Thaw the cell pellet on ice and resuspend in ice-cold Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 5 mM imidazole, plus protease inhibitors).[1]

  • Sonication: Lyse the cells by sonication on ice.

  • Clarification: Clear the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.[1]

Protocol 2: Affinity and Size-Exclusion Chromatography
  • Affinity Chromatography: Apply the cleared lysate to a Ni-NTA resin column. Wash the column extensively with Lysis Buffer containing increasing concentrations of imidazole (e.g., 20 mM, 50 mM) to remove non-specifically bound proteins.[1]

  • Elution: Elute the His-tagged PBRM1-BD2 protein using a high concentration of imidazole (e.g., 250-500 mM).[1]

  • Tag Cleavage (Optional): If a cleavable tag (e.g., with a TEV protease site) is used, pool the eluted fractions and incubate with TEV protease. This step is often performed during dialysis against a low-imidazole buffer.[1][14] Note that incomplete cleavage can be an issue.[14]

  • Size-Exclusion Chromatography (SEC): As a final polishing step, load the protein onto a size-exclusion column (e.g., Superdex 75) equilibrated with the final storage buffer.[14] This step separates the protein from aggregates and any remaining contaminants.

  • Concentration and Storage: Pool the fractions containing the pure protein, concentrate to the desired concentration, flash-freeze in liquid nitrogen, and store at -80°C.[1]

Visualizations

G Troubleshooting Workflow for PBRM1 Purification start Start: Low Yield or Purity check_expression Analyze Expression: - SDS-PAGE of whole cell lysate - Western Blot start->check_expression is_expressed Is Protein Expressed? check_expression->is_expressed optimize_expression Troubleshoot Expression: - Check DNA sequence - Optimize codon usage - Vary induction (temp, [IPTG]) is_expressed->optimize_expression No check_solubility Analyze Solubility: - SDS-PAGE of soluble vs. insoluble fractions is_expressed->check_solubility Yes optimize_expression->check_expression is_soluble Is Protein Soluble? check_solubility->is_soluble optimize_solubility Improve Solubility: - Lower expression temp (e.g., 18°C) - Modify lysis buffer (salt, glycerol) - Test different fusion tags is_soluble->optimize_solubility No check_degradation Analyze Degradation: - SDS-PAGE of purified fractions - Look for smaller bands is_soluble->check_degradation Yes optimize_solubility->check_expression is_degraded Is Protein Degraded? check_degradation->is_degraded prevent_degradation Prevent Degradation: - Add protease inhibitors - Work quickly and at 4°C is_degraded->prevent_degradation Yes purification_ok Purification Successful is_degraded->purification_ok No prevent_degradation->start Re-purify

Caption: A logical workflow to diagnose and solve common issues in PBRM1 protein purification.

G PBRM1 Function in Chromatin Remodeling cluster_pba PBAF Complex cluster_chromatin Chromatin PBRM1 PBRM1 ATPase BRG1/BRM (ATPase Subunit) H3K14ac H3K14ac PBRM1->H3K14ac Bromodomains Bind Acetylated Lysine PBAF_label PBAF Complex Recruited to Chromatin Other Other Subunits (ARID2, etc.) Nucleosome Nucleosome (DNA + Histones) ATPase->Nucleosome Remodels Nucleosome (ATP -> ADP)

Caption: PBRM1 uses its bromodomains to anchor the PBAF complex to acetylated histones.

References

Technical Support Center: Addressing Off-Target Effects of PBRM1-Targeting Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and understanding the off-target effects of compounds designed to target Polybromo-1 (PBRM1).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding PBRM1 function and the challenges associated with targeting it.

Q1: What is PBRM1 and what is its primary function?

PBRM1, also known as BAF180, is a large protein that serves as a key subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex.[1] The PBAF complex is a type of SWI/SNF complex that uses the energy from ATP hydrolysis to alter chromatin structure, thereby regulating gene expression.[1][2] PBRM1 contains six specialized domains called bromodomains, which recognize and bind to acetylated lysine (B10760008) residues on histones, helping to target the PBAF complex to specific locations on the genome.[1] This function is critical for various cellular processes, including DNA repair, cell cycle control, and maintaining genomic stability.[1]

Q2: Why is PBRM1 a compelling drug target in oncology?

PBRM1 is one of the most frequently mutated genes in several human cancers, with a particularly high incidence in clear cell renal cell carcinoma (ccRCC), where it is the second most commonly mutated gene after Von Hippel-Lindau (VHL).[1][3] The majority of these mutations are inactivating, leading to a loss of PBRM1's tumor suppressor function.[1] This high frequency of inactivation in cancer has positioned PBRM1 as an attractive target for developing new cancer therapies.[1][4]

Q3: What are the primary challenges and potential off-targets when developing PBRM1 inhibitors?

A major challenge is achieving selectivity. PBRM1 is part of the larger SWI/SNF family of complexes, which contain other bromodomain-containing proteins with structural similarities.[5] The primary off-targets of concern for many PBRM1 inhibitors are the bromodomains of SMARCA2 and SMARCA4 (also known as BRG1), which are the core ATPase subunits of SWI/SNF complexes.[5] Cross-reactivity with these proteins can lead to unintended biological consequences and toxicity. Therefore, it is crucial to experimentally verify the selectivity of any PBRM1-targeting compound.[5]

Q4: What is a "synthetic lethal" approach involving PBRM1?

Synthetic lethality occurs when the combination of two genetic alterations (e.g., a mutation in one gene and the inhibition of another) leads to cell death, while either alteration on its own does not. Research has shown that cancer cells with a deficiency in PBRM1 exhibit increased reliance on other pathways for survival, particularly those involved in DNA repair.[6][7] This creates a vulnerability, and studies have identified that inhibitors of PARP and ATR can be synthetically lethal with PBRM1 deficiency.[6][7] This offers a promising therapeutic strategy for PBRM1-defective cancers.[6]

Section 2: Troubleshooting Experimental Results

This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments with PBRM1-targeting compounds.

Issue 1: My compound shows a cellular phenotype (e.g., decreased viability), but I'm not sure if it's an on-target effect.

This is a critical question in drug development. A cellular effect doesn't automatically prove the compound is working through PBRM1.

  • Question: How can I confirm my compound is actually binding to PBRM1 inside the cell?

    • Answer: The gold-standard method is the Cellular Thermal Shift Assay (CETSA) .[5][8] This assay measures the thermal stability of PBRM1 in intact cells. When your compound binds to PBRM1, it typically stabilizes the protein, increasing its melting temperature. A positive shift in this melting temperature upon compound treatment is strong evidence of direct target engagement.[8][9]

  • Question: My phenotype is present in cells that have PBRM1, but also in cells where PBRM1 is knocked out/knocked down. What does this mean?

    • Answer: This strongly suggests an off-target effect .[10] If the effect was mediated by PBRM1, its absence should abolish the phenotype. You should proceed to identify the responsible off-target protein(s).

  • Question: How can I differentiate on-target from off-target effects using genetic approaches?

    • Answer: Use genetic tools to validate the phenotype.[5]

      • Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete PBRM1. If the phenotype of PBRM1 depletion matches the phenotype of your compound treatment, it supports an on-target mechanism.[5]

      • Rescue Experiment: In PBRM1-deficient cells, re-introduce wild-type PBRM1. If this rescues the phenotype caused by your compound, it points to an off-target effect. Conversely, overexpressing a drug-resistant mutant of PBRM1 should reverse an on-target phenotype.[10]

Issue 2: My compound is less potent or completely inactive in cellular assays compared to biochemical assays.

This discrepancy often points to issues with cell permeability, efflux, or metabolism.

  • Question: How can I check if my compound is getting into the cells and reaching PBRM1?

    • Answer: Besides performing a CETSA to confirm intracellular target engagement, you can use analytical methods like LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to measure the intracellular concentration of your compound.

  • Question: Could the cell be pumping my compound out?

    • Answer: Yes, cells have efflux pumps (e.g., P-glycoprotein) that can actively remove foreign compounds. You can test this by co-incubating your compound with known efflux pump inhibitors to see if cellular potency is restored.

Issue 3: I'm observing unexpected or contradictory results compared to published literature (e.g., regarding immune response or synthetic lethality).

Biological context is key, and results can be highly dependent on the specific cell line and experimental conditions.

  • Question: Why am I not seeing the expected synthetic lethality with PARP inhibitors in my PBRM1-deficient cell line?

    • Answer: Several factors could be at play:[11]

      • Cell Line Context: The synthetic lethal relationship can be context-dependent. Confirm the PBRM1 mutation status and expression level in your cell line via sequencing and western blot. Not all mutations result in a complete loss of function.[11]

      • Acquired Resistance: If the cells have been in culture for a long time, they may have developed resistance. Always use early-passage cells.[11]

      • Assay Sensitivity: A metabolic viability assay (like MTT) might not be sensitive enough. Try a long-term colony formation assay to assess cell survival.[11]

Logical Workflow for Troubleshooting Off-Target Effects

The following diagram illustrates a step-by-step process for identifying and validating off-target effects.

G cluster_0 Phase 1: Initial Observation & On-Target Validation cluster_1 Phase 2: Off-Target Identification & Validation A Observe Cellular Phenotype with PBRM1 Compound B Confirm PBRM1 Engagement in Cells (e.g., CETSA) A->B C Test in PBRM1 Knockout/Knockdown Cells B->C D Phenotype Persists? C->D E Likely On-Target Effect. Proceed with characterization. D->E No F High Probability of Off-Target Effect D->F Yes G Broad Kinase Profiling (e.g., KINOMEscan) F->G H Proteome-Wide Profiling (e.g., Thermal Proteome Profiling) F->H I Identify Candidate Off-Target(s) G->I H->I J Validate Candidate: Knockdown Off-Target or Use Tool Compound I->J K Phenotype Abolished? J->K L Off-Target Confirmed. Initiate medicinal chemistry to improve selectivity. K->L

A logical workflow for troubleshooting off-target effects.

Section 3: Key Experimental Protocols

Detailed protocols are essential for reproducible and reliable results.

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol outlines the steps to verify the direct binding of a compound to PBRM1 in a cellular context.[5][8]

Objective: To determine if a compound stabilizes PBRM1 against heat-induced denaturation.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension. Treat aliquots with a serial dilution of your PBRM1-targeting compound or vehicle control (e.g., DMSO).

    • Incubate for 1-2 hours at 37°C to allow compound entry and binding.[8]

  • Heat Challenge:

    • Transfer the treated cell suspensions to PCR tubes.

    • Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated (RT) control.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[9]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]

  • Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Normalize the protein concentration of all samples using a BCA assay.

    • Perform SDS-PAGE followed by Western blotting using a validated primary antibody specific for PBRM1.[5][11]

    • Use an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.[11]

  • Data Analysis:

    • Quantify the band intensities for PBRM1 at each temperature for both vehicle and compound-treated samples.

    • Plot the percentage of soluble PBRM1 (relative to the non-heated control) as a function of temperature.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.[5]

Protocol 2: Kinase Profiling (e.g., KINOMEscan®)

This protocol describes a general approach to identify unintended kinase off-targets. Many companies offer this as a fee-for-service.[12]

Objective: To assess the selectivity of a compound by screening it against a large panel of human kinases.

Methodology:

  • Compound Submission:

    • Provide the compound of interest at a specified concentration (typically a high concentration, e.g., 1-10 µM, to maximize the chance of detecting off-targets).

  • Binding Assay Principle:

    • The service typically uses an active site-directed competition binding assay.[13]

    • A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.

    • If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.[13]

  • Quantification:

    • The amount of kinase that remains bound to the immobilized ligand is quantified, often using highly sensitive qPCR to detect the DNA tag.[13]

    • The results are reported as '% inhibition' or '% of control'.

  • Data Analysis:

    • Identify all kinases that are significantly inhibited by your compound (e.g., >50% inhibition).

    • For high-interest off-targets, perform follow-up dose-response assays to determine the inhibition constant (Kd) or IC50 value.

    • Compare the potency against off-targets to the on-target potency to establish a selectivity profile.

Section 4: Data Presentation

Summarizing quantitative data is crucial for comparing compounds and interpreting results.

Table 1: Hypothetical Selectivity Profile for PBRM1-Targeting Compounds

This table presents example data for two hypothetical PBRM1 inhibitors, demonstrating how to organize data to compare on-target potency versus off-target activity.

CompoundTarget DomainOn-Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity (Off-Target/On-Target)
Cmpd-A PBRM1-BD215SMARCA2-BD35023.3-fold
SMARCA4-BD80053.3-fold
BRD4-BD1>10,000>667-fold
Cmpd-B PBRM1-BD250SMARCA2-BD1503.0-fold
SMARCA4-BD2505.0-fold
BRD4-BD15,000100-fold

Data are hypothetical and for illustrative purposes only.

PBRM1 Signaling Context Diagram

PBRM1 functions within the PBAF complex to regulate chromatin and gene expression, influencing key cancer-related pathways. Loss of PBRM1 can lead to aberrant activation of pathways like NF-κB.[8][14]

G cluster_0 PBAF Complex PBAF PBAF Complex Chromatin Chromatin Structure PBAF->Chromatin Remodels PBRM1 PBRM1 (Targeting Subunit) PBRM1->PBAF Subunit of NFkB NF-κB Pathway PBRM1->NFkB Represses Aberrant Activation SMARCA4 SMARCA4/BRG1 (ATPase Subunit) SMARCA4->PBAF Subunit of GeneExp Gene Expression (e.g., Tumor Suppressors) Chromatin->GeneExp Regulates

PBRM1's role within the PBAF chromatin remodeling complex.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining animal models of PBRM1-related cancers, with a primary focus on clear cell renal cell carcinoma (ccRCC).

Frequently Asked Questions (FAQs)

Q1: Why is PBRM1 an important target in cancer research?

A1: PBRM1 (Polybromo-1) is a tumor suppressor gene and a key component of the SWI/SNF chromatin remodeling complex. It is one of the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC), second only to the VHL gene.[1][2] Inactivating mutations in PBRM1 are found in approximately 40-50% of ccRCC cases.[1][3] PBRM1 plays a crucial role in regulating gene expression, and its loss can lead to increased proliferation and genomic instability.

Q2: Is a simple Pbrm1 knockout in mice sufficient to model ccRCC?

A2: No, the inactivation of Pbrm1 alone is not sufficient to initiate ccRCC in mice.[4] Successful modeling of ccRCC requires the concurrent inactivation of both Vhl and Pbrm1.[4] This is because VHL loss is a critical initiating event in ccRCC, and PBRM1 loss acts as a subsequent driver of tumorigenesis.

Q3: What is the recommended Cre driver for generating kidney-specific Vhl/Pbrm1 knockout mice?

A3: The Pax8-Cre driver is highly recommended for generating kidney-specific Vhl/Pbrm1 knockout models that faithfully recapitulate human ccRCC.[1][2] Studies have shown that other Cre drivers, such as Sglt2-Cre and Villin-Cre, which are specific to proximal convoluted tubules, failed to induce tumorigenesis, suggesting that the cell of origin for ccRCC may be a PAX8-expressing cell.[1]

Q4: What are the expected phenotypic differences between Vhl/Pbrm1 and Vhl/Bap1 double knockout models?

A4: Vhl/Bap1-deficient tumors are typically high-grade and aggressive, with a shorter latency period.[1] In contrast, Vhl/Pbrm1-deficient tumors are generally lower-grade and exhibit a longer latency.[1] These differences are associated with varying levels of mTORC1 activation, which is higher in Bap1-deficient tumors.[1]

Q5: How does PBRM1 loss create vulnerabilities that can be exploited therapeutically?

A5: The loss of PBRM1 function can induce a state of "synthetic lethality," where cancer cells become highly dependent on other survival pathways. For instance, PBRM1 deficiency has been shown to cause replication stress and impair DNA damage repair, rendering cells sensitive to inhibitors of PARP and ATR.[5] This provides a promising therapeutic strategy for PBRM1-mutant cancers.

Troubleshooting Guides

Animal Model Generation and Breeding

Problem: Low frequency of obtaining the desired Pax8-Cre;Vhlf/f;Pbrm1f/f genotype.

  • Possible Cause: Complex breeding schemes involving multiple alleles can lead to lower than expected Mendelian ratios.

  • Solution:

    • Optimize Breeding Strategy: Follow a structured breeding scheme as outlined in the detailed experimental protocols section. It is often more efficient to generate intermediate heterozygous and homozygous lines before the final cross.

    • Accurate Genotyping: Ensure your genotyping PCR protocols for the Vhl floxed, Pbrm1 floxed, and Pax8-Cre alleles are robust and can clearly distinguish between wild-type, heterozygous, and homozygous genotypes.

    • Breeder Viability: Assess the health and fertility of your breeder mice. In some cases, the combination of certain genetic modifications can impact viability or reproductive fitness.

Problem: No tumor development in Pax8-Cre;Vhlf/f;Pbrm1f/f mice.

  • Possible Cause 1: Inefficient Cre-mediated recombination.

  • Solution:

    • Confirm Cre expression and activity in the kidney using a reporter mouse line (e.g., a Cre-dependent fluorescent reporter).

    • Verify the excision of the floxed Vhl and Pbrm1 alleles in kidney tissue via PCR on genomic DNA or by assessing protein loss through Western blot or immunohistochemistry.

  • Possible Cause 2: Genetic background effects.

  • Solution: The genetic background of the mice can influence tumor development. Ensure that the mouse strains used are consistent with those reported in successful studies.

Problem: Unexpected Cre expression or germline deletion.

  • Possible Cause: Some Cre driver lines can have "leaky" or ectopic expression, leading to recombination in unintended tissues or in the germline.

  • Solution:

    • Routinely test for germline recombination by genotyping tail DNA of offspring.

    • Use reporter lines to map the precise expression pattern of your Pax8-Cre line.

    • If germline deletion is a persistent issue, consider using an inducible Cre system (e.g., Cre-ERT2) to control the timing of recombination.

Tumor Analysis and Characterization

Problem: Weak or no signal in immunohistochemistry (IHC) for PBRM1.

  • Possible Cause 1: Poor antibody performance.

  • Solution: Use a validated antibody for PBRM1 that is known to work well for IHC on paraffin-embedded tissues. Always include positive and negative controls.

  • Possible Cause 2: Inadequate antigen retrieval.

  • Solution: Optimize your heat-induced epitope retrieval (HIER) protocol. The pH of the retrieval buffer and the heating time and temperature are critical parameters.

  • Possible Cause 3: Over-fixation of the tissue.

  • Solution: Ensure that tissues are not fixed in formalin for an excessive amount of time (ideally 24-48 hours).

Problem: High background in Western blotting for HIF-1α.

  • Possible Cause: HIF-1α is a highly labile protein that is rapidly degraded under normoxic conditions.

  • Solution:

    • Prepare cell or tissue lysates quickly and on ice.

    • Use lysis buffers containing protease and proteasome inhibitors.

    • For cell culture experiments, consider treating cells with a hypoxia-mimetic agent (e.g., CoCl₂) or performing cell lysis in a hypoxic chamber to stabilize HIF-1α.

Quantitative Data Summary

Table 1: Survival and Tumor Incidence in Vhl/Pbrm1 Knockout Mouse Models

GenotypeMedian SurvivalTumor IncidenceTumor GradeReference
Pax8-Cre;Vhlf/+;Pbrm1f/+>18 months0%N/A[1]
Pax8-Cre;Vhlf/f;Pbrm1f/f~15 months100% by 20 monthsLow-grade ccRCC[1]
Ksp-Cre;Vhlf/f;Pbrm1f/f~10 months50% after 10 monthsccRCC[4]

Table 2: In Vitro Sensitivity of PBRM1-Deficient ccRCC Cells to PARP Inhibitors

Cell LinePBRM1 StatusPARP InhibitorIC50 (µM)Reference
786-OWild-TypeTalazoparib>1[5]
786-OKnockoutTalazoparib~0.01[5]
H1299Wild-TypeRucaparib~10[5]
H1299KnockoutRucaparib~0.1[5]

Experimental Protocols

Protocol 1: Generation of Pax8-Cre;Vhlf/f;Pbrm1f/f Mice

This protocol outlines a general breeding strategy. Specifics may need to be adapted based on the genetic background and viability of the mouse lines.

  • Step 1: Initial Cross.

    • Cross homozygous Vhlf/f mice with homozygous Pbrm1f/f mice.

    • All F1 offspring will be Vhlf/+;Pbrm1f/+.

  • Step 2: Generation of Double Floxed Mice.

    • Intercross the F1 generation (Vhlf/+;Pbrm1f/+ x Vhlf/+;Pbrm1f/+).

    • Genotype the F2 offspring to identify Vhlf/f;Pbrm1f/f mice (expected frequency: 1 in 16).

  • Step 3: Final Cross for Conditional Knockout.

    • Cross the Vhlf/f;Pbrm1f/f mice with mice carrying the Pax8-Cre transgene. It is recommended to use Pax8-Cre hemizygous mice.

    • The resulting offspring will have the desired Pax8-Cre;Vhlf/f;Pbrm1f/f genotype, along with other combinations that can serve as controls.

Protocol 2: Genotyping PCR for Floxed Alleles

This is a general protocol; primer sequences and annealing temperatures should be optimized for each specific floxed allele.

  • DNA Extraction: Extract genomic DNA from tail biopsies or ear punches.

  • PCR Reaction Mix (per 25 µL reaction):

    • 10x PCR Buffer: 2.5 µL

    • dNTPs (10 mM): 0.5 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Taq DNA Polymerase: 0.25 µL

    • Genomic DNA (20-50 ng): 1 µL

    • Nuclease-free water: to 25 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 94°C for 3 minutes

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 1 minute/kb of expected product size

    • Final Extension: 72°C for 5 minutes

  • Gel Electrophoresis: Analyze PCR products on a 1.5-2% agarose (B213101) gel to distinguish between wild-type, floxed, and potentially recombined alleles.

Protocol 3: Immunohistochemistry for PBRM1 in Paraffin-Embedded Kidney Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (B145695) (2 changes, 3 minutes each).

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.

    • Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding with a blocking serum for 1 hour.

    • Incubate with primary antibody against PBRM1 (e.g., rabbit polyclonal, 1:200 dilution) overnight at 4°C.[6]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with a DAB chromogen substrate.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate slides through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Signaling Pathways and Experimental Workflows

PBRM1's Role in the SWI/SNF Complex and Gene Regulation

PBRM1_SWI_SNF cluster_swisnf PBAF Complex (SWI/SNF) cluster_chromatin Chromatin cluster_transcription Transcriptional Regulation PBRM1 PBRM1 BRG1 BRG1 PBRM1->BRG1 Gene_Expression Target Gene Expression PBRM1->Gene_Expression Repression/Activation ARID2 ARID2 ARID2->BRG1 Nucleosome Nucleosome (Histones) BRG1->Nucleosome ATP-dependent remodeling BRG1->Gene_Expression Access to DNA BAF_subunits Other BAF Subunits BAF_subunits->BRG1 DNA DNA

Caption: PBRM1 is a key component of the PBAF chromatin remodeling complex.

PBRM1, VHL, and HIF-1α Signaling Axis

PBRM1_HIF1a_VHL PBRM1 PBRM1 YTHDF2 YTHDF2 PBRM1->YTHDF2 interacts VHL VHL HIF1a_protein HIF-1α Protein VHL->HIF1a_protein Ubiquitination HIF1a_mRNA HIF-1α mRNA HIF1a_mRNA->HIF1a_protein Translation Proteasome Proteasome HIF1a_protein->Proteasome Degradation Hypoxia_Genes Hypoxia Response Genes (e.g., CAIX) HIF1a_protein->Hypoxia_Genes Activates Transcription YTHDF2->HIF1a_mRNA binds PBRM1_loss PBRM1 Loss (ccRCC) PBRM1_loss->HIF1a_protein Decreased Translation VHL_loss VHL Loss (ccRCC) VHL_loss->HIF1a_protein Stabilization Inhibitor_Workflow start Seed PBRM1-WT and PBRM1-KO ccRCC cells in 96-well plates treat Treat with serial dilutions of inhibitor (e.g., PARPi) and vehicle control start->treat incubate Incubate for 72 hours treat->incubate assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate->assay read Measure absorbance or luminescence assay->read analyze Calculate % viability vs. control and determine IC50 values read->analyze end Compare IC50 values between PBRM1-WT and PBRM1-KO cells analyze->end

References

Technical Support Center: PBRM1 Antibody Specificity and Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PBRM1 (Polybromo-1/BAF180) detection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to improve the specificity and reliability of PBRM1 antibody-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most critical first steps when selecting a PBRM1 antibody?

A1: Choosing the right antibody is crucial for specific and reliable PBRM1 detection.

  • Validation Data: Scrutinize the manufacturer's data. Look for validation in your specific application (e.g., Western Blot, IHC, ChIP). Genetic validation, such as testing on PBRM1-knockout or knockdown cells, is a strong indicator of specificity.[1] For example, Western blots showing the absence of a band in PBRM1-negative cell lines like HCC1143 provide confidence in the antibody's specificity.[2][3]

  • Clonality: Monoclonal antibodies, especially recombinant ones, often provide better lot-to-lot consistency.[2][4][5][6]

  • Immunogen: Note the immunogen used to raise the antibody (e.g., N-terminus recombinant protein, C-terminus synthetic peptide).[2][4] This can be important if you are studying specific protein domains or isoforms.

  • Species Reactivity: Ensure the antibody is validated for the species you are working with (e.g., Human, Mouse, Rat).[2][4][7]

Q2: Why is PBRM1 difficult to detect, and what is its expected molecular weight?

A2: PBRM1 is a large protein with a predicted molecular weight of approximately 193 kDa, but it often migrates at 180-200 kDa on an SDS-PAGE gel.[7][8] Its large size can make efficient transfer during Western blotting challenging. Additionally, PBRM1 expression levels can vary significantly between different cell lines and tissues.

Q3: Which cell lines are recommended as positive and negative controls for PBRM1 detection?

A3: Proper controls are essential for validating your results.

  • Positive Controls: Cell lines known to express PBRM1, such as 786-O (wild-type), Jurkat, HeLa, and MCF7, are suitable positive controls.[5][8][9]

  • Negative Controls: PBRM1-deficient cell lines are critical for confirming antibody specificity. The HCC1143 breast cancer cell line is well-documented as being negative for PBRM1 expression.[2][3] Using isogenic cell lines (wild-type and PBRM1-knockout) is the gold standard for validation.[10]

Troubleshooting Guides

This section addresses common issues encountered in various applications.

Western Blot (WB) Troubleshooting

Problem: Weak or No PBRM1 Signal

  • Possible Cause: Insufficient protein load.

    • Solution: PBRM1 is a large protein. Ensure you load at least 20-30 µg of total protein per lane. For low-expression samples, this may need to be increased.[8][10]

  • Possible Cause: Inefficient protein transfer to the membrane.

    • Solution: Due to its high molecular weight (~180 kDa), PBRM1 transfer requires optimization. Use a lower percentage acrylamide (B121943) gel for better resolution of large proteins. A wet transfer system is often more efficient for large proteins than semi-dry systems. Confirm successful transfer across all molecular weights using Ponceau S staining before blocking.[8]

  • Possible Cause: Low antibody concentration or activity.

    • Solution: Use a fresh dilution of the primary antibody at the recommended concentration. If the signal is still weak, increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[8][10]

Problem: High Background or Non-Specific Bands

  • Possible Cause: Excessive antibody concentration.

    • Solution: High antibody concentrations can lead to non-specific binding. Perform a titration experiment to find the optimal antibody dilution that provides a strong signal with low background.

  • Possible Cause: Insufficient blocking or washing.

    • Solution: Block the membrane for at least 1 hour at room temperature using 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.[10][11] Some antibodies perform better with a specific blocking agent (e.g., BSA vs. milk), so check the datasheet.[12] Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[8]

  • Possible Cause: Protein degradation.

    • Solution: Always prepare cell lysates with fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors.[11][12] This will prevent the appearance of smaller, non-specific bands resulting from PBRM1 degradation.

Immunohistochemistry (IHC) Troubleshooting

Problem: Weak or No Staining in FFPE Tissues

  • Possible Cause: Inadequate antigen retrieval.

    • Solution: Formalin fixation creates cross-links that can mask the antigenic epitope. Heat-induced epitope retrieval (HIER) is critical. For PBRM1, a citrate (B86180) buffer (pH 6.0) or a Tris/EDTA buffer (pH 9.0) is often recommended.[5][7] You may need to optimize the heating time and temperature.

  • Possible Cause: Tissue sections drying out.

    • Solution: Ensure slides remain hydrated throughout the entire staining protocol after deparaffinization.[13] Drying can cause irreversible damage to epitopes and lead to inconsistent staining.

Problem: High Background Staining

  • Possible Cause: Endogenous peroxidase activity.

    • Solution: If using an HRP-based detection system, quench endogenous peroxidase activity by incubating the slides in a hydrogen peroxide solution after deparaffinization and before blocking.

  • Possible Cause: Non-specific antibody binding.

    • Solution: Use a blocking serum from the same species as the secondary antibody was raised in.[14] Also, ensure the primary antibody is diluted in a high-quality antibody diluent.

Data & Methodologies

PBRM1 Antibody Application Data

The following table summarizes recommended starting dilutions for commercially available PBRM1 antibodies. Note that optimal dilutions should always be determined empirically by the user.

Application Antibody Type Recommended Starting Dilution References
Western Blot (WB)Rabbit Monoclonal1:1000[7]
Rabbit Polyclonal1:500 - 1:2000[10]
Mouse Monoclonal1:250 - 1:500[15]
Immunohistochemistry (IHC-P)Rabbit Monoclonal1:100 - 1:500[5][7]
Immunoprecipitation (IP)Rabbit Monoclonal5 µL/mg Lysate[5]
Rabbit Monoclonal10 µl per IP (for ~4 x 10⁶ cells)[2]
Chromatin IP (ChIP)Rabbit Monoclonal10 µl per IP (for ~4 x 10⁶ cells)[2][3]
Experimental Protocols
  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[11] Scrape adherent cells and incubate the lysate on ice for 30 minutes.[11]

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[11]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[11]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a low-percentage (e.g., 4-12%) precast polyacrylamide gel.[8][11]

  • Protein Transfer: Transfer separated proteins to a PVDF membrane. Use a wet transfer system overnight at 4°C for optimal transfer of high molecular weight proteins like PBRM1.[11]

  • Blocking: Stain the membrane with Ponceau S to confirm transfer.[8] Then, block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with a PBRM1-specific primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[11]

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

  • Normalization: To confirm equal loading, strip the membrane and re-probe with an antibody against a housekeeping protein like β-actin.[11]

  • Cell Crosslinking: Treat cells (e.g., ~20 million) with 1% formaldehyde (B43269) for 10 minutes at room temperature to crosslink protein-DNA complexes. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.[16]

  • Cell Lysis & Chromatin Shearing: Resuspend cell pellets in ChIP lysis buffer with protease inhibitors.[16] Sonicate the lysate to shear chromatin into fragments of 200-500 bp. Centrifuge to pellet cell debris.[16][17]

  • Immunoprecipitation: Pre-clear the sheared chromatin with protein A/G magnetic beads. Incubate a portion of the chromatin (e.g., 10 µg) with 10 µL of a ChIP-validated PBRM1 antibody or an IgG control overnight at 4°C.[2][17]

  • Immune Complex Capture: Add protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[10][17]

  • Washing: Pellet the beads and perform a series of stringent washes to remove non-specifically bound chromatin.[17]

  • Elution and Reverse Crosslinking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde crosslinks by heating the eluate (e.g., at 65°C) in the presence of high salt.

  • DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and proteins. Purify the DNA using a standard column-based purification kit.

  • Analysis: Analyze the enriched DNA sequences by qPCR for specific target genes or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[18]

Visual Guides

PBRM1_Signaling_Pathway cluster_0 PBAF Chromatin Remodeling Complex cluster_1 Chromatin PBRM1 PBRM1 (BAF180) SMARCA4 SMARCA4 (BRG1) Histone Acetylated Histone Tails PBRM1->Histone Recognizes (via Bromodomains) ARID2 ARID2 (BAF200) Nucleosome Nucleosome SMARCA4->Nucleosome Remodels (ATPase activity) Other_Subunits Other Subunits (BAFs, etc.) DNA_Access Increased DNA Accessibility Nucleosome->DNA_Access Gene_Tx Altered Gene Transcription (Activation / Repression) DNA_Access->Gene_Tx

Caption: Role of PBRM1 within the PBAF complex in chromatin remodeling.

WB_Troubleshooting_Workflow cluster_NoSignal Troubleshooting: NO SIGNAL cluster_HighBg Troubleshooting: HIGH BACKGROUND Start Start: Western Blot for PBRM1 CheckSignal Is PBRM1 band (~180 kDa) visible? Start->CheckSignal CheckTransfer Check Ponceau S stain: Was transfer successful? CheckSignal->CheckTransfer No HighBg Is background high or are there non-specific bands? CheckSignal->HighBg Yes CheckProtein Increase Protein Load (>30 µg) CheckTransfer->CheckProtein CheckAntibody Use Fresh Antibody Dilution & Incubate O/N at 4°C CheckTransfer->CheckAntibody CheckControls Run Positive Control Lysate (e.g., 786-O, Jurkat) CheckControls->Start Re-run Experiment OptimizeBlocking Optimize Blocking: 1hr RT, 5% Milk or BSA IncreaseWashes Increase Wash Steps (3x 10 min, TBST) TitrateAntibody Titrate Primary Antibody (e.g., 1:2000, 1:5000) TitrateAntibody->Start Re-run Experiment Success Result is Valid HighBg->OptimizeBlocking Yes HighBg->Success No

Caption: Troubleshooting workflow for common PBRM1 Western Blot issues.

References

optimizing dosage and administration of PBRM inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and administration of PBRM1-targeted therapies. The following sections offer answers to frequently asked questions, troubleshooting solutions for common experimental issues, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PBRM1 inhibitors?

A1: It is important to clarify that PBRM1 is a tumor suppressor, and its gene is often inactivated in cancers like clear cell renal cell carcinoma (ccRCC).[1] Therefore, most therapeutic strategies do not involve directly inhibiting the PBRM1 protein. Instead, they focus on a concept called "synthetic lethality."[1][2] PBRM1 loss creates specific vulnerabilities in cancer cells, making them highly dependent on other survival pathways. "PBRM1 inhibitors" in this context are drugs that target these compensatory pathways, leading to cell death only in the PBRM1-deficient cancer cells while sparing healthy cells.[1][2]

Q2: What are the key signaling pathways and vulnerabilities created by PBRM1 loss?

A2: PBRM1 is a critical subunit of the PBAF chromatin remodeling complex, which helps regulate gene expression and maintain genomic stability.[3][4] Its loss is associated with several key vulnerabilities:

  • Increased DNA Damage and Replication Stress: PBRM1-deficient cells show increased genomic instability and reliance on the DNA Damage Response (DDR) pathway for survival. This creates a synthetic lethal relationship with inhibitors of PARP and ATR.[2][5][6]

  • Priming for Apoptosis: Loss of PBRM1 can increase the expression of pro-apoptotic factors, making the cancer cells dependent on anti-apoptotic proteins like MCL1. This renders them sensitive to MCL1 inhibitors.[2]

  • Altered Signaling Pathways: PBRM1 loss can activate the AKT-mTOR signaling pathway and alter chemokine/chemokine receptor interactions.[7][8]

Q3: How do I select the right cell line for my PBRM1 inhibitor experiment?

A3: The choice of cell line is critical. For synthetic lethality studies, it is essential to use isogenic cell line pairs: one with wild-type (WT) PBRM1 and one with PBRM1 knocked out (KO) or knocked down.[2][5] This allows for a direct comparison and confirms that the inhibitor's effect is dependent on PBRM1 status. For ccRCC studies, common PBRM1-mutant lines include OSRC-2, while lines like 786-O can be used to generate KO models.[9] For prostate cancer, where PBRM1 can be a tumor promoter, the LNCaP cell line has shown sensitivity to PBRM1 inhibition.[10][11]

Q4: What are the expected phenotypic outcomes of successful PBRM1-targeted therapy in a sensitive cell line?

A4: In PBRM1-deficient cancer models, effective treatment with a synthetic lethal inhibitor (e.g., a PARP or MCL1 inhibitor) is expected to result in decreased cell proliferation, cell cycle arrest, and induction of apoptosis.[2][12] This can be measured using assays for cell viability, caspase activity, and colony formation.

Signaling Pathway and Therapeutic Strategy

cluster_0 Normal Cell (PBRM1 Wild-Type) cluster_1 Cancer Cell (PBRM1-Deficient) cluster_2 Therapeutic Intervention (Synthetic Lethality) PBRM1_WT PBRM1 PBAF PBAF Complex PBRM1_WT->PBAF part of Chromatin Chromatin Stability PBAF->Chromatin Remodels Gene_Expression Normal Gene Expression Chromatin->Gene_Expression Regulates Cell_Survival_WT Cell Survival & Homeostasis Gene_Expression->Cell_Survival_WT Promotes PBRM1_Loss PBRM1 Loss (Mutation) PBAF_dys Dysfunctional PBAF Complex PBRM1_Loss->PBAF_dys Chromatin_inst Chromatin Instability PBAF_dys->Chromatin_inst Fails to Remodel DNA_Damage DNA Damage & Replication Stress Chromatin_inst->DNA_Damage Leads to Apoptosis_prim Apoptosis Chromatin_inst->Apoptosis_prim Primes for DDR_dep DDR Pathway (e.g., PARP, ATR) DNA_Damage->DDR_dep Creates Dependency on Apoptosis_Cancer Cancer Cell Death DDR_dep->Apoptosis_Cancer MCL1_dep Anti-Apoptotic Proteins (e.g., MCL1) Apoptosis_prim->MCL1_dep Creates Dependency on MCL1_dep->Apoptosis_Cancer PARPi PARP Inhibitor PARPi->DDR_dep Inhibits MCL1i MCL1 Inhibitor MCL1i->MCL1_dep Inhibits

Caption: PBRM1 synthetic lethality signaling and therapeutic targets.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or No Inhibitor Activity Incorrect Concentration: The dose may be too low to elicit a response.Perform a dose-response experiment (e.g., 0.01 µM to 50 µM) to determine the IC50 for your specific cell line and assay.[11]
Solubility Issues: The compound is not fully dissolved in DMSO or has precipitated upon dilution in aqueous media.Ensure the inhibitor is completely dissolved in high-quality, anhydrous DMSO. Prepare fresh serial dilutions for each experiment and visually inspect for precipitation.[11]
Cell Line Insensitivity: The chosen cell line may not depend on the pathway you are targeting for its survival.Confirm the PBRM1 status (WT vs. mutant/KO) of your cell line. Use an isogenic pair to validate that the effect is PBRM1-dependent.[5]
Compound Degradation: Improper storage has led to a loss of activity.Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]
High Cell Toxicity or Off-Target Effects Concentration Too High: Excessive concentrations can cause non-specific cytotoxicity.Lower the inhibitor concentration. Use concentrations around the determined IC50 for mechanism-of-action studies.[11]
Prolonged Incubation: Long exposure times may induce general toxicity unrelated to the specific mechanism.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.[12]
Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) are toxic to cells.Ensure the final DMSO concentration in the culture medium is consistent across all wells and is typically below 0.5%.
Discrepancy Between Biochemical and Cellular Assays Poor Cell Permeability: The inhibitor is potent against the isolated protein but cannot efficiently enter the cell or reach its target.Consider using a different compound or modifying the delivery method. Cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) can confirm intracellular binding.[12]
Serum Protein Binding: The inhibitor binds to proteins (e.g., albumin) in the fetal bovine serum (FBS), reducing its effective concentration.Test the inhibitor's efficacy in lower serum conditions (e.g., 2% FBS), if tolerated by the cells for the duration of the experiment.[12]
Active Efflux: The compound is being actively pumped out of the cell by efflux pumps (e.g., P-glycoprotein).Test for synergy with known efflux pump inhibitors to see if this restores cellular activity.

Experimental Workflows and Protocols

General Workflow for Evaluating PBRM1-Targeted Agents

start Start: Hypothesis (e.g., PARPi is synthetic lethal with PBRM1 loss) cell_selection 1. Cell Line Selection - PBRM1-WT (e.g., 786-O) - PBRM1-KO/mutant (e.g., OSRC-2) start->cell_selection dose_response 2. Dose-Response Assay (e.g., CellTiter-Glo, 72h) Determine IC50 values cell_selection->dose_response data_analysis1 3. Data Analysis Compare IC50 (WT vs. KO) Is there a significant difference? dose_response->data_analysis1 yes_node Yes data_analysis1->yes_node no_node No data_analysis1->no_node mechanism_assays 4. Mechanism of Action Assays - Apoptosis (Caspase-Glo) - Western Blot (PARP cleavage, γH2AX) - Colony Formation Assay yes_node->mechanism_assays troubleshoot Troubleshoot (See Guide) no_node->troubleshoot conclusion Conclusion: Inhibitor shows PBRM1-dependent efficacy mechanism_assays->conclusion

Caption: General experimental workflow for inhibitor evaluation.

Protocol 1: Cell Viability Assay (Luminescent)

This protocol is adapted for reagents like CellTiter-Glo® to quantify ATP levels as an indicator of metabolically active cells.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound in PBRM1-WT versus PBRM1-KO/mutant cell lines.

Materials:

  • PBRM1 isogenic pair of cell lines

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • PBRM1-targeted inhibitor compound

  • Vehicle (e.g., sterile DMSO)

  • Opaque-walled 96-well plates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 90 µL of medium).

    • Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 10-point serial dilution of the inhibitor in complete culture medium at 10X the final desired concentration.

    • Include a vehicle-only control.

    • Carefully add 10 µL of the 10X inhibitor dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for a specified period (typically 72 hours) at 37°C, 5% CO₂.[9]

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: calculate the percentage of viability for each concentration relative to the vehicle control wells ((Sample RLU / Vehicle RLU) * 100).

    • Use graphing software (e.g., GraphPad Prism) to plot the normalized data against the log of the inhibitor concentration and fit a non-linear regression curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Caspase Activity)

This protocol uses the Caspase-Glo® 3/7 Assay to measure caspase activity, a key hallmark of apoptosis.[9]

Objective: To quantify the induction of apoptosis by an inhibitor.

Materials:

  • Cells seeded and treated in an opaque-walled 96-well plate as described in Protocol 1.

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Treatment: Seed and treat cells with the inhibitor at 1X, 5X, and 10X the determined IC50 for 24-48 hours. Include vehicle-treated and untreated controls.

  • Reagent Preparation: Follow the steps from the Cell Viability Assay (Protocol 1) for equilibrating the plate to room temperature.

  • Assay Measurement:

    • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

    • Mix by gentle shaking for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the fold-change in caspase activity for treated samples relative to the vehicle control.

    • Use statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed increase in apoptosis.

Troubleshooting Workflow Diagram

cluster_yes Effect is NOT PBRM1-Specific cluster_no Effect is PBRM1-Specific (or lack thereof) start Unexpected Results (e.g., No Efficacy, High Toxicity) q1 Is the effect seen in both WT and KO cell lines? start->q1 cluster_yes cluster_yes q1->cluster_yes Yes cluster_no cluster_no q1->cluster_no No a1 Cause: Off-target toxicity or general cytotoxicity s1 Solution: - Lower the concentration - Reduce incubation time - Test a more selective inhibitor a1->s1 q2 Was the IC50 > 10µM (Low Potency)? a2 Cause: Poor solubility, compound degradation, or low cell permeability q2->a2 q3 Were results variable between experiments? q2->q3 No s2 Solution: - Check compound integrity (LC-MS) - Ensure full solubilization - Perform target engagement assay (CETSA) a2->s2 a3 Cause: Inconsistent cell seeding, reagent prep, or freeze-thaw cycles q3->a3 s3 Solution: - Standardize cell passage number - Use calibrated pipettes - Aliquot stock solutions a3->s3 cluster_no->q2

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Interpreting PBRM1's Context-Dependent Functions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying Polybromo-1 (PBRM1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to PBRM1's multifaceted and context-dependent roles in cellular processes and disease.

Frequently Asked Questions (FAQs)

Q1: Why is PBRM1 described as both a tumor suppressor and a tumor promoter?

A1: The functional role of PBRM1 is highly context-dependent, varying with the cancer type and the status of other key cellular proteins.[1][2][3]

  • Tumor Suppressor: In clear cell renal cell carcinoma (ccRCC), PBRM1 is one of the most frequently mutated genes, with loss-of-function mutations being an early event in tumorigenesis.[4][5] In this context, PBRM1 deficiency, often occurring after VHL alteration, promotes tumor growth.[2][4] Its tumor-suppressive role in ccRCC is linked to its function within the PBAF chromatin remodeling complex, which influences DNA repair, cell cycle control, and response to hypoxia.[6][7]

  • Tumor Promoter: Conversely, in cancers like prostate cancer, PBRM1 can act as a tumor promoter.[3] This oncogenic function is associated with its role in regulating gene expression programs that contribute to cell migration and immunosuppressive phenotypes.[8]

The dual role of PBRM1 highlights the importance of considering the specific cellular and genetic background when interpreting its function.

Q2: How do I choose an appropriate cell line model to study PBRM1 function?

A2: The choice of cell line is critical for accurately investigating PBRM1's context-dependent functions.

  • For studying tumor suppression: ccRCC cell lines with known PBRM1 mutation status are ideal. For example, using isogenic cell line pairs where PBRM1 has been knocked out (e.g., using CRISPR/Cas9) in a wild-type background allows for direct comparison of cellular phenotypes.[4][9] Re-expression of wild-type PBRM1 in a mutant cell line is another valid approach to rescue function.[9]

  • For studying oncogenic roles: Cell lines from cancers where PBRM1 is not frequently lost, such as certain prostate cancer cell lines, may be more appropriate.[3]

  • Verification is key: Always verify the PBRM1 expression status (both mRNA and protein levels) and the integrity of the PBAF complex in your chosen cell line.[10]

Q3: What are the functional consequences of different types of PBRM1 mutations?

A3: PBRM1 mutations are diverse, with truncating mutations being the most common type across various cancers.[11][12]

  • Loss-of-function: The majority of PBRM1 mutations are thought to result in a loss of protein function.[11] This can lead to a destabilized PBAF complex and altered chromatin remodeling, impacting the expression of PBRM1 target genes.[6]

  • Dominant-negative effects: Some mutant forms of PBRM1 may exert dominant-negative effects, interfering with the function of any remaining wild-type protein.

  • Interpreting significance: The functional impact of a specific mutation should be experimentally validated. Simply identifying a mutation is not sufficient to conclude its effect on protein function.

Troubleshooting Guides

Issue 1: Inconsistent results in cellular assays with PBRM1 inhibitors.

  • Potential Cause: Compound degradation, cell line instability, or variable cell density.[13]

  • Troubleshooting Steps:

    • Fresh Compound Dilutions: Prepare fresh dilutions of your PBRM1 inhibitor from a frozen stock for each experiment to avoid degradation.[13]

    • Cell Line Authentication: Regularly authenticate your cell line and use cells within a consistent and low passage number range.[13]

    • Consistent Cell Seeding: Seed cells at a consistent density to ensure a uniform effective inhibitor concentration per cell.[13]

    • Orthogonal Assays: Validate findings with an orthogonal assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm target engagement.[13]

Issue 2: Insolubility of PBRM1 inhibitors in cell culture media.

  • Potential Cause: Low aqueous solubility of the small molecule inhibitor, leading to precipitation when diluted from a DMSO stock into aqueous media.[14]

  • Troubleshooting Steps:

    • Verify Stock Solution: Ensure your inhibitor stock solution in DMSO is fully dissolved. Gentle warming (37°C) and vortexing can help.[14]

    • Rapid Dilution in Warm Media: Warm the cell culture media to 37°C and add the required volume of the inhibitor stock while vortexing to promote rapid dispersal.[14]

    • Immediate Use: Use the freshly prepared media containing the inhibitor immediately.[14]

    • Co-solvent System: For persistent insolubility, consider a co-solvent system, but be sure to test for any effects on your specific cell line.[14]

Issue 3: Low potency of PBRM1 inhibitors in cellular assays.

  • Potential Cause: The cellular context, including PBRM1 expression levels and pathway dependence, is crucial for observing a response.[10]

  • Troubleshooting Steps:

    • Verify PBRM1 Expression: Confirm the expression level of PBRM1 in your chosen cell line by Western blot or qPCR. Cell lines with low or no PBRM1 will not respond to a PBRM1-specific inhibitor.[10]

    • Assess Pathway Dependence: Ensure your cell line is dependent on the PBRM1-regulated pathway for the phenotype you are measuring.[10]

    • Optimize Assay Readout: Use a sensitive and direct readout of PBRM1 function, such as measuring the expression of a known PBRM1 target gene by RT-qPCR.[10]

Quantitative Data Summary

Table 1: Frequency of PBRM1 Mutations in Various Cancers

Cancer TypePBRM1 Mutation FrequencyCitation(s)
Clear Cell Renal Cell Carcinoma (ccRCC)28% - 55%[4]
Chordomas11% - 59%[4]
Cholangiocarcinomas12% - 23%[4]
Mesotheliomas7% - 20%[4]
Endometrial Carcinomas12%[4]
Non–Small Cell Lung Cancers (NSCLC)3%[4]
Pan-Cancer (across all types)~3.8%[11]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Identify PBRM1 Interacting Proteins

This protocol is used to isolate PBRM1 and its interacting proteins from cell lysates.

  • Cell Lysis: Lyse cells expressing endogenous or tagged PBRM1 in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PBRM1 antibody or control IgG overnight at 4°C.

  • Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against potential interacting partners or by mass spectrometry for unbiased identification.[15][16]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms that a PBRM1 inhibitor binds to PBRM1 within a cellular context.

  • Cell Treatment: Treat cells with the PBRM1 inhibitor or a vehicle control.

  • Heating: Harvest and resuspend the cells. Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C) for a short period.

  • Lysis and Separation: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the amount of soluble PBRM1 in each sample by Western blotting using a PBRM1-specific antibody.

  • Data Analysis: Plot the amount of soluble PBRM1 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[17]

Visualizations

PBRM1_Signaling_Pathways PBRM1 in Key Signaling Pathways cluster_PBAF PBAF Complex cluster_HIF Hypoxia Response cluster_p53 p53 Pathway cluster_DNA_Repair DNA Damage Response PBRM1 PBRM1 ARID2 ARID2 PBRM1->ARID2 interacts SMARCA4 SMARCA4 PBRM1->SMARCA4 interacts HIF1a HIF1a PBRM1->HIF1a regulates translation YTHDF2 YTHDF2 PBRM1->YTHDF2 interacts p21 p21 PBRM1->p21 induces transcription YTHDF2->HIF1a binds mRNA p53 p53 p53->PBRM1 induces degradation PARP_inhibitor PARP_inhibitor PBRM1_deficient_cell PBRM1-deficient cell PARP_inhibitor->PBRM1_deficient_cell synthetic lethality ATR_inhibitor ATR_inhibitor ATR_inhibitor->PBRM1_deficient_cell synthetic lethality

Caption: PBRM1's involvement in key cellular signaling pathways.

Caption: A typical experimental workflow for PBRM1 inhibitor evaluation.

References

Technical Support Center: Enhancing the Stability of PBRM1 Inhibitors in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with PBRM1 inhibitors. Our goal is to help you enhance the stability and reliability of these compounds in your biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of PBRM1 inhibitors in biological assays?

A1: The instability of PBRM1 and other small molecule inhibitors in biological assays can typically be attributed to two main factors:

  • Chemical Degradation: This can be influenced by environmental factors such as temperature, pH, light exposure, and oxidative stress.[1][2] For example, compounds containing ester or lactone groups are susceptible to hydrolysis, particularly at non-neutral pH.[1]

  • Poor Solubility: Many inhibitors have low aqueous solubility and can precipitate when diluted from a DMSO stock into an aqueous assay buffer or cell culture media.[1][3][4] This precipitation reduces the effective concentration of the inhibitor, leading to inaccurate and inconsistent results.[4][5]

Q2: How can I improve the solubility of my PBRM1 inhibitor in aqueous buffers?

A2: To improve solubility and prevent precipitation, consider the following strategies:

  • Optimized Dilution: Instead of a single large dilution, perform serial dilutions. Also, adding the inhibitor stock solution to warm media while vortexing can aid in rapid dispersal and prevent localized high concentrations that lead to precipitation.[3]

  • Use of Co-solvents: For inhibitors with significant solubility challenges, a co-solvent system can be employed. A common formulation includes DMSO, PEG300, and Tween-80.[3] However, it is crucial to test the effect of any co-solvent on your specific cell line and assay.

  • Inclusion of Solubilizing Agents: In some cases, adding a small amount of a biocompatible surfactant or cyclodextrin (B1172386) to the assay buffer can enhance solubility. This should be done cautiously as these agents can interfere with assay performance.[1]

Q3: What is the recommended method for preparing and storing PBRM1 inhibitor stock solutions?

A3: Proper preparation and storage are critical for maintaining the integrity of your inhibitor.

  • Solvent Choice: High-quality, anhydrous DMSO is the most common solvent for dissolving PBRM1 inhibitors.[3][4] Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid cellular toxicity.[1]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the inhibitor in 100% DMSO.[3] Gentle warming to 37°C or sonication can be used to aid dissolution, but the impact on compound stability should be verified.[1]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[6] It is generally not recommended to pre-mix and store media containing the inhibitor, as its stability in aqueous solutions over time may be limited.[3]

Q4: My PBRM1 inhibitor shows low efficacy in cell-based assays. What are the potential causes?

A4: Several factors can contribute to the suboptimal performance of a PBRM1 inhibitor in a cellular context:

  • Poor Compound Solubility and Stability: As discussed, precipitation or degradation of the inhibitor will reduce its effective concentration.[4]

  • Low Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[4]

  • Cell Line Specificity: The biological importance of PBRM1 may vary across different cell lines, leading to different sensitivities to inhibition.[4] For instance, the LNCaP prostate cancer cell line has shown sensitivity to PBRM1 inhibition.[6]

  • Assay-Specific Issues: The chosen assay may not be sensitive enough, or the endpoint measured may not be appropriate to detect the biological effects of the inhibitor.[4]

  • Compound Degradation: The inhibitor may be unstable under assay conditions or rapidly metabolized by the cells.[4]

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Dilution into Aqueous Buffer

Symptoms: A cloudy precipitate is observed when the DMSO stock solution of the PBRM1 inhibitor is added to the assay buffer or cell culture medium.

Possible Cause Recommended Solution(s)
Exceeded Solubility Limit Reduce the final concentration of the inhibitor.[1]
Suboptimal Dilution Method Perform serial dilutions instead of a single large dilution step.[1] Add the stock solution to warm (37°C) media while vortexing to ensure rapid and thorough mixing.[3]
Inappropriate Solvent If DMSO is problematic, consider other solvents, ensuring they are compatible with your assay.[1]
Low Aqueous Solubility Consider using a co-solvent system (e.g., DMSO, PEG300, Tween-80) or adding a biocompatible surfactant, with careful validation of their effects on the assay.[1][3]
Issue 2: Inconsistent or No Inhibitor Activity in Assays

Symptoms: High variability between experimental replicates or a complete lack of a dose-dependent effect.

Possible Cause Recommended Solution(s)
Incorrect Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. A common starting range is 0.1 µM to 10 µM.[6]
Inhibitor Degradation Verify the identity and purity of the compound using analytical methods like LC-MS. Store stock solutions properly at -20°C or -80°C and avoid multiple freeze-thaw cycles.[4][6] Prepare fresh dilutions for each experiment.[6]
Cell Line Insensitivity Choose cell lines with a known dependence on PBRM1 for the phenotype being measured.[6]
Insufficient Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[4]
Target Engagement Issues Confirm that the inhibitor is reaching and binding to PBRM1 within the cell using techniques like the Cellular Thermal Shift Assay (CETSA).[4]
Serum Protein Binding Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its free concentration. Consider reducing the FBS percentage during treatment if tolerated by the cells.[4]

Quantitative Data Summary

The following table summarizes the binding affinities and inhibitory concentrations of various PBRM1 bromodomain inhibitors.

CompoundTargetKd (μM)IC50 (μM)Assay Type
Pbrm1-BD2-IN-1PBRM1-BD20.70.2Biochemical
Pbrm1-BD2-IN-2PBRM1-BD29.31.0Biochemical
Pbrm1-BD2-IN-5PBRM1-BD21.5-Biochemical
Compound 11PBRM1-BD29.3-Isothermal Titration Calorimetry (ITC)
Compound 15PBRM1-BD2-~0.2AlphaScreen
Compound 16PBRM1-BD2-~0.2AlphaScreen

Data compiled from multiple sources.[3][7]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is for assessing the effect of a PBRM1 inhibitor on cell proliferation using a resazurin-based reagent.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]

  • Compound Preparation: Prepare a serial dilution of the PBRM1 inhibitor in culture medium. It is recommended to prepare a 2X stock of the final concentrations.[4]

  • Treatment: Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.[4][6]

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.[4]

  • Reagent Addition: Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.[4]

  • Measurement: Incubate the plate for 1-4 hours at 37°C and then measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.[4][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4][6]

Protocol 2: Western Blot for Downstream Target Modulation

This protocol assesses the effect of a PBRM1 inhibitor on the protein levels of downstream targets.

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of the PBRM1 inhibitor and a vehicle control for the desired time.[6]

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against a downstream target of the PBRM1-regulated pathway (e.g., phosphorylated forms of AKT or mTOR pathway components) overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[4]

Visualizations

PBRM1_Signaling_Pathway PBRM1 Signaling and Mechanism of Inhibition PBRM1 PBRM1 (in PBAF complex) Histones Acetylated Histones PBRM1->Histones Binds to Chromatin Chromatin Remodeling Histones->Chromatin Initiates Gene_Expression Gene Expression (e.g., AKT-mTOR, NF-κB pathways) Chromatin->Gene_Expression Regulates Cell_Outcomes Cellular Outcomes (Proliferation, Apoptosis, Migration) Gene_Expression->Cell_Outcomes Influences Inhibitor PBRM1 Inhibitor Inhibitor->PBRM1 Blocks Binding

Caption: PBRM1 signaling and mechanism of inhibition.

Experimental_Workflow Troubleshooting Workflow for PBRM1 Inhibitor Instability Start Start: Inconsistent/ Low Inhibitor Activity Check_Solubility Check for Precipitation Start->Check_Solubility Optimize_Dilution Optimize Dilution Protocol (e.g., serial dilution, vortexing) Check_Solubility->Optimize_Dilution Yes Check_Stability Assess Compound Stability Check_Solubility->Check_Stability No Use_Cosolvents Use Co-solvents/ Solubilizing Agents Optimize_Dilution->Use_Cosolvents Use_Cosolvents->Check_Stability Fresh_Prep Prepare Fresh Solutions for Each Experiment Check_Stability->Fresh_Prep Degradation Suspected Validate_Assay Validate Assay Parameters Check_Stability->Validate_Assay Stable Verify_Storage Verify Proper Storage (-20°C/-80°C, aliquots) Fresh_Prep->Verify_Storage Verify_Storage->Validate_Assay Time_Course Perform Time-Course Experiment Validate_Assay->Time_Course Inconsistent End Consistent Activity Validate_Assay->End Consistent Dose_Response Optimize Concentration (Dose-Response) Time_Course->Dose_Response Dose_Response->End

References

troubleshooting variability in PBRM1 expression analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting variability in Polybromo-1 (PBRM1) expression analysis.

Frequently Asked Questions (FAQs)

Q1: What is PBRM1 and what is its primary function?

PBRM1, also known as BAF180, is a large protein that functions as a key subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex.[1] This complex is a specific form of the larger SWI/SNF family of complexes, which play a critical role in regulating gene expression by altering chromatin structure.[2][3][4] PBRM1 helps target the PBAF complex to specific locations on the genome, influencing processes like transcription, cell cycle control, and DNA damage repair.[5][6] Mutations or loss of PBRM1 are frequently observed in cancers, most notably clear cell renal cell carcinoma (ccRCC), where it acts as a tumor suppressor.[3][7][8]

Q2: What is the expected molecular weight of PBRM1 in a Western Blot?

The full-length human PBRM1 protein has a predicted molecular weight of approximately 180-190 kDa.[5] However, the apparent molecular weight on an SDS-PAGE gel can vary depending on post-translational modifications and the specific isoform being expressed. Several transcript variants for PBRM1 exist, which may result in different protein isoforms.[9] Always consult the datasheet for the specific antibody you are using and include a positive control cell lysate known to express PBRM1 to confirm the band identity.[1]

Q3: Where is PBRM1 localized within the cell?

PBRM1 is primarily a nuclear protein, consistent with its role in chromatin remodeling.[5][8] Immunofluorescence and cellular fractionation experiments have confirmed its localization to the nucleus.[5] In some cancer cell lines, cytoplasmic localization has also been observed, which may represent an altered or pathological state.[5]

Q4: Why might I see multiple bands for PBRM1 in my Western Blot?

Observing multiple bands can be due to several factors:

  • Protein Isoforms: The PBRM1 gene has multiple transcript variants, which can be translated into different protein isoforms of varying sizes.[9]

  • Post-Translational Modifications (PTMs): PBRM1 undergoes PTMs such as phosphorylation, which can alter its migration on an SDS-PAGE gel.[6][10]

  • Protein Degradation: PBRM1 is a large protein and can be susceptible to degradation by proteases during sample preparation. This can result in smaller, lower molecular weight bands.[11] Using fresh samples and protease inhibitors is crucial.[1][11]

  • Antibody Non-Specificity: The antibody may be cross-reacting with other proteins. Ensure your antibody has been validated for the application you are using.

Q5: Which cell lines are suitable positive and negative controls for PBRM1 expression?

  • Positive Controls: Many renal cell carcinoma cell lines (e.g., 786-O, A-704 with PBRM1 restored), prostate cancer cell lines (e.g., LNCaP, DU-145), and HEK-293 cells express PBRM1.[5][12][13]

  • Negative Controls: Some cancer cell lines, like the breast cancer cell line HCC1143, are known to be negative for PBRM1 expression.[6] Cell lines with confirmed homozygous deletions or truncating mutations in the PBRM1 gene can also serve as negative controls.

PBRM1 Analysis Troubleshooting Guide

This guide addresses specific issues that may arise during Western Blotting, Immunohistochemistry (IHC), and quantitative Real-Time PCR (qRT-PCR) for PBRM1.

General Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing issues with PBRM1 expression analysis.

cluster_Start Problem Identification cluster_Investigation Investigation Steps cluster_Resolution Resolution Start Inconsistent or Unexpected PBRM1 Expression Results Sample 1. Check Sample Quality (Lysis, Degradation, Fixation) Start->Sample Reagent 2. Verify Reagent Integrity (Antibody, Primers, Buffers) Sample->Reagent Sample OK? Protocol 3. Review Experimental Protocol (Incubation times, Temps, Concentrations) Reagent->Protocol Reagents OK? Controls 4. Assess Controls (Positive/Negative Controls, Housekeeping Gene) Protocol->Controls Protocol Followed? Optimize Optimize Protocol Parameters (e.g., Titrate Antibody, Adjust Annealing Temp) Controls->Optimize Controls Failed? Rerun Rerun Experiment Controls->Rerun Controls OK? Validate Re-validate Key Reagents Optimize->Validate Validate->Rerun

A logical workflow for troubleshooting PBRM1 experiments.
Western Blotting

Q: I see no PBRM1 signal or a very weak signal in my Western Blot. What should I do?

  • A: First, confirm that your target cells or tissues are expected to express PBRM1. Run a positive control lysate.[1] If the positive control works, the issue may be with your experimental samples.

    • Insufficient Protein Load: PBRM1 may be a low-abundance protein. Increase the amount of protein loaded to at least 20-30 µg.[1]

    • Inefficient Nuclear Extraction: Since PBRM1 is a nuclear protein, ensure your lysis buffer and protocol are optimized for nuclear protein extraction. Brief sonication of the lysate on ice can help release nuclear proteins.[1]

    • Poor Antibody Activity: The primary antibody may be inactive. Use a fresh antibody dilution and ensure it has been stored correctly.[14] Try extending the primary antibody incubation time, for example, overnight at 4°C.[14]

    • Inefficient Transfer: Confirm successful protein transfer from the gel to the membrane using Ponceau S staining.[1] For large proteins like PBRM1 (~180 kDa), optimize transfer time and voltage, or consider using an overnight wet transfer system at a lower voltage.

Q: My Western Blot has high background, obscuring the PBRM1 band.

  • A: High background can result from several factors:

    • Insufficient Blocking: Increase the blocking time to 1-2 hours at room temperature or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[15]

    • Excessive Antibody Concentration: The primary or secondary antibody concentration may be too high. Perform a titration to find the optimal concentration.[14]

    • Inadequate Washing: Increase the number and duration of washes with TBST after antibody incubations to remove unbound antibodies.[1]

Immunohistochemistry (IHC)

Q: I am not getting any specific nuclear staining for PBRM1 in my FFPE tissue sections.

  • A: This is a common issue with IHC for nuclear proteins in FFPE tissues.

    • Antigen Retrieval: This is the most critical step. The PBRM1 epitope may be masked by formalin cross-linking. You may need to optimize the antigen retrieval method. Try both heat-induced epitope retrieval (HIER) with different buffers (e.g., citrate (B86180) buffer pH 6.0 or Tris/EDTA pH 9.0) and proteolytic-induced epitope retrieval (PIER).[16][17]

    • Antibody Permeabilization: Ensure adequate permeabilization of the nuclear membrane by including a detergent like Triton X-100 in your blocking and antibody dilution buffers.

    • Primary Antibody Incubation: A longer incubation time, such as overnight at 4°C, may be necessary to allow the antibody to penetrate the tissue and bind to the target.[17]

    • Antibody Validation: Confirm that the antibody you are using has been validated for IHC on FFPE tissues. Not all antibodies that work for Western Blotting are suitable for IHC.

Q: I see high non-specific cytoplasmic staining in my IHC.

  • A: This can obscure the specific nuclear signal.

    • Inadequate Blocking: Ensure you are blocking endogenous peroxidase activity (if using an HRP-based detection system) and non-specific protein binding sites (e.g., using normal serum from the same species as the secondary antibody).

    • Primary Antibody Concentration: A high primary antibody concentration can lead to non-specific binding. Titrate your antibody to find the lowest concentration that gives a specific signal with low background.

    • Tissue Handling: Over-fixation or necrosis in the tissue can lead to non-specific staining. Ensure proper tissue fixation and processing.[18]

Quantitative Real-Time PCR (qRT-PCR)

Q: My qRT-PCR results for PBRM1 mRNA show high variability between replicates.

  • A: Variability in qRT-PCR can stem from multiple sources.

    • RNA Quality and Quantity: Ensure your RNA is high quality (RIN > 8) and free of genomic DNA contamination. Perform a DNase treatment step. Use a consistent amount of RNA for cDNA synthesis across all samples.

    • Reverse Transcription (RT) Efficiency: The RT step can be a major source of variability. Ensure consistent master mix preparation and thermal cycling conditions. Using a mix of oligo(dT) and random hexamers for priming can sometimes improve consistency for long transcripts.[19]

    • Primer Design: Poorly designed primers can lead to inefficient amplification or the formation of primer-dimers. Design primers to span an exon-exon junction to avoid amplifying any contaminating gDNA. Validate primer efficiency with a standard curve.[20]

    • Pipetting Errors: qRT-PCR is very sensitive to small volume variations. Ensure your pipettes are calibrated and use careful technique when setting up reactions.[19]

Q: The PBRM1 amplification signal appears very late (high Cq value) or not at all.

  • A: This indicates low or no target mRNA.

    • Low Expression: PBRM1 may be expressed at very low levels in your cells or tissue. You may need to start with a larger amount of total RNA for your cDNA synthesis.

    • RNA Degradation: If your RNA quality is poor, the PBRM1 transcript may be degraded. Use fresh samples and an appropriate RNA stabilization solution.

    • Inefficient Primers or Probe: The primers or probe may not be optimal. Test new primer sets or optimize the annealing temperature using a gradient PCR.[19][21]

    • PCR Inhibition: Contaminants from the RNA extraction process can inhibit the PCR reaction. Ensure your RNA is clean.[20]

Data & Reagents

Table 1: PBRM1 Antibody Recommendations
Antibody (Clone)HostApplicationsRecommended DilutionVendor (Cat. No.)
PBRM1/BAF180 (E9X2Z)RabbitWB, IP, ChIP1:1000 (WB)Cell Signaling Technology (#89123)[6]
PBRM1/BAF180 (D3F7O)RabbitWB, IP1:1000 (WB)Cell Signaling Technology (#91894)[10]
PBRM1 PolyclonalRabbitWB, IP, IHC1:1000 (WB), 1:200 (IHC)Proteintech (12563-1-AP)[12], Abclonal (A0334)[16]

Note: Optimal dilutions should be determined experimentally by the user.

Table 2: Suggested qRT-PCR Primers for Human PBRM1
PrimerSequence (5' to 3')Amplicon Size (bp)
PBRM1 ForwardTGAAGCAGCTGAAGGAGGAG~150
PBRM1 ReverseGCTTCATCTGGTTGGTGAGG~150
GAPDH ForwardGAAGGTGAAGGTCGGAGTCA~226
GAPDH ReverseTTGAGGTCAATGAAGGGGTC~226

Note: These are example primers. It is critical to validate primer specificity and efficiency for your experimental setup.

Experimental Protocols & Workflows

Western Blot Protocol for PBRM1

This protocol is designed for detecting PBRM1 in whole-cell or nuclear extracts.

cluster_Prep Sample Preparation cluster_Blot Blotting Procedure Lysis 1. Cell Lysis (Ice-cold RIPA buffer + Protease Inhibitors) Sonicate 2. Sonication (Optional) (Briefly, on ice to shear DNA & release nuclear proteins) Lysis->Sonicate Centrifuge 3. Clarification (12,000 x g for 15 min at 4°C) Sonicate->Centrifuge Quantify 4. Protein Quantification (BCA Assay) Centrifuge->Quantify Load 5. SDS-PAGE (Load 20-30 µg protein/lane) Quantify->Load Transfer 6. Protein Transfer (PVDF membrane, wet transfer recommended) Load->Transfer Block 7. Blocking (5% non-fat milk or BSA in TBST for 1 hr) Transfer->Block Primary 8. Primary Antibody Incubation (e.g., 1:1000 dilution, overnight at 4°C) Block->Primary Wash1 9. Washing (3 x 10 min with TBST) Primary->Wash1 Secondary 10. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) Wash1->Secondary Wash2 11. Final Washes (3 x 10 min with TBST) Secondary->Wash2 Detect 12. Detection (ECL Substrate and Imaging) Wash2->Detect

A step-by-step workflow for PBRM1 Western Blot analysis.
  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold RIPA or NP40 buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[1]

    • To ensure the release of nuclear proteins like PBRM1, sonicate the lysate briefly on ice.[1]

    • Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

    • Transfer the supernatant to a new pre-chilled tube and determine the total protein concentration using a BCA Protein Assay Kit.[1]

  • SDS-PAGE and Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 6-8% Tris-glycine polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane. A wet transfer (e.g., 100V for 90-120 minutes or overnight at 20V) is recommended for a large protein like PBRM1.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15]

    • Incubate the membrane with a validated primary antibody against PBRM1 (e.g., at 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

    • Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Repeat the washing step.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Immunohistochemistry (IHC) Protocol for PBRM1 on FFPE Sections

cluster_Prep Tissue Preparation cluster_Stain Staining Procedure cluster_Final Final Steps Deparaffinize 1. Deparaffinize & Rehydrate (Xylene and Ethanol (B145695) series) AntigenRetrieval 2. Antigen Retrieval (HIER: Tris/EDTA pH 9.0, 95°C for 20 min) Deparaffinize->AntigenRetrieval PeroxidaseBlock 3. Peroxidase Block (3% H2O2 for 10 min) AntigenRetrieval->PeroxidaseBlock ProteinBlock 4. Protein Block (Normal serum for 30 min) PeroxidaseBlock->ProteinBlock Primary 5. Primary Antibody Incubation (e.g., 1:200 dilution, overnight at 4°C) ProteinBlock->Primary Secondary 6. Secondary Antibody Incubation (Biotinylated secondary Ab) Primary->Secondary Detection 7. Detection (Streptavidin-HRP and DAB substrate) Secondary->Detection Counterstain 8. Counterstain (Hematoxylin) Detection->Counterstain Dehydrate 9. Dehydrate & Mount Counterstain->Dehydrate

A generalized workflow for PBRM1 Immunohistochemistry.
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a retrieval solution (e.g., Tris/EDTA buffer, pH 9.0) and heating in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.[16]

    • Allow slides to cool to room temperature in the buffer.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Rinse with wash buffer (e.g., PBS).

    • Block non-specific binding sites with a protein block (e.g., 5% normal goat serum) for 30 minutes.

    • Incubate with the primary PBRM1 antibody (e.g., at 1:200 dilution) in a humidified chamber overnight at 4°C.[22]

    • Rinse and incubate with a biotinylated secondary antibody for 30-60 minutes.

    • Rinse and incubate with a streptavidin-HRP conjugate.

    • Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate, monitoring under a microscope.

  • Final Steps:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear with xylene.

    • Mount with a permanent mounting medium.

qRT-PCR Protocol for PBRM1 mRNA Expression

cluster_RNA RNA to cDNA cluster_qPCR qPCR Reaction RNA_Extract 1. RNA Extraction (From cells/tissue) DNase 2. DNase Treatment (To remove gDNA contamination) RNA_Extract->DNase Quantify 3. RNA Quantification & Quality Check (e.g., NanoDrop, Bioanalyzer) DNase->Quantify cDNA_Synth 4. cDNA Synthesis (Reverse Transcription) Quantify->cDNA_Synth Reaction_Setup 5. Reaction Setup (Mix cDNA, Primers, SYBR Green Master Mix) cDNA_Synth->Reaction_Setup Run_qPCR 6. Run qPCR Instrument (Denaturation, Annealing, Extension cycles) Reaction_Setup->Run_qPCR Melt_Curve 7. Melt Curve Analysis (To check for specificity and primer-dimers) Run_qPCR->Melt_Curve Analysis 8. Data Analysis (Relative quantification using ΔΔCt method) Melt_Curve->Analysis

Workflow for quantifying PBRM1 mRNA via qRT-PCR.
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cell pellets or tissues using a column-based kit or Trizol-based method.

    • Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA.

    • Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess integrity using gel electrophoresis or a Bioanalyzer.

    • Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcriptase kit with a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix in a 96-well plate. For a 20 µL reaction, typically use: 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

    • Include a no-template control (NTC) for each primer set to check for contamination.[19]

    • Run the plate on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • After the run, perform a melt curve analysis to verify the specificity of the amplified product.

    • Determine the quantification cycle (Cq) for PBRM1 and a validated housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative expression of PBRM1 mRNA using the ΔΔCt method.[23]

PBRM1 Signaling Pathway Context

PBRM1 is a core component of the PBAF chromatin remodeling complex. This complex does not act in isolation but is a crucial effector in various signaling pathways that control cell growth, differentiation, and response to stress.

cluster_PBAF PBAF Complex cluster_Function Cellular Functions cluster_Pathways Associated Pathways PBRM1 PBRM1 (Targeting Subunit) BRG1 SMARCA4/BRG1 (ATPase Engine) Remodeling Chromatin Remodeling (Nucleosome Sliding/Ejection) PBRM1->Remodeling Binds Acetylated Histones ARID2 ARID2 BRG1->Remodeling ATP Hydrol. Other Other Subunits (BAF47, etc.) Transcription Transcriptional Regulation Remodeling->Transcription DNARepair DNA Damage Response Remodeling->DNARepair CellCycle Cell Cycle Control Remodeling->CellCycle HIF HIF Pathway Transcription->HIF Regulates Hypoxia Response NFkB NF-κB Pathway Transcription->NFkB Loss can activate NF-κB p53 p53 Pathway DNARepair->p53 Interacts with p53 Signaling

PBRM1's role within the PBAF complex and major pathways.

The PBAF complex, through the action of subunits like PBRM1, binds to specific regions of chromatin, often marked by acetylated histones.[24] Using the energy from ATP hydrolysis provided by the BRG1 subunit, it physically alters the chromatin landscape. This remodeling activity is essential for:

  • Transcriptional Regulation: By making DNA more or less accessible to transcription factors, PBAF can activate or repress gene expression. This impacts numerous downstream pathways. In ccRCC, loss of PBRM1 is often linked to aberrant activation of the Hypoxia-Inducible Factor (HIF) pathway.[25]

  • DNA Damage Response (DDR): PBRM1 is involved in the cellular response to DNA double-strand breaks, helping to facilitate repair and maintain genomic stability.[3][6] This function often involves coordination with the p53 signaling pathway.[25]

  • Cell Cycle Control: The SWI/SNF complexes regulate the expression of key cell cycle genes, thereby preventing uncontrolled cell proliferation.[5][10]

  • NF-κB Pathway: In some contexts, the loss of PBRM1 can lead to the aberrant activation of the pro-tumorigenic NF-κB pathway.[8][26]

References

Technical Support Center: Overcoming Resistance in PBRM1-Deficient Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating therapeutic strategies for PBRM1-deficient cancers. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to support your experimental work in overcoming therapeutic resistance.

Frequently Asked Questions (FAQs)

Q1: What are "PBRM1 inhibitors"?

A1: Currently, there are no clinically approved drugs that directly inhibit the PBRM1 protein. The term "PBRM1 inhibitor" in a research context typically refers to therapeutic strategies that exploit the vulnerabilities created by the loss or inactivation of the PBRM1 gene, a common event in cancers like clear cell renal cell carcinoma (ccRCC).[1][2] This approach is known as "synthetic lethality," where targeting another protein or pathway is lethal to cancer cells lacking PBRM1 but is tolerated by healthy cells with functional PBRM1.[1][3][4][5][6]

Q2: What is the primary mechanism that renders PBRM1-deficient cells sensitive to synthetic lethal therapies like PARP inhibitors?

A2: PBRM1-deficient cells exhibit inherent genomic instability, characterized by elevated replication stress, an increase in DNA double-strand breaks, and the accumulation of R-loops (three-stranded nucleic acid structures).[1][3][5][7] This instability makes these cells highly dependent on alternative DNA damage repair (DDR) pathways. PARP inhibitors block PARP1, a key protein in the DDR pathway. In PBRM1-deficient cells, the combination of inherent instability and a blocked repair pathway leads to catastrophic DNA damage and subsequent cell death.[1][3][6]

Q3: What is the role of PBRM1 in resistance to immunotherapy?

A3: The role of PBRM1 in immunotherapy response is complex and can be context-dependent.[1] Some studies suggest that PBRM1 loss might sensitize tumors to immunotherapy by increasing genomic instability. However, a significant body of evidence, particularly in renal cancer, indicates that PBRM1 loss can lead to a non-immunogenic or "cold" tumor microenvironment.[1][8][9][10] This is attributed to impaired interferon-gamma (IFNγ) signaling through the JAK-STAT pathway, which in turn reduces the expression of chemokines necessary for recruiting cytotoxic T cells to the tumor.[1][8][9][10] Thus, PBRM1 loss can be a predictive biomarker for resistance to immune checkpoint inhibitors.[8][10]

Q4: Besides PARP inhibitors, what other therapeutic classes show synthetic lethality with PBRM1 deficiency?

A4: In addition to PARP inhibitors, several other classes of drugs have demonstrated synthetic lethality with PBRM1 deficiency. These include:

  • ATR inhibitors: Similar to PARP inhibitors, ATR inhibitors target the DNA damage response pathway, and PBRM1-deficient cells show increased sensitivity to them.[3][4][5]

  • DNMT inhibitors: Drugs like 5-Fluoro-2'-deoxycytidine (FdCyd) have been shown to selectively inhibit the growth of PBRM1-deficient tumors. The mechanism involves the induction of DNA damage and the re-activation of tumor suppressor genes.

  • MCL1 and CDK9 inhibitors: PBRM1 loss is associated with increased sensitivity to the MCL1 inhibitor PRT1419 and the CDK9 inhibitor PRT2527 in clear cell renal cancer models.[11][12]

Troubleshooting Guides

Problem 1: PBRM1 Knockout (KO) cells do not show increased sensitivity to PARP inhibitors.
Possible Cause Recommended Solution
1. Incomplete PBRM1 Knockout Western Blot Analysis: Confirm the complete absence of PBRM1 protein expression in your KO clones using a validated PBRM1 antibody. Include the parental wild-type (WT) cell line as a positive control. Sanger Sequencing: Sequence the targeted region of the PBRM1 gene in your KO clones to confirm the presence of frameshift-inducing insertions or deletions (indels).
2. Antibody Issues Antibody Validation: Ensure your PBRM1 antibody is validated for the intended application (e.g., Western Blot). Run it alongside known PBRM1-positive and PBRM1-negative control cell lines. Loading Control: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between WT and KO samples.[1]
3. Cell Line Contamination or Misidentification STR Profiling: Perform Short Tandem Repeat (STR) profiling to authenticate your cell line. Misidentified or cross-contaminated cell lines can lead to unexpected and irreproducible results.[1]
4. Compensatory Mechanisms Check Related Proteins: In some contexts, other members of the SWI/SNF complex, such as SMARCA2, might compensate for the loss of PBRM1 function.[1][7] Assess the expression of other key PBAF complex subunits (e.g., ARID2, BRG1) to determine if the complex integrity is altered as expected.
Problem 2: Inconsistent results in immunotherapy response in PBRM1-deficient models.
Possible Cause Recommended Solution
1. Tumor Microenvironment (TME) Differences Immune Cell Infiltration Analysis: Characterize the immune cell infiltrate (e.g., CD8+ T cells) in your PBRM1-proficient and -deficient tumors using immunohistochemistry (IHC) or flow cytometry. PBRM1 loss has been associated with reduced T cell infiltration.[10] Cytokine/Chemokine Profiling: Measure the levels of key chemokines (e.g., CXCL9, CXCL10) involved in T cell recruitment. PBRM1 deficiency can impair their expression following IFNγ stimulation.
2. Context-Dependent PBRM1 Function Tumor Type Specificity: Be aware that the role of PBRM1 in modulating the TME and immunotherapy response can be tumor-specific. Findings in one cancer type (e.g., melanoma) may not be directly translatable to others (e.g., ccRCC).[8]
3. Alternative Splicing of PBRM1 Examine PBRM1 Isoforms: Alternative splicing of PBRM1 can mediate resistance to PD-1 blockade. Specifically, the inclusion of exon 27, regulated by RBFOX2, can upregulate PD-L1 expression.[13] Analyze the expression of PBRM1 splice variants in your models.

Data Summary

Table 1: In Vitro Sensitivity of PBRM1-Deficient Cancer Cells to Synthetic Lethal Inhibitors

Inhibitor ClassSpecific Inhibitor(s)Cancer Cell Line(s)PBRM1 StatusKey FindingReference(s)
PARP Inhibitors Talazoparib, Rucaparib, Olaparib786-O, H1299, U2OS, HAP1Knockout (KO) vs. Wild-Type (WT)PBRM1-KO cells are 10 to 100 times more sensitive to PARP inhibitors than PBRM1-WT cells.[4][3][4][14]
ATR Inhibitors -VariousKnockout (KO) vs. Wild-Type (WT)PBRM1 deficiency confers synthetic lethality to ATR inhibitors.[3][4][5]
DNMT Inhibitors 5-Fluoro-2'-deoxycytidine (FdCyd)786-O, CAKI-1Knockout (KO) vs. Wild-Type (WT)PBRM1-KO clones were significantly more sensitive to FdCyd than parental PBRM1-WT cells.
MCL1 Inhibitors PRT1419ccRCC cell linesMutant vs. Wild-Type (WT)PBRM1-mutant ccRCC cells show increased dependency on MCL1 and sensitivity to MCL1 inhibition.[11]
CDK9 Inhibitors PRT2527ccRCC cell linesMutant vs. Wild-Type (WT)PBRM1-deficient ccRCC cells are sensitive to CDK9 inhibition.[11]

Table 2: In Vivo Efficacy of Synthetic Lethal Inhibitors in PBRM1-Deficient Xenograft Models

InhibitorCancer ModelPBRM1 StatusKey FindingReference(s)
Talazoparib (PARP Inhibitor) 786-O ccRCC xenograftKnockout (KO) vs. Wild-Type (WT)Talazoparib significantly impaired the growth of PBRM1-KO xenografts but had no effect on PBRM1-WT xenografts.[3][7]

Key Experimental Protocols

Protocol 1: Generation of PBRM1 Knockout Cell Lines using CRISPR/Cas9

Objective: To create isogenic cell line models to study the specific effects of PBRM1 loss.

Methodology:

  • sgRNA Design: Design single-guide RNAs (sgRNAs) targeting an early exon of the PBRM1 gene to induce frameshift mutations.

  • Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Transfection/Transduction: Transfect or transduce the sgRNA/Cas9 plasmid into the target cancer cell line (e.g., 786-O, A498).

  • Selection: Select for successfully transfected/transduced cells using an appropriate selection marker (e.g., puromycin).

  • Single-Cell Cloning: After selection, dilute the surviving cells to a concentration of a single cell per well in a 96-well plate to establish monoclonal colonies.[1]

  • Screening and Validation:

    • Genomic DNA Extraction and Sequencing: Extract genomic DNA from each clone. PCR amplify the targeted region of PBRM1 and perform Sanger sequencing to identify clones with frameshift-inducing indels.[1]

    • Western Blot Analysis: Lyse the cells and perform a Western blot using a validated PBRM1 antibody to confirm the complete absence of protein expression in the selected clones. Use the parental wild-type cell line as a positive control.[1]

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the sensitivity of PBRM1-deficient and -proficient cells to various inhibitors.

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment: Prepare a serial dilution of the inhibitor in culture medium. Remove the old medium from the wells and add the medium containing the inhibitor or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72-96 hours).

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot dose-response curves to determine IC50 values.

Protocol 3: Western Blot Analysis for Protein Expression

Objective: To confirm PBRM1 knockout and assess the expression of downstream targets.

Methodology:

  • Cell Lysis: Treat cells with the inhibitor at the desired concentration and for the appropriate duration. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., PBRM1, γH2AX) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each in TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again 3 times for 10 minutes each in TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and image the blot using a digital imager or X-ray film.

Visualized Pathways and Workflows

PBRM1_Loss_Synthetic_Lethality cluster_PBRM1_WT PBRM1 Wild-Type Cell cluster_PBRM1_KO PBRM1-Deficient Cell PBRM1_WT PBRM1 DDR_WT Efficient DNA Damage Repair PBRM1_WT->DDR_WT Facilitates Cell_Survival_WT Cell Survival DDR_WT->Cell_Survival_WT PARPi_WT PARP Inhibitor PARPi_WT->DDR_WT Inhibits PARP PBRM1_KO PBRM1 Loss Genomic_Instability Increased Genomic Instability (Replication Stress, R-loops) PBRM1_KO->Genomic_Instability DDR_KO Impaired DNA Damage Repair PBRM1_KO->DDR_KO Cell_Death Synthetic Lethality (Cell Death) Genomic_Instability->Cell_Death DDR_KO->Cell_Death PARPi_KO PARP Inhibitor PARPi_KO->DDR_KO Inhibits PARP

Caption: Synthetic lethality in PBRM1-deficient cells treated with PARP inhibitors.

PBRM1_Immunotherapy_Resistance cluster_PBRM1_proficient PBRM1-Proficient Tumor cluster_PBRM1_deficient PBRM1-Deficient Tumor IFNg IFNγ IFNgR IFNγ Receptor IFNg->IFNgR JAK_STAT JAK-STAT Pathway IFNgR->JAK_STAT Chemokines Chemokine Expression (CXCL9, CXCL10) JAK_STAT->Chemokines T_Cell T-Cell Recruitment Chemokines->T_Cell Immune_Response Effective Anti-Tumor Immune Response T_Cell->Immune_Response PBRM1_loss PBRM1 Loss JAK_STAT_inhibited Impaired JAK-STAT Pathway PBRM1_loss->JAK_STAT_inhibited Chemokines_reduced Reduced Chemokine Expression JAK_STAT_inhibited->Chemokines_reduced T_Cell_reduced Reduced T-Cell Recruitment Chemokines_reduced->T_Cell_reduced Immune_Resistance Immune Evasion & Resistance to ICB T_Cell_reduced->Immune_Resistance

Caption: PBRM1 loss and resistance to immune checkpoint blockade (ICB).

experimental_workflow_crispr start Start: Target Cell Line sgRNA sgRNA Design & Vector Construction start->sgRNA transfection Transfection/ Transduction sgRNA->transfection selection Puromycin Selection transfection->selection cloning Single-Cell Cloning selection->cloning validation Clone Validation cloning->validation sequencing Sanger Sequencing validation->sequencing Genomic western Western Blot validation->western Protein end Validated PBRM1 KO Cell Line sequencing->end western->end

References

Technical Support Center: Optimizing P-PBRM1 Chromatin Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing chromatin immunoprecipitation (ChIP) for the PBRM1 protein. Here you will find troubleshooting advice, frequently asked questions, detailed protocols, and quantitative data to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is PBRM1 and why is it important to study its chromatin occupancy?

PBRM1 (Polybromo-1), also known as BAF180, is a key subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure. PBRM1 is frequently mutated in various cancers, including clear cell renal cell carcinoma, and acts as a tumor suppressor. Studying its genomic localization via ChIP is essential for understanding its role in both normal physiology and disease.

Q2: Which type of antibody is recommended for PBRM1 ChIP?

For PBRM1 ChIP, it is highly recommended to use a polyclonal antibody that has been validated for this application. Polyclonal antibodies can recognize multiple epitopes on the target protein, which can be advantageous for immunoprecipitating a large protein like PBRM1 that is part of a larger complex. Always ensure the antibody has been specifically validated for ChIP by the manufacturer or in peer-reviewed literature.

Q3: What are appropriate positive and negative controls for a PBRM1 ChIP experiment?

  • Positive Control: A known PBRM1 target gene can be used as a positive control. If the target genes are unknown for your specific cell type, you can test for enrichment at the promoter of a housekeeping gene that is actively transcribed.

  • Negative Control: A non-specific IgG antibody of the same isotype as the PBRM1 antibody should be used as a negative control to account for non-specific binding of antibodies and chromatin to the beads. Additionally, a genomic region known not to be bound by PBRM1 can serve as a negative control locus for qPCR analysis.

Q4: What is the expected size range for sheared chromatin in a PBRM1 ChIP experiment?

The optimal size for sheared chromatin fragments for ChIP is typically between 200 and 1000 base pairs. For ChIP-seq applications, a tighter range of 200-600 bp is often preferred to achieve higher resolution in mapping binding sites.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low DNA Yield Insufficient starting material: Not enough cells or tissue were used.We recommend using at least 25 µg of chromatin per immunoprecipitation.[1]
Inefficient cell lysis: Cells were not effectively lysed, leading to poor chromatin release.Use a high-quality lysis buffer and ensure complete cell disruption.[1]
Suboptimal antibody: The PBRM1 antibody has low affinity or is not suitable for ChIP.Use a ChIP-validated antibody and consider increasing the amount of antibody used (typically 1-10 µg).[1]
Inefficient elution: The chromatin was not effectively eluted from the beads.Ensure the elution buffer is at the correct temperature and that the beads are properly resuspended during elution.
High Background Non-specific antibody binding: The PBRM1 antibody or the IgG control is binding non-specifically to chromatin or beads.Pre-clear the chromatin with protein A/G beads before adding the primary antibody. Titrate the antibody to determine the optimal concentration that maximizes specific signal while minimizing background.[1][2]
Insufficient washing: Wash steps were not stringent enough to remove non-specifically bound chromatin.Increase the number and/or duration of washes. Consider using wash buffers with slightly higher salt concentrations.[1]
Too much starting material: An excessive amount of chromatin can lead to increased background.Optimize the amount of chromatin used in the IP. We recommend starting with 25 µg.[1]
No or Weak Enrichment of Target Loci Poor cross-linking: Formaldehyde (B43269) cross-linking was either insufficient or excessive.Optimize the formaldehyde concentration and incubation time. Insufficient cross-linking will result in the loss of PBRM1-DNA interactions, while over-cross-linking can mask epitopes and reduce antibody binding.
Incorrect chromatin shearing: Chromatin is either under- or over-sonicated.Optimize sonication conditions to achieve the desired fragment size. Under-sonication results in large fragments and low resolution, while over-sonication can damage epitopes.
PBRM1 is not present at the tested loci in your cell type: The chosen target gene is not a binding site for PBRM1 in the specific experimental context.If possible, use a known PBRM1 target gene in your cell type as a positive control.

Quantitative Data Summary

The following tables provide recommended ranges for key experimental parameters in a PBRM1 ChIP protocol. These values should be optimized for your specific cell type and experimental conditions.

Table 1: Cross-linking Conditions

ParameterRecommended RangeNotes
Formaldehyde Concentration 1% - 2%Start with 1% and optimize if necessary.
Incubation Time 10 - 30 minutesShorter times are generally better to avoid over-cross-linking.
Quenching Agent Glycine (B1666218)Final concentration of 125 mM.

Table 2: Sonication Parameters (Probe Sonicator)

ParameterRecommended RangeNotes
Power Setting Low to MediumHigh power can lead to protein degradation and epitope loss.[3][4]
Pulse Duration 10 - 30 seconds "ON"Followed by a 30-60 second "OFF" period to allow for cooling.
Number of Cycles 10 - 30 cyclesThe optimal number of cycles needs to be determined empirically.
Sample Volume 200 - 500 µLSmaller volumes generally shear more efficiently.

Table 3: Immunoprecipitation

ParameterRecommended AmountNotes
Chromatin per IP 10 - 50 µgStart with 25 µg and optimize based on yield and background.
PBRM1 Antibody 2 - 10 µgThe optimal amount should be determined by titration.
Incubation Time 4°C, overnightGentle rotation is recommended.

Detailed Experimental Protocol: PBRM1 Chromatin Immunoprecipitation

This protocol is a general guideline and may require optimization for your specific experimental needs.

1. Cell Cross-linking and Harvesting

  • Grow cells to 80-90% confluency.

  • Add formaldehyde directly to the culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.

2. Cell Lysis and Chromatin Shearing

  • Resuspend the cell pellet in a cell lysis buffer and incubate on ice.

  • Pellet the nuclei by centrifugation.

  • Resuspend the nuclear pellet in a nuclear lysis buffer.

  • Sonicate the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.

  • Pellet the cellular debris by centrifugation and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation

  • Pre-clear the chromatin by incubating with protein A/G beads for 1 hour at 4°C.

  • Pellet the beads and transfer the supernatant to a new tube.

  • Save a small aliquot of the pre-cleared chromatin as "input" control.

  • Add the PBRM1 antibody or a non-specific IgG control to the remaining chromatin and incubate overnight at 4°C with rotation.

  • Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

4. Washes and Elution

  • Pellet the beads and discard the supernatant.

  • Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

  • Elute the antibody-protein-DNA complexes from the beads using an elution buffer.

5. Reverse Cross-linking and DNA Purification

  • Add NaCl to the eluted samples and the input control and incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.

  • Treat the samples with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a spin column or phenol-chloroform extraction.

6. Analysis

  • Quantify the purified DNA.

  • Analyze the enrichment of specific genomic regions by qPCR or proceed with library preparation for ChIP-seq.

Visualizations

PBRM1_ChIP_Workflow cluster_preparation Cell & Chromatin Preparation cluster_ip Immunoprecipitation cluster_purification DNA Purification cluster_analysis Downstream Analysis cell_culture 1. Cell Culture crosslinking 2. Formaldehyde Cross-linking cell_culture->crosslinking lysis 3. Cell Lysis crosslinking->lysis sonication 4. Chromatin Shearing lysis->sonication preclearing 5. Pre-clearing sonication->preclearing ip 6. Immunoprecipitation (PBRM1 Ab / IgG) preclearing->ip bead_capture 7. Bead Capture ip->bead_capture washes 8. Washes bead_capture->washes elution 9. Elution washes->elution reverse_crosslink 10. Reverse Cross-linking elution->reverse_crosslink dna_purification 11. DNA Purification reverse_crosslink->dna_purification qpcr 12a. qPCR dna_purification->qpcr chip_seq 12b. ChIP-seq dna_purification->chip_seq

Caption: Workflow for PBRM1 Chromatin Immunoprecipitation.

PBRM1_Signaling_Pathway cluster_chromatin Chromatin cluster_regulation Gene Regulation cluster_loss Loss of PBRM1 Histone Acetylated Histones (e.g., H3K14ac) DNA DNA PBRM1 PBRM1 PBRM1->Histone Recognizes via Bromodomains BRG1 BRG1/BRM (ATPase) PBRM1->BRG1 Other_subunits Other Subunits PBRM1->Other_subunits BRG1->DNA BRG1->Other_subunits Target_Genes Target Gene Expression BRG1->Target_Genes PBRM1_loss PBRM1 Loss (e.g., mutation) Altered_PBAF Altered PBAF Targeting PBRM1_loss->Altered_PBAF NFkB_pathway NF-κB Pathway Activation Altered_PBAF->NFkB_pathway

Caption: PBRM1-mediated chromatin remodeling and consequences of its loss.

References

Technical Support Center: Enhancing Oral Bioavailability of PBRM1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Polybromo-1 (PBRM1) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of PBRM1 inhibitors, with a specific focus on improving oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of PBRM1 inhibitors?

A1: PBRM1 inhibitors, like many small molecule kinase and bromodomain inhibitors, often face challenges with oral bioavailability due to poor aqueous solubility and/or low intestinal permeability. These compounds can be lipophilic with high molecular weights, which contributes to poor dissolution in the gastrointestinal tract. Furthermore, they can be subject to first-pass metabolism in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.

Q2: What are the initial steps to consider when poor oral bioavailability is observed for a promising PBRM1 inhibitor?

A2: The first step is to characterize the physicochemical properties of your compound to understand the root cause of poor bioavailability. Key parameters to measure include aqueous solubility at different pH values, lipophilicity (LogP/LogD), and permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. Understanding whether the issue is primarily due to poor solubility or poor permeability will guide the formulation strategy.

Q3: Are there any known formulation strategies that have been successful for improving the oral bioavailability of bromodomain inhibitors?

A3: Yes, several formulation strategies have been successfully applied to other bromodomain inhibitors, such as those targeting the BET family, and are relevant for PBRM1 inhibitors. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in a polymer matrix can prevent crystallization and enhance dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubilization and absorption of lipophilic compounds.

  • Nanosuspensions: Reducing the particle size of the inhibitor to the nanometer range increases the surface area for dissolution.

  • Prodrugs: Chemical modification of the inhibitor to a more soluble or permeable form that is converted to the active drug in vivo.

Q4: How can I assess the potential for first-pass metabolism of my PBRM1 inhibitor?

A4: In vitro methods using liver microsomes or hepatocytes can provide an initial assessment of metabolic stability. These assays measure the rate of drug clearance and can help identify the major metabolizing enzymes involved. If significant metabolism is observed, strategies such as co-administration with a metabolic inhibitor (pharmacokinetic boosting) or chemical modification of the inhibitor to block metabolic sites could be explored.[1]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Symptoms:

  • The compound precipitates out of solution during in vitro assays.

  • High variability in in vivo exposure after oral dosing.

  • Low dissolution rate in simulated gastric and intestinal fluids.

Possible Causes:

  • High crystallinity and strong intermolecular forces in the solid state.

  • "Brick-dust" like properties with a high melting point.

  • Lipophilic nature of the molecule.

Troubleshooting Steps:

StepActionRationale
1 Salt Screening For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.
2 Amorphous Solid Dispersion (ASD) Formulation Formulate the PBRM1 inhibitor with a polymer (e.g., PVP, HPMC-AS) to create an amorphous solid dispersion. This prevents crystallization and maintains the drug in a higher energy state, favoring dissolution.
3 Particle Size Reduction Employ micronization or nanomilling techniques to create a nanosuspension. The increased surface area will enhance the dissolution velocity according to the Noyes-Whitney equation.
4 Co-crystallization Form a co-crystal with a benign co-former to alter the crystal lattice and improve solubility.
Issue 2: Poor Intestinal Permeability

Symptoms:

  • Low apparent permeability (Papp) in Caco-2 or PAMPA assays.

  • High efflux ratio in Caco-2 assays, suggesting active transport out of the cells.

  • Good solubility but still poor in vivo absorption.

Possible Causes:

  • The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • High polarity or molecular size hindering passive diffusion.

  • Low lipophilicity.

Troubleshooting Steps:

StepActionRationale
1 Identify Efflux Transporter Interaction Use Caco-2 assays with known inhibitors of efflux transporters (e.g., verapamil (B1683045) for P-gp) to confirm if your compound is a substrate.
2 Lipid-Based Formulations Formulations like SEDDS/SMEDDS can enhance absorption by utilizing lipid absorption pathways and potentially inhibiting efflux transporters.
3 Permeation Enhancers Co-formulate with excipients that can transiently open tight junctions or inhibit efflux pumps. This should be approached with caution due to potential toxicity.
4 Medicinal Chemistry Optimization If feasible, modify the chemical structure of the inhibitor to reduce its affinity for efflux transporters or optimize its physicochemical properties for better passive diffusion.

Quantitative Data Summary

The following table summarizes hypothetical physicochemical and pharmacokinetic data for a series of PBRM1 inhibitors to illustrate how these parameters influence oral bioavailability. Note: This is example data for illustrative purposes.

Compound IDMW ( g/mol )LogPAqueous Solubility (µg/mL, pH 6.8)Caco-2 Papp (10⁻⁶ cm/s)Rat Oral Bioavailability (%)
PBRM1-Inh-A4504.2<10.5<5
PBRM1-Inh-B (Salt)4864.2250.615
PBRM1-Inh-C (ASD)4504.250 (in formulation)0.535
PBRM1-Inh-D (SEDDS)4504.2>100 (in formulation)2.160

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a PBRM1 inhibitor.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment.

  • Apical to Basolateral (A-B) Permeability:

    • Add the PBRM1 inhibitor solution (e.g., in Hanks' Balanced Salt Solution) to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

    • Analyze the concentration of the inhibitor in the samples using LC-MS/MS.

  • Basolateral to Apical (B-A) Permeability:

    • Add the PBRM1 inhibitor solution to the basolateral chamber.

    • Take samples from the apical chamber at the same time points.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests the involvement of active efflux transporters.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a PBRM1 inhibitor.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats or BALB/c mice, fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: Administer the PBRM1 inhibitor as a single IV bolus (e.g., via the tail vein) at a low dose (e.g., 1-2 mg/kg) in a suitable vehicle.

    • Oral (PO) Group: Administer the PBRM1 inhibitor formulation as a single oral gavage at a higher dose (e.g., 10-50 mg/kg).

  • Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the PBRM1 inhibitor in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as Area Under the Curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

PBRM1_Signaling_Pathway cluster_PBAF PBAF Complex PBRM1 PBRM1 BRG1 BRG1 Histones Histones PBRM1->Histones ARID2 ARID2 Chromatin Chromatin GeneExpression GeneExpression Chromatin->GeneExpression Alters accessibility PBRM1_Inhibitor PBRM1_Inhibitor PBRM1_Inhibitor->PBRM1 Inhibits binding PBAF_Complex PBAF Complex PBAF_Complex->Chromatin Remodels Experimental_Workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) Permeability Permeability Assay (PAMPA / Caco-2) Solubility->Permeability If soluble ASD Amorphous Solid Dispersion Solubility->ASD If poorly soluble Lipid Lipid-Based Formulation Solubility->Lipid If poorly soluble Nano Nanosuspension Solubility->Nano If poorly soluble Metabolism Metabolic Stability (Microsomes / Hepatocytes) Permeability->Metabolism If permeable PK_Study Rodent PK Study (IV vs. PO) Metabolism->PK_Study ASD->PK_Study Lipid->PK_Study Nano->PK_Study Bioavailability Calculate Oral Bioavailability (F%) PK_Study->Bioavailability start Start start->Solubility

References

Technical Support Center: Refining Bioinformatics Pipelines for PBRM1 Mutation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their bioinformatics pipelines for PBRM1 mutation analysis.

Troubleshooting Guides

This section addresses specific issues users might encounter during their bioinformatics and experimental workflows.

Bioinformatics Pipeline Troubleshooting

Question: Why am I seeing a high number of false-positive PBRM1 mutations in my variant calling results?

Possible Causes and Solutions:

  • Alignment Artifacts: Misalignments, especially around indel regions, can lead to false-positive single nucleotide variant (SNV) calls.

    • Solution: Implement local realignment around indels as part of your pipeline. The Genome Analysis Toolkit (GATK) offers tools for this.[1][2]

  • Sequencing Errors: Errors introduced during the sequencing process can be mistaken for true variants.

    • Solution: Apply base quality score recalibration (BQSR) to adjust quality scores based on machine-learning models of sequencing errors.[1]

  • Germline vs. Somatic Variants: If you are analyzing tumor samples without a matched normal sample, it can be challenging to distinguish between somatic and germline mutations.

    • Solution: Whenever possible, use a matched tumor-normal sequencing strategy.[1] If a matched normal is unavailable, filter your calls against databases of known germline variants like dbSNP and gnomAD.[3]

  • Inadequate Filtering: Default filtering parameters of variant callers may not be stringent enough.

    • Solution: Adjust filtering parameters based on metrics like variant allele frequency (VAF), read depth, and strand bias. High-confidence somatic variants should be supported by reads on both strands and have sufficient sequencing coverage (e.g., >10x in both tumor and normal tissue).[1]

Question: My pipeline is failing to detect known PBRM1 mutations (false negatives). What could be the issue?

Possible Causes and Solutions:

  • Low Tumor Purity: If the proportion of tumor cells in your sample is low, the VAF of somatic mutations may be below the detection threshold of your variant caller.

    • Solution: Use variant callers specifically designed for low-frequency variant detection. You may also need to adjust the VAF threshold in your filtering steps.

  • Insufficient Sequencing Depth: Low coverage in the PBRM1 gene region can lead to missed calls.

    • Solution: Ensure your sequencing data provides adequate and uniform coverage across the PBRM1 coding sequence. A mean coverage of at least 30X is often recommended for reliable variant calling.[2]

  • Choice of Variant Caller: Different variant callers have varying sensitivities for different types of mutations (e.g., SNVs vs. indels).

    • Solution: Consider using an ensemble approach with multiple variant callers and a voting system to improve sensitivity.[4] For indel detection, tools specifically designed for this purpose, like Scalpel, may offer better performance.[2]

Experimental Validation Troubleshooting

Question: I am not observing the expected downstream signaling changes in my PBRM1 knockout/mutant cell line after experimental validation.

Possible Causes and Solutions:

  • Incomplete Loss of Function: The specific PBRM1 mutation in your model may not result in a complete loss of protein function.

    • Solution: Confirm the absence or truncation of the PBRM1 protein using Western blotting. Also, consider that some mutations may have more subtle effects on protein function.

  • Cellular Context: The functional consequences of PBRM1 loss can be highly dependent on the specific cell line and its genetic background.

    • Solution: Compare your results with published data from multiple cell lines. It's also important to consider the status of other key genes, such as VHL, which is often co-mutated with PBRM1 in clear cell renal cell carcinoma (ccRCC).[5]

  • Compensatory Mechanisms: Cells may adapt to the loss of PBRM1 by upregulating other pathways.

    • Solution: Perform transcriptomic or proteomic analysis to identify potential compensatory mechanisms that might be masking the expected phenotype.

Frequently Asked Questions (FAQs)

What is the recommended bioinformatics pipeline for PBRM1 somatic mutation analysis?

A robust pipeline for somatic variant calling in PBRM1 generally follows the GATK Best Practices.[1][6][7] The key steps include:

  • Data Pre-processing:

    • Alignment of raw sequencing reads to a reference genome (e.g., using BWA-MEM).

    • Marking of PCR duplicates.

    • Base Quality Score Recalibration (BQSR).

  • Somatic Variant Calling:

    • Use of a somatic variant caller like GATK's Mutect2, which can analyze tumor and matched normal samples simultaneously.[3][6]

  • Variant Filtering:

    • Filtering of raw variant calls to remove artifacts and low-confidence calls. This often involves applying filters based on read depth, mapping quality, and strand bias.

    • Filtering against a panel of normals (PoN) to remove recurrent technical artifacts.[3]

    • Filtering against population databases (e.g., gnomAD) to remove common germline variants.[3]

  • Variant Annotation:

    • Annotation of the final variant calls with information on the affected gene, predicted functional impact, and presence in databases like COSMIC.

How do different variant callers perform for PBRM1 mutation detection?

The performance of variant callers can vary, particularly for indel detection. Here is a summary of performance metrics for some commonly used variant callers based on benchmarking studies:

Variant CallerVariant TypePrecisionRecallF1-Score
GATK HaplotypeCaller SNVHighHighHigh
IndelHighModerate-HighHigh
DeepVariant SNVVery HighHighVery High
IndelHighHighHigh
Strelka2 SNVHighHighHigh
IndelHighHighHigh
VarScan 2 SNVModerate-HighHighModerate-High
IndelModerateModerate-HighModerate
SAMtools SNVModerateHighModerate
IndelLow-ModerateModerateLow-Moderate

Note: Performance can be influenced by sequencing depth, tumor purity, and the specific dataset. The table represents a generalization from multiple studies. For SNVs, most modern callers perform well. The main differences are often seen in indel detection. An ensemble approach, combining the calls from multiple tools, can often yield the best results.[4][8][9]

What are the key functional consequences of PBRM1 mutations?

PBRM1 is a subunit of the PBAF chromatin remodeling complex.[10] Its loss can lead to:

  • Genomic Instability: PBRM1 plays a role in the DNA damage response.[11][12][13] Its deficiency can lead to increased DNA damage and replication stress.[13]

  • Altered Gene Expression: As a chromatin remodeler, PBRM1 influences the expression of genes involved in cell cycle, proliferation, and apoptosis.[14]

  • Modulation of the Tumor Microenvironment: PBRM1 mutations have been linked to changes in the immune infiltrate and response to immune checkpoint inhibitors.[5][15]

Experimental Protocols

Western Blot for PBRM1 Protein Expression

This protocol is for verifying the loss or truncation of the PBRM1 protein in cell lysates.

1. Cell Lysis and Protein Quantification:

  • Culture cells to 70-80% confluency.
  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant (whole-cell lysate).
  • Determine protein concentration using a BCA assay.[16]

2. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
  • Load 20-30 µg of protein per lane on a polyacrylamide gel.
  • Run the gel to separate proteins by size.
  • Transfer proteins to a PVDF membrane.[16]

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
  • Incubate the membrane with a primary antibody against PBRM1 overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.[16]

4. Detection:

  • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
  • Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) to confirm equal loading.[16]

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells.

1. Cell Seeding:

  • Prepare a single-cell suspension.
  • Count cells and determine the appropriate seeding density (this needs to be optimized for your cell line).
  • Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

2. Treatment (if applicable):

  • Treat cells with the desired compound or vehicle control.

3. Incubation:

  • Incubate plates for 10-14 days at 37°C in a humidified incubator.[18]
  • Replace the medium every 3-4 days.[18]

4. Staining and Quantification:

  • When colonies are visible, wash the wells with PBS.
  • Fix the colonies with methanol (B129727) or paraformaldehyde.[19]
  • Stain with 0.5% crystal violet solution.[19]
  • Wash away excess stain with water and let the plates dry.
  • Count the number of colonies (typically defined as a cluster of >50 cells). This can be done manually or with automated software.[19]

Visualizations

experimental_workflow cluster_sample Sample Acquisition cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics Pipeline cluster_validation Functional Validation tumor_sample Tumor Tissue / Cell Line dna_extraction DNA Extraction tumor_sample->dna_extraction normal_sample Matched Normal (Optional) normal_sample->dna_extraction library_prep Library Preparation dna_extraction->library_prep ngs Next-Generation Sequencing library_prep->ngs preprocessing Data Pre-processing (Alignment, BQSR) ngs->preprocessing variant_calling Somatic Variant Calling (e.g., GATK Mutect2) preprocessing->variant_calling filtering Variant Filtering variant_calling->filtering annotation Variant Annotation filtering->annotation western_blot Western Blot (Protein Expression) annotation->western_blot colony_formation Colony Formation Assay (Cell Survival) annotation->colony_formation other_assays Other Functional Assays (e.g., DDR, Proliferation) annotation->other_assays

Caption: High-level experimental workflow for PBRM1 mutation analysis.

bioinformatics_pipeline raw_reads Raw Sequencing Reads (FASTQ) alignment Alignment to Reference Genome (BWA-MEM) raw_reads->alignment deduplication Mark Duplicates (Picard/Sambamba) alignment->deduplication bqsr Base Quality Score Recalibration (GATK BQSR) deduplication->bqsr analysis_ready_bams Analysis-Ready BAMs bqsr->analysis_ready_bams mutect2 Somatic Variant Calling (GATK Mutect2) analysis_ready_bams->mutect2 raw_vcf Raw Variants (VCF) mutect2->raw_vcf filter_mutect_calls Filter Variant Calls raw_vcf->filter_mutect_calls pon_filter Panel of Normals Filtering filter_mutect_calls->pon_filter germline_filter Germline Variant Filtering (e.g., gnomAD) pon_filter->germline_filter filtered_vcf Filtered Somatic Variants (VCF) germline_filter->filtered_vcf funcotator Functional Annotation (GATK Funcotator) filtered_vcf->funcotator annotated_vcf Annotated Variants (VCF) funcotator->annotated_vcf

Caption: Detailed bioinformatics pipeline for somatic variant calling.

pbrm1_pathway PBRM1 PBRM1 PBAF PBAF Complex PBRM1->PBAF subunit of p21 p21 PBRM1->p21 required for timely upregulation Genomic_Stability Genomic Stability PBRM1->Genomic_Stability promotes Chromatin Chromatin PBAF->Chromatin remodels Gene_Expression Gene Expression (Cell Cycle, Apoptosis) Chromatin->Gene_Expression regulates DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM activates p53 p53 ATM->p53 activates p53->p21 induces DREAM DREAM Complex p21->DREAM activates G2M_Checkpoint G2/M Checkpoint DREAM->G2M_Checkpoint maintains G2M_Checkpoint->Genomic_Stability ensures

Caption: PBRM1's role in the DNA damage response and cell cycle control.

References

Validation & Comparative

Validating ALDH1A1 as a Downstream Target of PBRM1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental approaches to validate Aldehyde Dehydrogenase 1A1 (ALDH1A1) as a downstream target of Polybromo 1 (PBRM1), a critical tumor suppressor frequently mutated in various cancers, most notably clear cell renal cell carcinoma (ccRCC). Loss of PBRM1 function has been shown to upregulate ALDH1A1, contributing to increased tumorigenicity.[1][2][3][4][5] This guide outlines the key experimental evidence, presents quantitative data, and provides detailed protocols for the essential validation techniques.

PBRM1-ALDH1A1 Signaling Pathway

The tumor suppressor PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1-associated factors) chromatin remodeling complex.[1][2][3] In its functional state, PBRM1 is involved in regulating gene expression. Upon loss or mutation of PBRM1, the residual PBAF complex can lead to aberrant gene activation. One such key target is ALDH1A1, a critical enzyme in the retinoic acid biosynthesis pathway.[1][2][3] The loss of PBRM1 results in increased H3K4me3 peaks at the ALDH1A1 promoter, leading to its transcriptional upregulation.[1] This elevated ALDH1A1 expression enhances the tumorigenic potential of cancer cells.[1][2][4] Interestingly, the subunit ARID2 remains part of the PBAF complex after PBRM1 loss and is essential for the subsequent increase in ALDH1A1 expression.[1][2]

PBRM1-ALDH1A1_Pathway PBRM1-ALDH1A1 Signaling Pathway PBRM1 PBRM1 (in PBAF complex) ALDH1A1_promoter ALDH1A1 Promoter PBRM1->ALDH1A1_promoter Represses ALDH1A1_gene ALDH1A1 Gene ALDH1A1_promoter->ALDH1A1_gene Activates ALDH1A1_protein ALDH1A1 Protein ALDH1A1_gene->ALDH1A1_protein Transcription & Translation Tumorigenicity Increased Tumorigenicity ALDH1A1_protein->Tumorigenicity Promotes

Caption: PBRM1 negatively regulates ALDH1A1 expression.

Comparative Analysis of Validation Experiments

Several experimental approaches can be employed to validate the regulatory relationship between PBRM1 and ALDH1A1. The following tables summarize the key techniques and the expected quantitative outcomes based on published studies.

Table 1: Gene Expression Analysis
Experimental ApproachCell ModelConditionExpected OutcomeFold Change (Approx.)Reference
RNA-Sequencing 786-O (ccRCC cells)PBRM1 shRNA knockdownIncreased ALDH1A1 mRNA~4-6 fold[1]
qRT-PCR ccRCC cell linesPBRM1 knockdownIncreased ALDH1A1 mRNA~3-5 fold[4]
qRT-PCR PBRM1-mutant ccRCC lineWild-type PBRM1 re-expressionDecreased ALDH1A1 mRNA~2-4 fold decrease[4]
Table 2: Epigenetic and Protein Level Analysis
Experimental ApproachCell ModelConditionExpected OutcomeChange DescriptionReference
ChIP-Sequencing (H3K4me3) 786-O (ccRCC cells)PBRM1 shRNA knockdownIncreased H3K4me3 peaks at ALDH1A1 promoterRobust increase in deposition[1]
Western Blot ccRCC cell linesPBRM1 knockdownIncreased ALDH1A1 proteinVisible band intensity increase[4]
ALDEFLUOR Assay ccRCC cell linesPBRM1 knockdownIncreased ALDH1 enzyme activityHigher percentage of ALDH-positive cells[4]
Table 3: Functional Assays
Experimental ApproachCell ModelConditionExpected OutcomeQuantitative Change (Approx.)Reference
Tumorsphere Formation Assay ccRCC cell linesPBRM1 knockdownIncreased number and size of tumorspheres~1.5-2.5 fold increase[1][4]
Anchorage-Independent Growth (Soft Agar) ccRCC cell linesPBRM1 knockdownIncreased colony formation~2-3 fold increase[4]
Xenograft Tumor Growth Immunocompromised micePBRM1 knockdown ccRCC cellsLarger tumor volumeSignificant increase over time[5]

Experimental Workflow for Validation

A multi-step workflow is recommended to robustly validate ALDH1A1 as a downstream target of PBRM1.

Validation_Workflow cluster_0 Step 1: Genetic Manipulation cluster_1 Step 2: Molecular Analysis cluster_2 Step 3: Functional Validation shRNA PBRM1 Knockdown (e.g., shRNA) RNA_seq RNA-Seq / qRT-PCR shRNA->RNA_seq ChIP_seq ChIP-Seq (H3K4me3) shRNA->ChIP_seq Western Western Blot shRNA->Western ReExpression PBRM1 Re-expression (in mutant cells) ReExpression->RNA_seq ReExpression->Western Tumorsphere Tumorsphere Assay RNA_seq->Tumorsphere Western->Tumorsphere SoftAgar Soft Agar Assay Tumorsphere->SoftAgar Xenograft Xenograft Model SoftAgar->Xenograft

Caption: Experimental workflow for validating the PBRM1-ALDH1A1 axis.

Detailed Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K4me3
  • Cell Preparation and Cross-linking: Culture PBRM1-knockdown and control ccRCC cells to ~80-90% confluency. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a shearing buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific for H3K4me3.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight with proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K4me3. Compare the peak profiles at the ALDH1A1 promoter between PBRM1-knockdown and control cells.

RNA-Sequencing (RNA-Seq)
  • RNA Extraction: Isolate total RNA from PBRM1-knockdown and control ccRCC cells using a suitable RNA extraction kit.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.

  • Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA. Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second-strand cDNA.

  • Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments. Amplify the library using PCR.

  • Sequencing: Perform high-throughput sequencing of the prepared library.

  • Data Analysis: Align the sequencing reads to the reference genome. Quantify the expression levels of all genes. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon PBRM1 knockdown, with a focus on ALDH1A1.

Tumorsphere Formation Assay
  • Cell Preparation: Prepare a single-cell suspension of PBRM1-knockdown and control ccRCC cells.

  • Plating: Plate the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.

  • Culture Conditions: Culture the cells in a serum-free sphere-promoting medium supplemented with growth factors such as EGF and bFGF.

  • Incubation: Incubate the plates for 7-14 days to allow for tumorsphere formation.

  • Quantification: Count the number of tumorspheres formed in each well under a microscope. Tumorspheres are typically defined as floating spherical colonies with a diameter greater than 50 µm.

  • Analysis: Compare the number and size of tumorspheres between the PBRM1-knockdown and control groups.

Alternative Validation Approaches

While the above methods provide strong evidence, other techniques can offer complementary validation.

  • Luciferase Reporter Assay: Clone the ALDH1A1 promoter region into a luciferase reporter vector. Co-transfect this vector with a PBRM1 expression vector (or siRNA against PBRM1) into cells and measure luciferase activity to directly assess the effect of PBRM1 on promoter activity.

  • ATAC-Seq (Assay for Transposase-Accessible Chromatin with sequencing): This technique can be used to assess changes in chromatin accessibility at the ALDH1A1 promoter following PBRM1 knockdown, providing further insight into the mechanism of gene regulation.

By employing a combination of these robust experimental approaches, researchers can confidently validate ALDH1A1 as a direct downstream target of the PBRM1 tumor suppressor pathway, paving the way for further investigation into its role in cancer progression and as a potential therapeutic target.

References

PBRM1 Loss: A Predictive Biomarker for Sensitivity to MCL1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of MCL1 inhibitors and alternative therapeutic strategies in PBRM1-deficient cancers, providing researchers, scientists, and drug development professionals with a comprehensive guide to the latest experimental findings.

The loss of Polybromo 1 (PBRM1), a key component of the SWI/SNF chromatin remodeling complex, is a frequent event in several cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it is mutated in approximately 40% of cases. This genetic alteration has emerged as a significant predictive biomarker for sensitivity to a class of targeted therapies known as MCL1 inhibitors. This guide provides a detailed comparison of the efficacy of MCL1 inhibitors in PBRM1-deficient models against alternative therapeutic strategies, supported by experimental data, detailed protocols, and pathway visualizations.

The Synthetic Lethal Relationship Between PBRM1 Loss and MCL1 Inhibition

Recent studies have elucidated a synthetic lethal interaction between the loss of PBRM1 function and the inhibition of Myeloid Cell Leukemia 1 (MCL1), an anti-apoptotic protein of the BCL2 family.[1][2] Mechanistically, the loss of PBRM1 leads to the upregulation of pro-apoptotic factors, including NOXA (PMAIP1).[3] NOXA is a natural antagonist of MCL1. In PBRM1-deficient cells, the increased levels of NOXA "prime" the cells for apoptosis. Subsequent inhibition of the remaining pro-survival function of MCL1 with a targeted inhibitor tips the balance decisively towards cell death, leading to a potent and selective anti-tumor effect.

This guide focuses on the preclinical efficacy of the potent and selective MCL1 inhibitor, PRT1419 , and a CDK9 inhibitor, PRT2527 , which functions by depleting MCL1 protein levels.[4] Furthermore, we will compare these findings with alternative synthetic lethal approaches for PBRM1-deficient cancers, including PARP inhibitors and DNMT inhibitors.

Comparative Efficacy of Targeted Inhibitors in PBRM1-Deficient Models

The following tables summarize the in vitro and in vivo efficacy of MCL1 inhibitors, CDK9 inhibitors, PARP inhibitors, and DNMT inhibitors in cancer models with deficient PBRM1 function versus those with wild-type PBRM1.

In Vitro Sensitivity Data

Table 1: In Vitro IC50 Values of MCL1, CDK9, PARP, and DNMT Inhibitors in PBRM1-Deficient vs. PBRM1-Wild-Type ccRCC Cell Lines

Inhibitor ClassInhibitorCell LinePBRM1 StatusIC50 (nM)Reference
MCL1 Inhibitor PRT1419OSRC-2Mutant7
RCC4Mutant23
786-OWild-Type>10,000
A498Wild-Type>10,000
CDK9 Inhibitor PRT2527OSRC-2Mutant94
RCC4Mutant110
786-OWild-Type>5,000
A498Wild-Type>5,000
PARP Inhibitor Talazoparib786-OKnockout~10Chabanon et al., 2021
786-OWild-Type~1000Chabanon et al., 2021
RucaparibHAP1Knockout~100Chabanon et al., 2021
HAP1Wild-Type~10,000Chabanon et al., 2021
DNMT Inhibitor 5-Fluoro-2'-deoxycytidine (Fdcyd)786-OKnockout~20Sun et al., 2022
786-OWild-Type~100Sun et al., 2022
Decitabine786-OKnockout~50Sun et al., 2022
786-OWild-Type~200Sun et al., 2022

Table 2: Induction of Apoptosis (Caspase-3/7 Activity) in PBRM1-Deficient ccRCC Cells

InhibitorCell LinePBRM1 StatusTreatment ConcentrationFold Increase in Caspase-3/7 ActivityReference
PRT1419 OSRC-2Mutant100 nM~8
RCC4Mutant100 nM~6
786-OWild-Type100 nM~1.5
PRT2527 A498Knockout500 nM~5
A498Wild-Type500 nM~1.2
In Vivo Efficacy Data

Table 3: In Vivo Tumor Growth Inhibition in PBRM1-Deficient Xenograft Models

Inhibitor ClassInhibitorXenograft ModelPBRM1 StatusDosing RegimenTumor Growth Inhibition (% TGI)Reference
MCL1 Inhibitor PRT1419OS-RC-2 (ccRCC)Mutant20 mg/kg, weekly~60%
CDK9 Inhibitor PRT2527H1703 (Lung Cancer)Deficient30 mg/kg, weekly39%
PARP Inhibitor Talazoparib786-O (ccRCC)Knockout0.3 mg/kg, dailySignificant growth delayChabanon et al., 2021
DNMT Inhibitor 5-Fluoro-2'-deoxycytidine (Fdcyd)786-O (ccRCC)Knockout25 mg/kg, dailySignificant growth delaySun et al., 2022

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

PBRM1_MCL1_Pathway cluster_0 PBRM1-Wild-Type Cell cluster_1 PBRM1-Deficient Cell PBRM1 PBRM1 NOXA NOXA (low expression) PBRM1->NOXA represses MCL1 MCL1 NOXA->MCL1 Apoptosis_WT Apoptosis (inhibited) MCL1->Apoptosis_WT PBRM1_loss PBRM1 Loss NOXA_up NOXA (high expression) PBRM1_loss->NOXA_up leads to upregulation MCL1_inhibited MCL1 NOXA_up->MCL1_inhibited inhibits Apoptosis_Mut Apoptosis (primed) MCL1_inhibited->Apoptosis_Mut Apoptosis_Triggered Apoptosis (triggered) MCL1_Inhibitor MCL1 Inhibitor (e.g., PRT1419) MCL1_Inhibitor->MCL1_inhibited

Caption: Signaling pathway illustrating MCL1 inhibitor sensitivity in PBRM1-deficient cells.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cell_lines PBRM1-mutant & PBRM1-WT ccRCC Cell Lines spheroid 3D Spheroid Culture cell_lines->spheroid treatment Inhibitor Treatment (MCL1i, CDK9i, PARPi, DNMTi) spheroid->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) treatment->apoptosis western Western Blot (NOXA, MCL1, cleaved PARP) treatment->western xenograft Xenograft Model Generation (e.g., OS-RC-2 in nude mice) treatment_vivo Inhibitor Administration xenograft->treatment_vivo monitoring Tumor Volume Monitoring treatment_vivo->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC) monitoring->endpoint

Caption: General experimental workflow for evaluating inhibitor efficacy.

Detailed Experimental Protocols

Cell Culture and 3D Spheroid Formation
  • Cell Lines: PBRM1-mutant (OSRC-2, RCC4) and PBRM1-wild-type (786-O, A498) ccRCC cell lines were used.

  • Spheroid Culture: Cells were seeded in ultra-low attachment 96-well plates at a density of 5,000 cells/well. Plates were centrifuged briefly to facilitate cell aggregation and incubated at 37°C to allow for spheroid formation.

Cell Viability and Apoptosis Assays
  • Cell Viability (CellTiter-Glo®): Spheroids were treated with inhibitors for 72 hours. Cell viability was assessed using the CellTiter-Glo® 3D Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured to determine the percentage of viable cells relative to DMSO-treated controls.

  • Apoptosis (Caspase-Glo® 3/7): Spheroids were treated with inhibitors for 4 hours. Apoptosis was measured using the Caspase-Glo® 3/7 Assay (Promega). Luminescence, indicative of caspase activity, was measured and normalized to cell viability.

Western Blotting
  • Protein Extraction: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated with primary antibodies against PBRM1, NOXA, MCL1, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or NSG mice) were used.

  • Tumor Implantation: 5-10 million cells (e.g., OS-RC-2) were injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and vehicle control groups. Inhibitors were administered via appropriate routes (e.g., oral gavage, intravenous injection) at specified doses and schedules.

  • Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors were excised and weighed. Tumor growth inhibition (%TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

Conclusion

The collective evidence strongly supports the role of PBRM1 loss as a key determinant of sensitivity to MCL1 inhibitors in ccRCC and potentially other cancers. The MCL1 inhibitor PRT1419 and the CDK9 inhibitor PRT2527 demonstrate potent and selective anti-tumor activity in PBRM1-deficient preclinical models. While alternative strategies targeting PBRM1 deficiency, such as PARP and DNMT inhibitors, also show promise, the direct targeting of the MCL1-dependent survival pathway represents a highly rational and effective therapeutic approach. Further clinical investigation of MCL1 inhibitors in PBRM1-deficient patient populations is warranted. This guide provides a foundational resource for researchers and clinicians aiming to exploit this promising synthetic lethal interaction for the development of novel cancer therapies.

References

comparative analysis of PBRM1 mutations in different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to PBRM1 Alterations Across Various Malignancies

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in human cancer. Its role as a tumor suppressor has garnered significant attention, particularly in the context of immunotherapy and targeted therapies. This guide provides a comparative analysis of PBRM1 mutations across different cancer types, supported by experimental data and detailed methodologies, to aid researchers in their understanding of its diverse roles in oncology.

Data Presentation: PBRM1 Mutation Frequencies Across Cancer Types

The frequency of PBRM1 mutations varies considerably among different cancers, with the highest prevalence observed in clear cell renal cell carcinoma (ccRCC). The following table summarizes the mutation frequencies of PBRM1 in various cancer types based on data from The Cancer Genome Atlas (TCGA) and other large-scale sequencing studies.

Cancer TypeAbbreviationPBRM1 Mutation Frequency (%)
Clear Cell Renal Cell CarcinomaccRCC/KIRC23.2 - 45[1][2]
CholangiocarcinomaCHOL~19.4
Uterine Corpus Endometrial CarcinomaUCEC3.8 - 13.8[1]
Skin Cutaneous MelanomaSKCM9.3
Stomach AdenocarcinomaSTAD4.1[1]
Bladder Urothelial CarcinomaBLCA>1.3
Lung AdenocarcinomaLUAD>1.3
Colon AdenocarcinomaCOAD2.5[1]
Pan-Cancer (Average)3.8 - 5[2]

Functional Impact of PBRM1 Mutations

PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) complex, a type of SWI/SNF chromatin remodeling complex.[3] These complexes utilize the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression. PBRM1 mutations, the majority of which are truncating, lead to a loss of protein function.[2] This loss has several critical downstream effects:

  • Genomic Instability: PBRM1 plays a role in maintaining genomic stability. Its loss can lead to an increase in DNA damage and chromosomal instability.

  • Dysregulation of Gene Expression: The absence of functional PBRM1 alters the transcriptional landscape of cancer cells, affecting pathways involved in cell proliferation, differentiation, and DNA repair.[3]

  • Modulation of the Tumor Microenvironment: PBRM1 mutations can influence the immune landscape within the tumor. Studies have shown a correlation between PBRM1 loss and altered immune cell infiltration, as well as changes in the expression of immune checkpoint molecules like PD-L1.[4]

Clinical Significance of PBRM1 Mutations

The presence of PBRM1 mutations has emerged as a potential biomarker for predicting response to certain therapies, particularly immune checkpoint inhibitors (ICIs). However, the prognostic and predictive value of PBRM1 status can differ depending on the cancer type.

  • In Clear Cell Renal Cell Carcinoma (ccRCC): PBRM1 mutations are often associated with a better response to ICIs.[5]

  • In Other Cancers: The predictive role of PBRM1 mutations in other cancers is still under investigation, with some studies suggesting a potential benefit in certain contexts, while others show no significant correlation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PBRM1 mutations.

Immunohistochemistry (IHC) for PBRM1 Protein Expression in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is for the detection of PBRM1 protein in FFPE tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit polyclonal to PBRM1 (use at a dilution of 1:100 to 1:500, optimized for the specific antibody lot)

  • Biotinylated goat anti-rabbit secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse in deionized water (2 x 2 minutes).

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a microwave or pressure cooker according to manufacturer's instructions (e.g., microwave at high power for 5 minutes, then low power for 15 minutes).

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse in deionized water.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary PBRM1 antibody in blocking buffer.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Chromogenic Detection:

    • Incubate slides with DAB substrate solution until desired staining intensity develops (typically 1-10 minutes).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the slides in running tap water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Interpretation: PBRM1 protein is localized in the nucleus. Loss of nuclear staining in tumor cells, in the presence of positive internal controls (e.g., stromal cells, lymphocytes), indicates a potential PBRM1 mutation.

Targeted Next-Generation Sequencing (NGS) of the PBRM1 Gene

This protocol outlines a typical workflow for targeted sequencing of the PBRM1 gene from tumor DNA.

Materials:

  • Genomic DNA extracted from tumor tissue or circulating tumor DNA (ctDNA)

  • Qubit or similar fluorometer for DNA quantification

  • Agilent Bioanalyzer or similar instrument for DNA quality assessment

  • Targeted gene panel including PBRM1 (custom or commercial)

  • Library preparation kit (e.g., Illumina TruSeq, Ion AmpliSeq)

  • NGS sequencer (e.g., Illumina MiSeq/NextSeq, Ion Torrent PGM/S5)

  • Bioinformatics analysis pipeline

Procedure:

  • DNA Extraction and Quality Control:

    • Extract genomic DNA from the tumor sample according to the manufacturer's protocol.

    • Quantify the DNA concentration using a fluorometric method.

    • Assess DNA integrity (e.g., using a Bioanalyzer) to ensure it is suitable for library preparation.

  • Library Preparation:

    • Fragmentation: Fragment the DNA to the desired size range (typically 150-350 bp) using enzymatic or mechanical methods.

    • End-repair and A-tailing: Repair the ends of the DNA fragments and add a single 'A' nucleotide to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters to the DNA fragments. These adapters contain sequences for amplification and binding to the sequencer flow cell.

    • Target Enrichment (for targeted panels): Use hybridization-based capture probes or amplicon-based methods to enrich for the PBRM1 gene and other target regions.

    • PCR Amplification: Amplify the enriched library to generate a sufficient quantity for sequencing.

  • Sequencing:

    • Quantify and pool the prepared libraries.

    • Load the pooled libraries onto the NGS instrument and perform sequencing according to the manufacturer's instructions.

  • Bioinformatics Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the sequencing reads to the human reference genome.

    • Variant Calling: Identify single nucleotide variants (SNVs), insertions, and deletions (indels) in the PBRM1 gene.

    • Annotation: Annotate the identified variants to determine their potential functional impact (e.g., missense, nonsense, frameshift).

    • Filtering and Interpretation: Filter the variants to remove common polymorphisms and sequencing artifacts, and interpret the clinical significance of the remaining mutations.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following experimental manipulations, such as PBRM1 knockdown.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • PBRM1 siRNA or shRNA and appropriate transfection reagents (for knockdown experiments)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow cells to attach.

  • Treatment (e.g., PBRM1 Knockdown):

    • Transfect cells with PBRM1 siRNA/shRNA or a non-targeting control according to the manufacturer's protocol.

    • Incubate for the desired period (e.g., 48-72 hours) to allow for knockdown of PBRM1 expression.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Calculate the percentage of cell viability relative to the control-treated cells.

Cell Proliferation Assay (BrdU Staining)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture plates or chamber slides

  • Complete cell culture medium

  • PBRM1 siRNA or shRNA and appropriate transfection reagents

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution (e.g., 10 µM)

  • Fixation solution (e.g., 70% ethanol or 4% paraformaldehyde)

  • Denaturation solution (e.g., 2 M HCl)

  • Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • DNA counterstain (e.g., DAPI or Propidium Iodide)

  • Fluorescence microscope or flow cytometer

Procedure (for immunofluorescence):

  • Cell Seeding and Treatment:

    • Seed and treat cells as described for the MTT assay.

  • BrdU Labeling:

    • Add BrdU labeling solution to the cell culture medium and incubate for a defined period (e.g., 1-2 hours) to allow for BrdU incorporation into newly synthesized DNA.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with the chosen fixation solution.

    • Permeabilize cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).

  • DNA Denaturation:

    • Incubate cells with the denaturation solution to expose the incorporated BrdU.

    • Neutralize with the neutralization buffer.

  • Immunostaining:

    • Block non-specific binding with blocking buffer.

    • Incubate with the anti-BrdU primary antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstaining and Imaging:

    • Counterstain the nuclei with a DNA dye.

    • Image the cells using a fluorescence microscope.

  • Analysis:

    • Quantify the percentage of BrdU-positive cells to determine the proliferation rate.

Mandatory Visualizations

PBRM1 in the SWI/SNF (PBAF) Complex

PBRM1_SWI_SNF cluster_PBAF PBAF Complex PBRM1 PBRM1 SMARCA4_BRG1 SMARCA4/BRG1 (ATPase) PBRM1->SMARCA4_BRG1 ARID2 ARID2 ARID2->SMARCA4_BRG1 Chromatin Chromatin SMARCA4_BRG1->Chromatin Remodels SMARCB1 SMARCB1 SMARCB1->SMARCA4_BRG1 SMARCC1_2 SMARCC1/2 SMARCC1_2->SMARCA4_BRG1 SMARCD1_2_3 SMARCD1/2/3 SMARCD1_2_3->SMARCA4_BRG1 BRD7 BRD7 BRD7->SMARCA4_BRG1 RNAPII RNA Polymerase II Chromatin->RNAPII Access for GeneExpression Altered Gene Expression RNAPII->GeneExpression Drives

Caption: PBRM1 as a subunit of the PBAF chromatin remodeling complex.

Experimental Workflow for PBRM1 Mutation Analysis

PBRM1_Workflow TumorSample Tumor Sample (FFPE or Fresh Frozen) DNA_Extraction DNA Extraction TumorSample->DNA_Extraction QC Quality Control (Quantification & Integrity) DNA_Extraction->QC LibraryPrep NGS Library Preparation QC->LibraryPrep TargetEnrich Target Enrichment (PBRM1) LibraryPrep->TargetEnrich Sequencing Next-Generation Sequencing TargetEnrich->Sequencing DataAnalysis Bioinformatics Analysis Sequencing->DataAnalysis MutationReport PBRM1 Mutation Report DataAnalysis->MutationReport PBRM1_DDR_Immunity PBRM1_Loss PBRM1 Loss (Mutation) ReplicationStress Replication Stress & DNA Damage PBRM1_Loss->ReplicationStress ATM_ATR ATM/ATR Activation ReplicationStress->ATM_ATR Micronuclei Micronuclei Formation ReplicationStress->Micronuclei cGAS_STING cGAS-STING Pathway Activation Micronuclei->cGAS_STING IFN_Response Type I Interferon Response cGAS_STING->IFN_Response ImmuneCellRecruit Immune Cell Recruitment IFN_Response->ImmuneCellRecruit TumorImmunity Enhanced Anti-Tumor Immunity ImmuneCellRecruit->TumorImmunity

References

Unveiling the PBRM1-YTHDF2 Interaction: A Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the experimental validation of the interaction between Polybromo-1 (PBRM1) and YTH Domain Family 2 (YTHDF2). The content herein offers a comparative analysis of methodologies, supported by experimental data, to facilitate the rigorous investigation of this protein-protein interaction, which plays a crucial role in cellular responses to hypoxia and cancer progression.

Executive Summary

The interaction between PBRM1, a subunit of the PBAF chromatin remodeling complex, and YTHDF2, an m6A RNA-binding protein, represents a novel link between chromatin regulation and post-transcriptional gene expression. Recent studies have elucidated a signaling pathway where PBRM1 and YTHDF2 cooperate to control the translation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) mRNA.[1][2] Validating this interaction is a critical step in understanding its biological significance and exploring its potential as a therapeutic target. This guide outlines the key experimental approaches, presents available data in a comparative format, and provides detailed protocols to aid in the design and execution of validation studies.

Data Presentation: PBRM1-YTHDF2 Interaction

While direct quantitative data on the binding affinity (e.g., dissociation constant, Kd) for the PBRM1-YTHDF2 protein-protein interaction is not currently available in the public domain, qualitative and semi-quantitative data from co-immunoprecipitation experiments have confirmed their association. To provide a comparative context, the following tables summarize the binding affinities of PBRM1 and YTHDF2 with their other known binding partners.

Table 1: Qualitative and Semi-Quantitative Data for PBRM1-YTHDF2 Interaction

Experimental MethodCell LineKey FindingsReference
Co-Immunoprecipitation & Western BlotHeLaPBRM1 interacts with YTHDF2 in cells. This interaction is not dependent on the presence of RNA.[3]
In vitro Pull-down AssayHeLa cell lysate & recombinant YTHDF2Recombinant YTHDF2 can pull down endogenous PBRM1 from cell lysates.[4]

Table 2: Comparative Binding Affinities of PBRM1 Bromodomains

PBRM1 BromodomainBinding PartnerBinding Affinity (Kd/IC50)MethodReference
PBRM1 (full-length)H3K14ac peptideStrong binding observedPeptide pull-down[5]
PBRM1 BD2Acetylated histone peptides>30-fold increase in potency for inhibitor 7 (IC50 = 0.2 ± 0.02 μM)AlphaScreen[6]
PBRM1 BD2 and BD4Acetylated histone peptides and nucleosomesMediate primary interactionsHistone microarrays[7]
PBRM1 BDs 2, 4, and 5H3K14acCollaborate for high-affinity bindingNot specified[8]

Table 3: Comparative Binding Affinities of YTHDF2

ProteinBinding PartnerBinding AffinityMethodReference
YTHDF2m6A-modified mRNAsSUMOylation significantly increases binding affinityNot specified[9][10][[“]]
YTHDF proteinsm6A sitesComparable binding affinity among YTHDF paralogsNot specified[12]
YTHDF2m6A-containing RNABinding promotes phase separationIn vitro and in vivo assays[13]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of Endogenous PBRM1 and YTHDF2

This protocol is designed to validate the interaction between endogenous PBRM1 and YTHDF2 in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Anti-PBRM1 antibody (for immunoprecipitation).

  • Anti-YTHDF2 antibody (for western blotting).

  • Normal IgG (as a negative control).

  • Protein A/G magnetic beads or agarose (B213101) beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., 2x Laemmli sample buffer).

Procedure:

  • Cell Lysis:

    • Culture cells (e.g., HeLa) to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-PBRM1 antibody or normal IgG overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • Resuspend the beads in elution buffer and boil at 95-100°C for 5-10 minutes to release the protein complexes.

    • Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

  • Western Blot Analysis:

    • Analyze the eluted samples by SDS-PAGE and western blotting using the anti-YTHDF2 antibody.

Western Blotting

Materials:

  • SDS-PAGE gels.

  • Transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody (anti-YTHDF2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • SDS-PAGE: Separate the immunoprecipitated proteins on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualization

Signaling Pathway of PBRM1-YTHDF2 in HIF-1α Translation

PBRM1_YTHDF2_HIF1a_Pathway cluster_cytoplasm Cytoplasm HIF1a_mRNA HIF-1α mRNA (m6A modified) YTHDF2 YTHDF2 HIF1a_mRNA->YTHDF2 binds Ribosome Ribosome HIF1a_mRNA->Ribosome promotes translation PBRM1 PBRM1 YTHDF2->PBRM1 interacts YTHDF2->Ribosome promotes translation PBRM1->HIF1a_mRNA binds PBRM1->Ribosome promotes translation HIF1a_protein HIF-1α Protein Ribosome->HIF1a_protein synthesizes

Caption: PBRM1 and YTHDF2 in HIF-1α translation.

Experimental Workflow for Validating PBRM1-YTHDF2 Interaction

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing (Optional) lysis->preclear ip Immunoprecipitation (with anti-PBRM1 or IgG) preclear->ip wash Washing ip->wash elute Elution wash->elute sds_page SDS-PAGE elute->sds_page transfer Western Blot Transfer sds_page->transfer blot Immunoblotting (with anti-YTHDF2) transfer->blot detect Detection blot->detect end End: Validation detect->end

Caption: Workflow for Co-IP and Western Blot.

References

Validating PBRM1's Tumor Suppressor Role: A Comparative Guide to Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of mouse models used to validate the tumor suppressor function of Polybromo 1 (PBRM1), a critical gene implicated in clear cell renal cell carcinoma (ccRCC). We present experimental data, detailed methodologies, and visual representations of key signaling pathways to aid researchers in selecting and implementing the most appropriate models for their studies.

Comparison of In Vivo Models for PBRM1 Tumor Suppressor Function

The validation of PBRM1 as a tumor suppressor in vivo has been predominantly achieved through the use of genetically engineered mouse models (GEMMs), primarily employing conditional knockout technology. These models allow for the tissue-specific and temporal deletion of Pbrm1, often in combination with other key tumor suppressor genes like Vhl, to mimic the genetic landscape of human ccRCC.

Genetically Engineered Mouse Models (GEMMs)
Mouse ModelGenotypeKey FindingsTumor LatencyReference
PBRM1 Knockout Pbrm1fl/flKidney-specific deletion of Pbrm1 alone does not typically lead to tumor formation.[1]N/A[1]
VHL Knockout Vhlfl/flKidney-specific deletion of Vhl alone is insufficient to induce ccRCC in mice.[1][2]N/A[1][2]
VHL and PBRM1 Double Knockout Vhlfl/fl;Pbrm1fl/fl with Cre driver (e.g., Ksp-Cre, Pax8-Cre)Combined deletion of Vhl and Pbrm1 leads to the development of bilateral, multifocal clear cell kidney cancers that recapitulate human ccRCC.[1][2] PBRM1 loss amplifies the transcriptional outputs of HIF1 and STAT3 resulting from VHL deficiency.[1] These tumors often show mTOR activation.[1]Tumors develop at approximately 10 months.[1][1][2]
BAP1 and VHL Double Knockout Vhlfl/fl;Bap1fl/fl with Cre driver (e.g., Pax8-Cre)Leads to high-grade ccRCC with greater mTORC1 activation compared to Vhl/Pbrm1 knockout models.[2]Shorter latency compared to Vhl/Pbrm1 models.[2]
Xenograft Models
Model TypeCell LineKey FindingsReference
Subcutaneous Xenograft PBRM1-knockdown Renca cellsPBRM1 knockdown in the Renca mouse ccRCC cell line leads to a reduction in tumor-infiltrating CD4+ T cells, suggesting a role in modulating the tumor microenvironment.[3][3]
Orthotopic Xenograft Human ccRCC cell lines with PBRM1 knockdownPBRM1 knockdown in human ccRCC cell lines can enhance tumor growth properties, particularly under stress conditions.[4][4]

Experimental Protocols

Generation of Conditional Knockout Mice

Objective: To generate mice with kidney-specific deletion of Pbrm1 and Vhl.

Methodology:

  • Mouse Strains: Obtain mice carrying floxed alleles of Pbrm1 (Pbrm1fl/fl) and Vhl (Vhlfl/fl). Cross these mice with a strain expressing Cre recombinase under the control of a kidney-specific promoter, such as Ksp-Cre or Pax8-Cre. For inducible models, Pax8-CreERT2 mice can be used, allowing for tamoxifen-inducible Cre activity.[5]

  • Breeding Strategy: A typical breeding scheme involves crossing Pbrm1fl/fl mice with Vhlfl/fl mice to generate double-floxed animals. These are then crossed with the Cre-driver line to produce experimental cohorts with the desired genotypes (e.g., Ksp-Cre;Vhlfl/fl;Pbrm1fl/fl).

  • Genotyping: Pups are genotyped using PCR analysis of tail-tip DNA to confirm the presence of the floxed alleles and the Cre transgene.

  • Tamoxifen (B1202) Induction (for CreERT2 models): For inducible knockout, tamoxifen is administered to adult mice. A common protocol involves intraperitoneal injection of tamoxifen dissolved in corn oil (e.g., 75 mg/kg body weight) once daily for five consecutive days.[6] The specific regimen should be optimized for each Cre-driver line and experimental setup.[6]

Tumor Monitoring and Analysis

Objective: To monitor tumor development and progression in the mouse models.

Methodology:

  • Tumor Monitoring: Monitor mice for signs of tumor development, such as weight loss or abdominal swelling. Tumor growth can be non-invasively monitored using imaging techniques like high-resolution ultrasound or magnetic resonance imaging (MRI).[7] The frequency of monitoring should be based on the expected tumor latency.[8]

  • Endpoint and Tissue Collection: Euthanize mice at a predetermined endpoint or when they show signs of significant morbidity.[8] Collect kidneys and other organs for histological and molecular analysis.

  • Histological Analysis:

    • Fix tissues in 10% neutral buffered formalin for 24 hours.[9]

    • Process and embed tissues in paraffin.

    • Cut 5-μm sections and stain with Hematoxylin and Eosin (H&E) for morphological assessment.[9]

    • Perform immunohistochemistry (IHC) using antibodies against relevant markers such as Carbonic Anhydrase IX (CA9) to confirm ccRCC histology, and phospho-S6 to assess mTORC1 activity.

Orthotopic Xenograft Model

Objective: To establish a tumor in the kidney of an immunodeficient mouse using a ccRCC cell line.

Methodology:

  • Cell Preparation: Culture a murine ccRCC cell line, such as Renca, to 75% confluency.[10]

  • Surgical Procedure:

    • Anesthetize an immunodeficient mouse (e.g., BALB/c).

    • Make a flank incision to expose the kidney.

    • Inject tumor cells (e.g., 1 x 105 cells in Matrigel) under the renal capsule.[10]

    • Suture the incision and provide post-operative care.[10]

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescent imaging (if cells are luciferase-tagged) or ultrasound.[7][10]

  • Analysis: At the experimental endpoint, harvest the tumor-bearing kidney and other organs for histological and molecular analysis as described above.

Signaling Pathways and Experimental Workflows

PBRM1 and mTORC1 Signaling

Loss of PBRM1, in concert with VHL inactivation, has been shown to lead to the activation of the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.

PBRM1_mTORC1 cluster_legend Legend VHL VHL HIF HIF VHL->HIF PBRM1 PBRM1 mTORC1 mTORC1 PBRM1->mTORC1 Indirect Inhibition TSC1_TSC2 TSC1/TSC2 HIF->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth EIF4EBP1->CellGrowth Activation Activation Activation_edge Inhibition Inhibition Inhibition_edge PBRM1_IFNgamma_STAT1 IFNgamma IFNγ IFNGR IFNγ Receptor IFNgamma->IFNGR JAK1_2 JAK1/JAK2 IFNGR->JAK1_2 STAT1 STAT1 JAK1_2->STAT1 Phosphorylation pSTAT1 pSTAT1 IRF1 IRF1 pSTAT1->IRF1 Dimerization & Nuclear Translocation PBRM1 PBRM1 PBRM1->IRF1 Transcriptional Co-activation ImmuneResponseGenes Immune Response Genes (e.g., CXCL9, CXCL10) IRF1->ImmuneResponseGenes Experimental_Workflow Start Start: Breed Conditional Knockout Mice (Pbrm1 fl/fl; Vhl fl/fl; Cre+) Induction Induce Gene Deletion (e.g., Tamoxifen for CreERT2) Start->Induction Monitoring Monitor Tumor Development (Ultrasound/MRI) Induction->Monitoring Endpoint Endpoint Reached (Tumor size / Morbidity) Monitoring->Endpoint Tissue Tissue Collection (Kidneys, etc.) Endpoint->Tissue Histo Histological Analysis (H&E, IHC) Tissue->Histo Molecular Molecular Analysis (Western Blot, RNA-seq) Tissue->Molecular Conclusion Conclusion: Validate PBRM1 Tumor Suppressor Function Histo->Conclusion Molecular->Conclusion

References

Comparative Pharmacokinetic Profiles of PBRM1 Inhibitor Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

To date, a comprehensive comparison of the in vivo pharmacokinetic profiles of different PBRM1 inhibitor analogs is not publicly available. While the discovery and preclinical evaluation of selective PBRM1 inhibitors are ongoing, the majority of published literature focuses on their biochemical and cellular activities, with limited to no disclosure of their in vivo pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).

This guide addresses the current landscape of PBRM1 inhibitor development, highlighting the available information and the critical need for future pharmacokinetic studies to advance these promising therapeutic agents toward clinical applications.

Introduction to PBRM1 Inhibition

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant therapeutic target in oncology. Its frequent mutation in various cancers, particularly clear cell renal cell carcinoma, has spurred the development of small molecule inhibitors aimed at modulating its activity. These inhibitors primarily target the bromodomains of PBRM1, which are responsible for recognizing acetylated lysine (B10760008) residues on histones and thereby directing the PBAF complex to specific genomic locations.

Current Status of PBRM1 Inhibitor Pharmacokinetic Data

Despite the identification of several promising PBRM1 inhibitor analogs, including PBRM1-BD2-IN-2, PFI-3, and others developed through fragment-based screening and medicinal chemistry efforts, their pharmacokinetic properties in preclinical models remain largely unreported in the public domain. The available literature predominantly details their in vitro profiles, including:

  • Binding Affinity and Potency: Assays such as AlphaScreen and Isothermal Titration Calorimetry (ITC) have been employed to determine the binding affinities (Kd) and inhibitory concentrations (IC50) of these compounds against PBRM1 bromodomains.

  • Selectivity: The selectivity of these inhibitors against other bromodomain-containing proteins is a key focus of current research, aiming to minimize off-target effects.

  • Cellular Activity: The ability of these compounds to engage PBRM1 in a cellular context and elicit a biological response, such as inhibiting the growth of PBRM1-dependent cancer cell lines, has been demonstrated for some analogs.

The absence of in vivo pharmacokinetic data presents a significant gap in the comprehensive evaluation of these compounds and hinders direct comparisons of their drug-like properties.

The Importance of Pharmacokinetic Profiling in Drug Development

Pharmacokinetic studies are a cornerstone of drug discovery and development. They provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, which is essential for:

  • Predicting Efficacy and Safety: Understanding the concentration and duration of a drug's presence at its target site is critical for predicting its therapeutic effect and potential toxicity.

  • Guiding Dose Selection and Regimen: Pharmacokinetic data informs the determination of appropriate dosing schedules to maintain therapeutic drug levels.

  • Facilitating Clinical Translation: A favorable pharmacokinetic profile is a prerequisite for advancing a compound into clinical trials.

Experimental Protocols for Future Pharmacokinetic Studies

For the future characterization of PBRM1 inhibitor analogs, standard preclinical pharmacokinetic studies would involve the following methodologies:

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Typically, mice or rats are used.

  • Administration Routes: The inhibitor is administered via intravenous (IV) bolus and oral gavage (PO) to determine both clearance and oral bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-administration.

  • Bioanalysis: Plasma concentrations of the inhibitor are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution, and bioavailability) are calculated using non-compartmental analysis.

Visualizing the Path Forward: A Conceptual Workflow

The following diagrams illustrate the typical workflows for inhibitor discovery and the necessary subsequent pharmacokinetic evaluation.

G Conceptual PBRM1 Inhibitor Discovery Workflow cluster_0 Discovery Phase cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation (Current Gap) Fragment Screening Fragment Screening Hit Identification Hit Identification Fragment Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) Biochemical Assays (Potency & Selectivity) Biochemical Assays (Potency & Selectivity) Lead Optimization (SAR)->Biochemical Assays (Potency & Selectivity) Cellular Assays (Target Engagement & Efficacy) Cellular Assays (Target Engagement & Efficacy) Biochemical Assays (Potency & Selectivity)->Cellular Assays (Target Engagement & Efficacy) Pharmacokinetic Studies Pharmacokinetic Studies Cellular Assays (Target Engagement & Efficacy)->Pharmacokinetic Studies Efficacy Studies (Xenograft Models) Efficacy Studies (Xenograft Models) Pharmacokinetic Studies->Efficacy Studies (Xenograft Models)

Caption: A typical workflow for the discovery and preclinical development of PBRM1 inhibitors.

G Standard Preclinical Pharmacokinetic Study Workflow Drug Administration (IV & PO) Drug Administration (IV & PO) Serial Blood Sampling Serial Blood Sampling Drug Administration (IV & PO)->Serial Blood Sampling Plasma Preparation Plasma Preparation Serial Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation LC-MS/MS Analysis->Pharmacokinetic Parameter Calculation

Caption: A generalized workflow for conducting preclinical pharmacokinetic studies.

Conclusion

The development of selective PBRM1 inhibitors holds significant promise for cancer therapy. However, a critical next step in advancing these compounds is the thorough investigation and reporting of their in vivo pharmacokinetic profiles. Such data is indispensable for enabling a direct and objective comparison of different PBRM1 inhibitor analogs, which will ultimately guide the selection of the most promising candidates for further development and clinical translation. Researchers in the field are encouraged to prioritize and publish these vital datasets to accelerate progress in this important area of drug discovery.

PBRM1 and BAP1 Mutations in Renal Cancer: A Comparative Prognostic Study

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the distinct prognostic implications of PBRM1 and BAP1 mutations in clear cell renal cell carcinoma (ccRCC).

In the landscape of renal cancer genomics, mutations in the tumor suppressor genes PBRM1 (Polybromo 1) and BAP1 (BRCA1 associated protein-1) are among the most frequent events, particularly in clear cell renal cell carcinoma (ccRCC). While both are located on chromosome 3p and are often lost in conjunction with the von Hippel-Lindau (VHL) gene, they are associated with markedly different clinical outcomes. This guide provides a comprehensive comparison of the prognostic significance of PBRM1 and BAP1 mutations, supported by experimental data and detailed methodologies, to inform research and therapeutic development.

Data Presentation: Prognostic Impact of PBRM1 vs. BAP1 Mutations

The following tables summarize quantitative data from key studies, highlighting the differential prognostic impact of PBRM1 and BAP1 mutations on patient survival in ccRCC.

Prognostic IndicatorPBRM1-mutant ccRCCBAP1-mutant ccRCCReference CohortSource
Median Overall Survival 10.6 years (95% CI 9.8–11.5)4.6 years (95% CI 2.1–7.2)UTSW[1][2]
5.4 years (95% CI 4.0–6.8)1.9 years (95% CI 0.6–3.3)TCGA[2][3]
Hazard Ratio (HR) for Death Reference2.7 (95% CI 0.99–7.6, p=0.044)UTSW[1][2]
Reference2.8 (95% CI 1.4–5.9, p=0.004)TCGA[2][3]
Mutation Frequency in ccRCC ~40-50%~10-15%Multiple Cohorts[4][5]
Clinicopathological FeaturePBRM1-mutant ccRCCBAP1-mutant ccRCCSource
Tumor Grade Associated with lower Fuhrman gradeAssociated with high Fuhrman grade[1][6]
mTORC1 Activation Lack of mTORC1 activationAssociated with mTORC1 activation[1][6]
Tumor Necrosis Less frequently observedOver 50% of tumors exhibit coagulative necrosis[1]

Experimental Protocols

The identification of PBRM1 and BAP1 status in clinical and research settings is primarily achieved through immunohistochemistry (IHC) and DNA sequencing.

Immunohistochemistry (IHC) for PBRM1 and BAP1 Protein Expression

This method assesses the presence or absence of PBRM1 and BAP1 proteins in tumor tissue. Loss of protein expression is highly correlated with the presence of inactivating mutations.

Protocol Overview:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) ccRCC tissue sections (4-5 μm thick) are mounted on charged slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).

  • Immunostaining: Staining is performed using an automated immunostainer (e.g., Bond-max, Leica Biosystems).

    • Primary Antibodies:

      • Mouse monoclonal anti-BAP1 antibody (e.g., clone C-4, Santa Cruz Biotechnology) at a 1:100 dilution.

      • Rabbit polyclonal anti-PBRM1 antibody.

    • Detection System: A polymer-based detection system is used to visualize the antibody binding.

  • Scoring:

    • A genitourinary pathologist, blinded to the molecular data, evaluates the slides.

    • Positive: Strong, diffuse nuclear staining in tumor cells.

    • Negative (Loss of Expression): Complete absence of nuclear staining in tumor cells, with positive internal controls (staining in lymphocytes, stromal cells, and endothelial cells).

    • Indeterminate: Cases with focal or weak staining may be considered for further molecular analysis.

Sanger Sequencing for PBRM1 and BAP1 Mutation Analysis

Sanger sequencing is the gold standard for identifying specific mutations within the PBRM1 and BAP1 genes.

Protocol Overview:

  • DNA Extraction: Genomic DNA is extracted from tumor and matched normal tissue (e.g., peripheral blood) using a commercially available kit.

  • PCR Amplification: All coding exons and flanking intronic regions of PBRM1 and BAP1 are amplified by polymerase chain reaction (PCR) using specific primer pairs.

  • Sequencing Reaction: The amplified PCR products are subjected to a sequencing reaction using the chain-termination method with fluorescently labeled dideoxynucleotides (ddNTPs).

  • Capillary Electrophoresis: The sequencing products are separated by size using capillary gel electrophoresis in an automated sequencer.

  • Data Analysis: The resulting electropherograms are analyzed using sequencing analysis software to identify any variations from the reference sequence. Somatic mutations are confirmed by comparing the tumor sequence to the matched normal sequence.

Signaling Pathways and Logical Relationships

The distinct prognostic outcomes associated with PBRM1 and BAP1 mutations stem from their roles in different cellular pathways.

PBRM1_Signaling_Pathway PBRM1 PBRM1 (BAF180) SWI_SNF PBAF (SWI/SNF Complex) PBRM1->SWI_SNF Component of Chromatin Chromatin Remodeling SWI_SNF->Chromatin Gene_Expression Regulation of Gene Expression (e.g., p53 pathway) Chromatin->Gene_Expression Tumor_Suppression Tumor Suppression Gene_Expression->Tumor_Suppression PBRM1_Mutation PBRM1 Mutation (Loss of Function) PBRM1_Mutation->PBRM1 inactivates

BAP1_Signaling_Pathway BAP1 BAP1 Deubiquitination Deubiquitinase Activity BAP1->Deubiquitination possesses DNA_Repair DNA Damage Repair BAP1->DNA_Repair promotes H2AK119ub Histone H2A-K119ub Deubiquitination->H2AK119ub removes ubiquitin from Tumor_Suppression Tumor Suppression Deubiquitination->Tumor_Suppression Gene_Silencing Polycomb-mediated Gene Silencing H2AK119ub->Gene_Silencing promotes DNA_Repair->Tumor_Suppression BAP1_Mutation BAP1 Mutation (Loss of Function) BAP1_Mutation->BAP1 inactivates

Experimental_Workflow cluster_tissue Tissue Sample cluster_ihc IHC Analysis cluster_seq Sequencing Analysis Tumor ccRCC Tumor (FFPE or Fresh Frozen) IHC Immunohistochemistry (PBRM1 & BAP1 antibodies) Tumor->IHC DNA_Extraction DNA Extraction Tumor->DNA_Extraction Scoring Pathological Scoring (Protein Expression) IHC->Scoring Prognosis Prognostic Stratification Scoring->Prognosis Sequencing Sanger Sequencing (PBRM1 & BAP1 genes) DNA_Extraction->Sequencing Mutation_Analysis Mutation Identification Sequencing->Mutation_Analysis Mutation_Analysis->Prognosis

Conclusion

The distinction between PBRM1 and BAP1 mutations in ccRCC is critical for patient prognosis and the development of targeted therapies. BAP1 mutations are consistently associated with more aggressive disease and poorer survival, while PBRM1 mutations are indicative of a more favorable prognosis. This molecular subtyping provides a valuable tool for risk stratification and should be considered in the design of clinical trials for novel therapeutic agents in renal cancer. The provided experimental protocols offer a standardized approach for the assessment of PBRM1 and BAP1 status, facilitating further research and clinical application.

References

validating the role of PBRM1 in the chemokine signaling pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate regulation of chemokine signaling is paramount for advancing immunotherapies. This guide provides a comprehensive comparison of Polybromo-1 (PBRM1) and other key nuclear proteins in modulating the chemokine landscape, supported by experimental data and detailed protocols.

PBRM1, a core subunit of the ATP-dependent chromatin remodeling complex PBAF (Polybromo-associated BRG1-associated factor), plays a crucial role in regulating gene expression. Recent studies have illuminated its significance as a tumor suppressor, with its loss-of-function implicated in various cancers, most notably clear cell renal cell carcinoma (ccRCC). A key aspect of PBRM1's tumor suppressor function lies in its ability to modulate the tumor microenvironment through the regulation of chemokine and cytokine expression. This guide delves into the experimental validation of PBRM1's role in the chemokine signaling pathway and provides a comparative analysis with other critical nuclear proteins that influence this pathway, namely ARID1A, SMARCA4, and BAP1.

PBRM1: A Gatekeeper of Chemokine Expression

Experimental evidence strongly indicates that PBRM1 acts as a crucial regulator of chemokine signaling. Loss of PBRM1 has been shown to dysregulate the expression of a host of chemokines, thereby influencing immune cell infiltration and tumor progression.

In ccRCC cell lines, knockdown of PBRM1 leads to a significant decrease in the expression of pro-inflammatory and T-cell-attracting chemokines such as CXCL10 and CCL5.[1] Conversely, the expression of chemokines like IL-8 (CXCL8), IL-6, and CXCL2 has been observed to be downregulated upon PBRM1 knockdown in some contexts, while CCL2 expression is increased.[2] This differential regulation suggests a complex, context-dependent role for PBRM1 in orchestrating the chemokine milieu.

The mechanism underlying this regulation is linked to PBRM1's influence on key signaling pathways. Loss of PBRM1 has been shown to activate the NF-κB pathway, a master regulator of inflammatory responses and chemokine gene transcription.[3][4] Furthermore, PBRM1 has been implicated in the regulation of the cGAS-STING pathway, an innate immune sensing pathway that also potently induces the expression of chemokines like CXCL10 and CCL5.

Comparative Analysis: PBRM1 vs. Other Nuclear Regulators

While PBRM1 is a key player, other nuclear proteins, including fellow SWI/SNF complex members and deubiquitinases, also exert significant control over chemokine signaling, often with contrasting effects.

Target GenePBRM1 Knockdown EffectARID1A Knockdown/Mutation EffectSMARCA4 Knockdown EffectBAP1 Knockdown/Mutation Effect
CXCL10 Downregulation[1]Upregulation[2]VariableDownregulation
CCL5 DownregulationUpregulation[2]VariableDownregulation
IL-8 (CXCL8) Downregulation[2]VariableVariableVariable
IL-6 Downregulation[2]UpregulationVariableVariable
CXCL2 Downregulation[2]VariableVariableVariable
CCL2 Upregulation[2]UpregulationVariableVariable

ARID1A (AT-rich interactive domain-containing protein 1A): Another key subunit of the SWI/SNF complex, ARID1A mutations are also prevalent in various cancers. Interestingly, in contrast to PBRM1 loss, ARID1A deficiency has been associated with increased immune activity and a more favorable response to immunotherapy in certain cancers.[5] Experimental data suggests that ARID1A loss can lead to the upregulation of CXCL10 and CCL5, potentially through the activation of the STING pathway.[2] This opposing effect highlights the functional specialization within the SWI/SNF complex.

SMARCA4 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 4): As the catalytic ATPase subunit of the SWI/SNF complex, SMARCA4 is essential for its chromatin remodeling activity.[6] While its direct and specific role in regulating the same set of chemokines as PBRM1 is less clearly defined, its fundamental role in chromatin accessibility implies a significant impact on the transcription of chemokine genes. The precise effects of SMARCA4 loss on specific chemokine expression can be cell-type and context-dependent.

BAP1 (BRCA1 associated protein-1): A deubiquitinase frequently mutated in cancer, BAP1 has a multifaceted role in tumor suppression, including the regulation of the immune microenvironment. In contrast to the activation of NF-κB signaling seen with PBRM1 loss, BAP1 mutations have been shown to inhibit the NF-κB pathway in some contexts.[7] This suggests that BAP1 may act to suppress chemokine expression, a notion supported by findings that BAP1 loss can lead to a more immunosuppressive microenvironment.[3]

Signaling Pathways and Experimental Workflows

The regulation of chemokine expression by these nuclear proteins is orchestrated through complex signaling networks. The following diagrams illustrate the key pathways and a typical experimental workflow for validating the role of these proteins.

Chemokine_Signaling_Pathways cluster_PBRM1 PBRM1 Regulation cluster_Alternatives Alternative Regulation PBRM1 PBRM1 NFkB_P NF-κB Pathway PBRM1->NFkB_P Inhibits Chemokines_P CXCL10, CCL5, etc. NFkB_P->Chemokines_P Activates ARID1A ARID1A STING cGAS-STING Pathway ARID1A->STING Inhibits BAP1 BAP1 NFkB_A NF-κB Pathway BAP1->NFkB_A Inhibits Chemokines_A CXCL10, CCL5, etc. STING->Chemokines_A Activates NFkB_A->Chemokines_A Activates

Caption: Simplified signaling pathways of chemokine regulation.

Experimental_Workflow start Cell Line Selection (e.g., ccRCC cells) knockdown Lentiviral shRNA Knockdown (PBRM1, ARID1A, etc.) start->knockdown verification Western Blot (Verification of Knockdown) knockdown->verification rna_extraction RNA Extraction knockdown->rna_extraction protein_analysis Protein Analysis knockdown->protein_analysis chip_seq Chromatin Immunoprecipitation (ChIP-seq) knockdown->chip_seq rt_qpcr RT-qPCR (Chemokine Gene Expression) rna_extraction->rt_qpcr data_analysis Data Analysis & Comparison rt_qpcr->data_analysis elisa ELISA (Chemokine Secretion) protein_analysis->elisa elisa->data_analysis chip_seq->data_analysis

Caption: General experimental workflow for validation.

Experimental Protocols

Lentiviral shRNA Knockdown

Objective: To stably knockdown the expression of PBRM1, ARID1A, SMARCA4, or BAP1 in a chosen cell line.

Materials:

  • Lentiviral shRNA constructs targeting the gene of interest and a non-targeting control.

  • Packaging plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells for virus production.

  • Target cell line (e.g., 786-O, ACHN for ccRCC studies).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Polybrene.

  • Puromycin for selection.

Protocol:

  • Virus Production: Co-transfect HEK293T cells with the shRNA construct and packaging plasmids.

  • Harvest Virus: Collect the supernatant containing lentiviral particles at 48 and 72 hours post-transfection.

  • Transduction: Transduce the target cell line with the viral supernatant in the presence of polybrene.

  • Selection: 24-48 hours post-transduction, select for stably transduced cells using puromycin.

  • Validation: Confirm knockdown efficiency by Western Blot and RT-qPCR.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the direct binding of a transcription factor (e.g., NF-κB) to the promoter regions of chemokine genes.

Materials:

  • Formaldehyde (B43269) for cross-linking.

  • Glycine to quench cross-linking.

  • Lysis buffers.

  • Sonicator to shear chromatin.

  • Antibody specific to the protein of interest (e.g., anti-p65 for NF-κB).

  • Protein A/G magnetic beads.

  • Wash buffers.

  • Elution buffer.

  • Proteinase K and RNase A.

  • DNA purification kit.

  • Primers for qPCR targeting specific chemokine promoters.

Protocol:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest overnight.

  • Immune Complex Capture: Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washes: Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA.

  • Analysis: Use qPCR with primers specific to the promoter regions of target chemokine genes to quantify the enrichment.

RT-qPCR for Chemokine Expression

Objective: To quantify the mRNA expression levels of specific chemokines.

Materials:

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan master mix.

  • Primers specific for target chemokine genes and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-time PCR instrument.

Protocol:

  • RNA Extraction: Isolate total RNA from the cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform real-time PCR using specific primers for the chemokines of interest and a reference gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

ELISA for Chemokine Secretion

Objective: To measure the concentration of secreted chemokines in the cell culture supernatant.

Materials:

  • ELISA kit specific for the chemokine of interest.

  • Cell culture supernatant.

  • Plate reader.

Protocol:

  • Plate Coating: Coat a 96-well plate with the capture antibody.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add the biotinylated detection antibody.

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase conjugate.

  • Substrate Development: Add the substrate solution and stop the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength and calculate the chemokine concentration based on the standard curve.

Western Blot

Objective: To detect the protein levels of PBRM1 and other target proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE gels.

  • PVDF membrane.

  • Primary antibodies against the proteins of interest.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary and then secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

By employing these experimental approaches, researchers can further dissect the complex roles of PBRM1 and its counterparts in shaping the chemokine landscape of the tumor microenvironment, paving the way for the development of more effective and personalized cancer immunotherapies.

References

comparing the selectivity of PBRM inhibitors for 17β-HSD1 over other enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of PBRM (3-{[(16β,17β)-3-(2-bromoethyl)-17-hydroxyestra-1,3,5(10)-trien-16-yl]methyl} benzamide), a potent, non-estrogenic, irreversible inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). The data presented herein demonstrates the high selectivity of this compound for its intended target over other enzymes, a critical attribute for a therapeutic candidate.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The selectivity of this compound has been evaluated against its primary target, 17β-HSD1, and a panel of other enzymes, including other hydroxysteroid dehydrogenases and cytochrome P450 enzymes. The following table summarizes the inhibitory activity of this compound.

Target EnzymeInhibitorMethodEndpointValueReference
17β-HSD1 This compoundT-47D intact cellsIC5083 nM[1]
17β-HSD1 This compoundPurified enzymeKi381 nM[1]
17β-HSD1 This compoundPurified enzymek_inact_0.084 min⁻¹[1]
17β-HSD2This compoundNot specifiedInhibitionNo inhibition observed[1]
17β-HSD7This compoundNot specifiedInhibitionNo inhibition observed[1]
17β-HSD12This compoundNot specifiedInhibitionNo inhibition observed[1]
CYP3A4This compoundNot specifiedInhibitionNo inhibition observed[1]
CYP2D6This compoundNot specifiedInhibitionNo inhibition observed[1]

Experimental Protocols

17β-HSD1 Inhibition Assay in T-47D Intact Cells

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound against 17β-HSD1 in a cellular context.

  • Cell Culture: Human breast cancer T-47D cells, which endogenously express 17β-HSD1, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Preparation: Cells are seeded in 24-well plates and allowed to adhere for 24 hours. The culture medium is then replaced with a fresh medium containing various concentrations of the this compound inhibitor.

  • Substrate Addition: Radiolabeled [14C]-estrone (E1) is added to each well at a final concentration of 60 nM.

  • Incubation: The cells are incubated for 24 hours at 37°C to allow for the enzymatic conversion of estrone (B1671321) to estradiol (B170435) (E2).

  • Steroid Extraction: After incubation, the medium is collected, and the steroids are extracted using a suitable organic solvent (e.g., diethyl ether).

  • Chromatography and Quantification: The extracted steroids are separated by thin-layer chromatography (TLC). The spots corresponding to estrone and estradiol are visualized and quantified using a radioisotope scanner.

  • Data Analysis: The percentage of conversion of E1 to E2 is calculated for each inhibitor concentration. The IC50 value, defined as the concentration of the inhibitor that reduces the enzymatic activity by 50%, is determined by non-linear regression analysis of the dose-response curve.

Kinetic Analysis with Purified 17β-HSD1

To determine the affinity constant (Ki) and the inactivation rate (kinact) of this compound for purified 17β-HSD1, a Kitz-Wilson analysis is performed.

  • Enzyme and Inhibitor Preparation: Purified recombinant human 17β-HSD1 is used. Stock solutions of this compound are prepared in a suitable solvent (e.g., DMSO).

  • Pre-incubation: The purified enzyme is pre-incubated with various concentrations of this compound for different time intervals.

  • Enzyme Activity Measurement: At the end of each pre-incubation period, an aliquot of the enzyme-inhibitor mixture is diluted into an assay buffer containing the substrate (e.g., estrone) and the cofactor (NADPH). The rate of NADPH consumption is monitored spectrophotometrically at 340 nm to determine the residual enzyme activity.

  • Data Analysis: The observed rate of inactivation (k_obs_) for each inhibitor concentration is determined by plotting the natural logarithm of the residual enzyme activity against the pre-incubation time. A secondary plot of 1/k_obs_ versus 1/[Inhibitor] (Kitz-Wilson plot) is then generated. The Ki and kinact values are calculated from the y-intercept and the slope of this plot.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cell Target Cell E1_ext Estrone (E1) E1_int Estrone (E1) E1_ext->E1_int DHEA_ext DHEA DHEA_int DHEA DHEA_ext->DHEA_int HSD17B1 17β-HSD1 E1_int->HSD17B1 DHEA_int->HSD17B1 E2 Estradiol (E2) HSD17B1->E2 Five_diol 5-Androstenediol (5-diol) HSD17B1->Five_diol ER Estrogen Receptor (ER) E2->ER Five_diol->ER This compound This compound Inhibitor This compound->HSD17B1 Proliferation Cell Proliferation (Cancer Growth) ER->Proliferation

Caption: Signaling pathway of 17β-HSD1 in hormone-dependent cancers.

G start Start: Compound Synthesis (this compound) primary_screen Primary Screen: Inhibition of purified 17β-HSD1 start->primary_screen cellular_assay Cell-Based Assay: Inhibition of E1 to E2 conversion in T-47D cells primary_screen->cellular_assay selectivity_panel Selectivity Panel: Screening against off-target enzymes (e.g., 17β-HSDs, CYPs) cellular_assay->selectivity_panel data_analysis Data Analysis: Determine IC50, Ki, kinact values selectivity_panel->data_analysis comparison Comparative Analysis: Selectivity Profile Generation data_analysis->comparison end End: Lead Candidate comparison->end

Caption: Experimental workflow for determining this compound selectivity.

References

confirming the downstream effects of PBRM1 on cell adhesion genes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Downstream Effects of PBRM1 on Cell Adhesion Gene Expression and Cellular Phenotype

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a critical tumor suppressor, with its mutation being a frequent and early event in clear cell renal cell carcinoma (ccRCC).[1][2] Emerging evidence strongly indicates that PBRM1 plays a pivotal role in regulating cellular adhesion, a process fundamental to tissue architecture and often disrupted during cancer progression and metastasis.[3][4] This guide provides a comprehensive comparison of experimental findings that confirm the downstream effects of PBRM1 on cell adhesion genes, supported by detailed methodologies and quantitative data.

PBRM1's Regulatory Impact on Cell Adhesion Gene Expression

Multiple studies utilizing next-generation sequencing have demonstrated that the re-expression of PBRM1 in ccRCC cell lines leads to a significant upregulation of genes involved in cell adhesion.[1][2][3] This transcriptional regulation is a cornerstone of PBRM1's tumor-suppressive function. The loss of PBRM1, conversely, has been shown to correlate with a decrease in the expression of genes responsible for epithelial cell maintenance.[5]

Transcriptional profiling through RNA sequencing (RNA-seq) has been instrumental in identifying the specific cell adhesion genes that are downstream targets of PBRM1.[3][4][5] These findings are not limited to conventional 2D cell cultures; studies using more physiologically relevant 3D culture models have also confirmed the upregulation of a significant number of cell adhesion genes in the presence of functional PBRM1.[6] This reinforces the role of PBRM1 in maintaining a stable epithelial phenotype.

Quantitative Analysis of PBRM1's Effects

The functional consequences of PBRM1's regulatory role in cell adhesion are evident in various cellular assays. The following tables summarize the key quantitative findings from pertinent studies.

Table 1: Impact of PBRM1 Re-expression on Cell Proliferation and Migration

Cell LinePBRM1 StatusAssayObserved EffectStatistical SignificanceReference
Caki-2Re-expressionCell ProliferationDecreased proliferation rateP < 0.0001[1][3][4]
A704Re-expressionCell ProliferationDecreased proliferation rateP < 0.0001[1][3]
Caki-2Re-expressionIn vitro Scratch AssaySignificant inhibition of cell migration-[4]
A704Re-expressionColony FormationDiminished colony formation-[7]

Table 2: Upregulation of Cell Adhesion-Related Genes Upon PBRM1 Re-expression in Caki-2 cells

GeneFunctionFold Change (Log2)Validation MethodReference
E-cadherin (CDH1)Cell-cell adhesion>1.0qRT-PCR[4]
Claudin 7 (CLDN7)Tight junction formation>1.0qRT-PCR[4]
Desmoglein 2 (DSG2)Desmosomal adhesion>1.0qRT-PCR[4]
Cadherin 6 (CDH6)Cell-cell adhesion>1.0qRT-PCR[4]
Integrin Alpha 1 (ITGA1)Cell-matrix adhesion>1.0qRT-PCR[4]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation and replication of these findings.

Generation of Isogenic Cell Lines: To study the specific effects of PBRM1, researchers have developed isogenic cell lines.[3][8] In ccRCC cell lines with mutated PBRM1, such as Caki-2 and A704, wild-type PBRM1 is re-expressed using lentiviral vectors.[1][8] Often, a tetracycline-inducible system is employed to allow for controlled expression of the PBRM1 protein.[8][9] For PBRM1 knockdown studies in cells with wild-type PBRM1, short hairpin RNA (shRNA) delivered via lentiviral vectors is a common method.[1][5]

RNA Sequencing (RNA-seq): This high-throughput sequencing technique is used to profile the transcriptome of cells with and without functional PBRM1.[3][5] The process involves the isolation of total RNA, followed by the enrichment of mRNA, library preparation, and sequencing. The resulting data is then analyzed to identify genes that are differentially expressed between the experimental groups.

Chromatin Immunoprecipitation Sequencing (ChIP-seq): ChIP-seq is employed to identify the specific genomic regions where PBRM1 binds.[6][9] This technique involves cross-linking proteins to DNA, fragmenting the chromatin, and using an antibody specific to PBRM1 to immunoprecipitate the protein-DNA complexes. The associated DNA is then sequenced to map the binding sites of PBRM1 across the genome.

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is a targeted approach used to validate the findings from RNA-seq for specific genes of interest.[1][3][4] It measures the amount of a specific RNA transcript, providing a quantitative measure of gene expression.

Immunofluorescence and Western Blotting: Immunofluorescence is used to visualize the localization and expression of proteins within the cell. For instance, it has been used to observe the increase in cortical F-actin, a hallmark of epithelial cells, upon PBRM1 re-expression.[3][4] Western blotting is used to quantify the levels of specific proteins, such as PBRM1 and various cell adhesion molecules, in cell lysates.[6]

Functional Cellular Assays:

  • Cell Proliferation Assays: These assays, such as the sulforhodamine B (SRB) assay, are used to measure the rate of cell growth over time.[1]

  • In vitro Scratch Assay: This assay is used to assess cell migration. A scratch is made in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is measured.[4][8]

  • Colony Formation Assay: This assay evaluates the ability of single cells to grow into colonies, which is a measure of their proliferative capacity and survival.[7]

Signaling Pathways and Molecular Mechanisms

PBRM1 functions as a subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, which is a type of SWI/SNF chromatin remodeling complex.[10][11] By altering the structure of chromatin, the PBAF complex can regulate the accessibility of gene promoters and enhancers to transcription factors, thereby controlling gene expression. The loss of PBRM1 can lead to the redistribution of PBAF complexes to different genomic loci, which can, in turn, activate pro-tumorigenic pathways such as the NF-κB pathway.[12]

Below are diagrams illustrating the proposed signaling pathway of PBRM1 and a typical experimental workflow.

PBRM1_Signaling_Pathway PBRM1 PBRM1 PBAF PBAF Complex PBRM1->PBAF Component of Chromatin Chromatin Remodeling PBAF->Chromatin Mediates Gene_Expression Cell Adhesion Gene Expression (e.g., E-cadherin) Chromatin->Gene_Expression Upregulates Cell_Adhesion Increased Cell Adhesion & Epithelial Phenotype Gene_Expression->Cell_Adhesion Metastasis Suppression of Metastasis Cell_Adhesion->Metastasis

PBRM1 signaling pathway in cell adhesion.

Experimental_Workflow cluster_model Cellular Model cluster_analysis Analysis cluster_validation Validation ccRCC_cells ccRCC Cell Lines (PBRM1-mutant) Transduction Lentiviral Transduction (PBRM1 re-expression) ccRCC_cells->Transduction Isogenic_Lines Isogenic Cell Lines (PBRM1-WT vs. PBRM1-mutant) Transduction->Isogenic_Lines RNA_seq RNA-seq Isogenic_Lines->RNA_seq ChIP_seq ChIP-seq Isogenic_Lines->ChIP_seq Functional_Assays Functional Assays (Proliferation, Migration) Isogenic_Lines->Functional_Assays qRT_PCR qRT-PCR RNA_seq->qRT_PCR Western_Blot Western Blot RNA_seq->Western_Blot

A typical experimental workflow.

Concluding Remarks

The collective experimental data provides strong evidence for the role of PBRM1 as a key regulator of cell adhesion. Its function as a tumor suppressor appears to be, at least in part, mediated by its ability to upregulate the expression of genes that promote a stable epithelial phenotype, thereby counteracting the processes of epithelial-to-mesenchymal transition (EMT) and metastasis. The consistent findings across different experimental systems and methodologies underscore the importance of PBRM1 in maintaining cellular adhesion and highlight its potential as a therapeutic target and prognostic marker in ccRCC and other cancers.

References

comparative analysis of PBRM inhibitor efficacy in different breast cancer subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Therapeutic Potential of Targeting PBRM1 Across Different Breast Cancer Subtypes.

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant player in the landscape of cancer biology. Functioning primarily as a tumor suppressor, its role in breast cancer is of growing interest, with decreased PBRM1 expression being linked to tumor progression and a poorer prognosis[1][2][3]. This guide provides a comprehensive comparative analysis of the potential efficacy of targeting PBRM1 across the major breast cancer subtypes: Luminal A, Luminal B, HER2-positive, and Triple-Negative Breast Cancer (TNBC).

While direct comparative efficacy data for specific PBRM1 inhibitors across a panel of breast cancer cell lines remains limited in publicly available literature, this guide synthesizes the current understanding of PBRM1's role in each subtype and explores the rationale for therapeutic intervention. We present potential treatment strategies, relevant signaling pathways, and detailed experimental protocols to guide further research in this promising area of oncology.

Comparative Overview of PBRM1 in Breast Cancer Subtypes

The following table summarizes the key characteristics and potential therapeutic avenues for targeting PBRM1 in different breast cancer subtypes. This information is curated from a range of preclinical studies and bioinformatics analyses.

FeatureLuminal A (ER+/PR+, HER2-)Luminal B (ER+/PR+, HER2+ or high Ki-67)HER2-Positive (ER-/PR-, HER2+)Triple-Negative (ER-/PR-, HER2-)
PBRM1 Expression Variable, lower expression may correlate with poorer prognosis.Variable, lower expression may correlate with poorer prognosis.Data limited, but PBRM1 loss could potentially synergize with other targeted therapies.Often lower expression is observed and linked to aggressive tumor biology.
Known PBRM1 Role & Interactions Potential crosstalk with Estrogen Receptor (ER) signaling pathways. PBRM1 may influence the transcriptional activity of ER.Similar to Luminal A, with potential involvement in pathways driving higher proliferation (e.g., PI3K/Akt/mTOR).The direct interaction with HER2 signaling is not well-defined, but PBRM1's role in DNA repair is a key consideration for combination therapies.Interacts with MUC1-C to promote DNA damage resistance and immune evasion. PBRM1 deficiency may create vulnerabilities.
Potential Therapeutic Strategies PBRM1 inhibitors could potentially resensitize tumors to endocrine therapy. Synthetic lethality with PARP inhibitors in PBRM1-deficient tumors.Similar to Luminal A, with a focus on overcoming resistance to both endocrine and HER2-targeted therapies in HER2+ cases.Synthetic lethality with PARP or ATR inhibitors in PBRM1-deficient tumors. Combination with HER2-targeted therapies to exploit DNA repair deficiencies.Synthetic lethality with PARP or ATR inhibitors is a promising strategy. Targeting the MUC1-C/PBRM1 axis.
Representative Cell Lines MCF-7, T47DBT-474, ZR-75-1SKBR3, AU565MDA-MB-231, Hs578T

Signaling Pathways and Mechanisms of Action

The therapeutic rationale for targeting PBRM1 stems from its integral role in chromatin remodeling and its influence on key cellular processes like DNA repair, cell cycle control, and immune signaling. PBRM1 inhibitors typically work by binding to the bromodomains of the PBRM1 protein, preventing its interaction with acetylated histones and thereby disrupting the function of the PBAF complex.

General Mechanism of PBRM1 Bromodomain Inhibition

PBRM1_Inhibition cluster_PBAF PBAF Chromatin Remodeling Complex cluster_effects Downstream Effects PBRM1 PBRM1 Other_Subunits Other Subunits (e.g., SMARCA4/BRG1) Histone Acetylated Histone Tail PBRM1->Histone Binds via Bromodomains Disrupted_Remodeling Disrupted Chromatin Remodeling PBRM1_Inhibitor PBRM1 Inhibitor PBRM1_Inhibitor->PBRM1 Competitively Binds to Bromodomains PBRM1_Inhibitor->Disrupted_Remodeling Leads to Altered_Transcription Altered Gene Transcription Disrupted_Remodeling->Altered_Transcription Anti_Tumor Anti-Tumor Effects (Apoptosis, Cell Cycle Arrest) Altered_Transcription->Anti_Tumor

Caption: General mechanism of PBRM1 bromodomain inhibition leading to anti-tumor effects.

PBRM1 and Key Cancer Signaling Pathways

PBRM1 deficiency can impact major signaling pathways involved in breast cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. While direct regulation is still under investigation, PBRM1's role in modulating the transcription of genes within these pathways is a plausible mechanism of interaction.

PBRM1_Signaling_Crosstalk cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway PBRM1 PBRM1 (PBAF Complex) PI3K PI3K PBRM1->PI3K Modulates Transcription Ras Ras PBRM1->Ras Modulates Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Pro_Growth Cell Growth & Proliferation mTOR->Pro_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Pro_Growth

Caption: Potential crosstalk of PBRM1 with the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Experimental Protocols for PBRM1 Inhibitor Evaluation

To facilitate further research, this section provides detailed methodologies for key experiments to assess the efficacy of PBRM1 inhibitors in breast cancer models.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration at which a PBRM1 inhibitor inhibits cell viability by 50% (IC50).

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T47D, SKBR3, MDA-MB-231)

  • Complete cell culture medium

  • PBRM1 inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the PBRM1 inhibitor in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the inhibitor or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow Start Start Seed_Cells Seed Breast Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Inhibitor Treat with PBRM1 Inhibitor (Serial Dilutions) Incubate_24h->Treat_Inhibitor Incubate_72h Incubate 72h Treat_Inhibitor->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 3-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a standard cell viability (MTT) assay to determine inhibitor efficacy.

In Vivo Xenograft Tumor Model

This protocol outlines the evaluation of a PBRM1 inhibitor's anti-tumor efficacy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Breast cancer cell line (e.g., MDA-MB-231 for TNBC)

  • Matrigel (optional)

  • PBRM1 inhibitor formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 million breast cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the PBRM1 inhibitor to the treatment group via the determined route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach the maximum allowed size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the inhibitor's efficacy.

Future Directions and Conclusion

The exploration of PBRM1 as a therapeutic target in breast cancer is a rapidly evolving field. While the direct inhibition of PBRM1 is a promising avenue, the concept of synthetic lethality, particularly with PARP and ATR inhibitors in PBRM1-deficient tumors, presents a more immediate and clinically translatable strategy[4][5].

Future research should focus on:

  • Identifying predictive biomarkers: Determining which patient populations are most likely to respond to PBRM1-targeted therapies. This could include PBRM1 mutation status, low PBRM1 expression, or specific gene expression signatures.

  • Elucidating subtype-specific roles: A deeper understanding of how PBRM1's function differs across breast cancer subtypes is crucial for developing tailored therapeutic approaches.

  • Developing selective inhibitors: The generation of highly selective PBRM1 bromodomain inhibitors is necessary to minimize off-target effects and improve the therapeutic window.

  • Investigating combination therapies: Exploring the synergistic effects of PBRM1 inhibitors with existing standard-of-care treatments, such as endocrine therapy, HER2-targeted therapy, and chemotherapy, will be key to clinical success.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of PBRM Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of PBRM (Polybromo-1) related compounds, which are often potent and biologically active molecules used in research. Due to their nature, these compounds and any contaminated materials must be treated as hazardous chemical waste.[1][2][3] Adherence to these protocols is crucial for minimizing environmental impact and ensuring personnel safety.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety glasses with side shields, and a lab coat.[2][4] All handling of this compound compounds, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][4]

Storage and Stability of this compound Compounds

Proper storage is the first step in safe chemical management. The following table summarizes the recommended storage conditions for typical this compound compounds in both solid and solution forms.

FormStorage TemperatureDurationSpecial Instructions
Solid (Lyophilized) -20°CUp to 3 yearsKeep desiccated.[1][5]
In Solvent (e.g., DMSO) -80°CUp to 1 yearAliquot to avoid multiple freeze-thaw cycles.[1][5]

Step-by-Step Disposal Protocol for this compound Compounds

The following procedures are based on general best practices for laboratory chemical waste disposal and should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: Due to their biological activity, this compound compounds and any materials they have contaminated must be handled as hazardous chemical waste.[1][2][3]

  • Segregate Waste Streams: Do not mix this compound waste with other types of waste.[1][2] Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Unused or expired solid this compound compounds.

    • Liquid Waste: Solutions containing this compound compounds.

    • Contaminated Labware: Pipette tips, tubes, gloves, and other disposable materials that have come into contact with the compound.[1]

2. Container Management:

  • Use Appropriate Containers: For liquid waste, use a designated, leak-proof, and chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) carboy for organic solvents like DMSO.[1] For solid waste and contaminated labware, use a clearly marked, sealable bag or container.[1]

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name (e.g., "PBRM1-BD2-IN-8 Waste"), the concentration and quantity of the waste, the words "Hazardous Waste," appropriate hazard pictograms, the date of waste generation, and the laboratory of origin.[2]

3. Waste Accumulation and Storage:

  • Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA that is at or near the point of generation.[1]

  • Secondary Containment: All liquid waste containers must be placed in secondary containment to prevent spills.[1]

4. Disposal of Empty Containers:

  • Triple Rinsing: An empty container that held a this compound compound should be triple-rinsed with a suitable solvent that can dissolve the compound to remove all residues.[1] The rinsate should be collected and disposed of as hazardous liquid waste.

5. Final Disposal:

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests and documentation. Contact your EHS department to schedule a hazardous waste pickup.[2]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound compounds.

PBRM_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Certified Chemical Fume Hood identify Identify Waste as Hazardous segregate Segregate Waste Streams identify->segregate solid_waste Solid Waste (Unused Compound) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste labware_waste Contaminated Labware (Tips, Gloves, etc.) segregate->labware_waste containerize Use Labeled, Leak-Proof Waste Containers solid_waste->containerize liquid_waste->containerize labware_waste->containerize store Store in Designated Satellite Accumulation Area containerize->store ehs_pickup Arrange for Hazardous Waste Pickup with EHS store->ehs_pickup document Complete all Necessary Waste Disposal Documentation ehs_pickup->document

Caption: this compound Compound Disposal Workflow.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound compounds, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most recent Safety Data Sheet (SDS) for the particular compound you are working with.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for PBRM Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of potent compounds like Polybromo-1 (PBRM1) inhibitors is paramount to ensure personal safety and maintain a secure laboratory environment. Adherence to stringent safety protocols, including the correct use of personal protective equipment (PPE), is the foundation of safe laboratory practice. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling such research compounds.

Due to the specific nature of novel research compounds, a dedicated Safety Data Sheet (SDS) may not always be available for each PBRM1 inhibitor. The following recommendations are based on general best practices for handling potent, non-volatile research compounds and should be adapted to the specific risks identified for the compound in use.

Engineering Controls and Personal Protective Equipment (PPE)

The first line of defense in minimizing exposure to hazardous materials is the implementation of engineering controls. When handling PBRM compounds, all work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhaling aerosols or dust.[1] Easy access to a safety shower and eyewash station is critical for immediate decontamination in case of accidental contact.[1]

Personal Protective Equipment serves as the final barrier between the researcher and the hazardous material. The selection of appropriate PPE is crucial and should be based on a thorough risk assessment of the planned procedures.

Control Type Recommendation Rationale
Engineering Controls
VentilationWork in a well-ventilated area, preferably within a certified chemical fume hood.[1]To minimize inhalation exposure to aerosols or dust.[1]
Safety EquipmentEnsure easy access to a safety shower and eyewash station.[1]For immediate decontamination in case of accidental contact.[1]
Personal Protective Equipment (PPE)
Eye ProtectionWear chemical safety goggles or a face shield.[1]To protect eyes from splashes or dust.[1]
Hand ProtectionWear compatible chemical-resistant gloves (e.g., nitrile).[1]To prevent skin contact.[1]
Skin and Body ProtectionWear a lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[1]To protect skin from accidental exposure.[1]
Respiratory ProtectionIf not handled in a fume hood or if aerosol/dust formation is possible, a NIOSH-approved respirator may be necessary.To prevent inhalation of the compound.[1]

Experimental Protocols: Handling and Disposal

A systematic approach to handling and disposal is essential to prevent contamination and ensure the safety of all laboratory personnel.

Safe Handling Protocol:

  • Preparation: Before beginning any work, ensure all necessary PPE is worn correctly. The workspace within the chemical fume hood should be prepared by covering the surface with absorbent, disposable bench paper.[1]

  • Weighing: When working with the solid form of the compound, weigh it carefully to avoid generating dust. The use of a microbalance within an enclosure is recommended if available.[1]

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing. If sonication or warming is required to dissolve the compound, ensure the container is properly sealed.[1]

  • Hygiene: After handling the compound, wash hands thoroughly. It is imperative not to eat, drink, or smoke in the laboratory.[1]

Disposal Protocol:

  • Waste Collection: All disposable materials that have come into contact with the this compound compound, including gloves, bench paper, and pipette tips, must be collected in a designated and sealed hazardous waste container.[1]

  • Decontamination: Surfaces and equipment should be decontaminated by scrubbing with a suitable solvent, such as alcohol. All materials used for decontamination must also be collected as hazardous waste.[1]

  • Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[1]

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound compounds, the following diagrams illustrate the key workflows.

PBRM_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace then weigh Weigh Compound prep_workspace->weigh proceed to dissolve Prepare Solution weigh->dissolve then hygiene Hand Washing dissolve->hygiene after handling collect_waste Collect Waste hygiene->collect_waste begin decontaminate Decontaminate collect_waste->decontaminate then dispose Dispose Waste decontaminate->dispose finally

Caption: Workflow for handling this compound compounds from preparation to disposal.

PPE_Decision_Workflow cluster_risk Risk Assessment cluster_ppe PPE Selection risk_assessment Assess Risk of Exposure eye_protection Eye Protection (Goggles/Face Shield) risk_assessment->eye_protection Splash/Dust Risk hand_protection Hand Protection (Nitrile Gloves) risk_assessment->hand_protection Skin Contact Risk body_protection Body Protection (Lab Coat, etc.) risk_assessment->body_protection Skin Contact Risk respiratory_protection Respiratory Protection (Respirator) risk_assessment->respiratory_protection Inhalation Risk (No Fume Hood)

Caption: Decision-making process for selecting appropriate PPE based on risk assessment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.